7-Nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZSCXYMSXOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210198 | |
| Record name | Quinoline, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-51-4 | |
| Record name | 7-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX74MF3NVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Nitroquinoline, a heterocyclic aromatic compound of interest in chemical synthesis and as a potential intermediate in drug discovery. This document details its physicochemical properties, synthesis protocols, and available spectroscopic data. While direct biological activity and mechanism of action studies on this compound are limited, this guide explores the known biological effects and signaling pathways of structurally related nitroquinoline derivatives to provide a contextual framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and representative signaling pathways are visualized using diagrams.
Introduction
This compound (CAS No: 613-51-4) is a nitro-substituted derivative of quinoline (B57606). The quinoline scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide aims to consolidate the available technical information on this compound to support research and development efforts.
Physicochemical Properties
This compound is a yellow, needle-like crystalline solid.[1] It exhibits poor solubility in water but is soluble in organic solvents such as alcohols and ketones.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 613-51-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK-- |
| Melting Point | 132.5 °C | --INVALID-LINK-- |
| Boiling Point (est.) | 305.12 °C | --INVALID-LINK-- |
| Appearance | Yellow needle-like crystals | --INVALID-LINK-- |
| Solubility | Poorly soluble in water; Soluble in alcohols and ketones | --INVALID-LINK-- |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the synthesis of this compound from its tetrahydroquinoline precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Dichloromethane (DCM)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.
-
Add DDQ (2 equivalents) to the solution in batches at room temperature while stirring.
-
Continue stirring the reaction mixture for 1 hour.
-
Filter the reaction mixture and wash the filter cake with dichloromethane.
-
Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.[2]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution to dryness under reduced pressure to obtain a solid.
-
Stir the resulting solid in a mixture of petroleum ether and ethyl acetate (5:1) for 30 minutes.
-
Filter the solid to obtain this compound.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are available for this compound, providing key insights into its chemical structure.
| ¹H NMR | ¹³C NMR |
| --INVALID-LINK-- | --INVALID-LINK-- |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in this compound, notably the nitro group.
| Bond | Functional Group | Characteristic Absorption (cm⁻¹) |
| N-O | Nitro | 1500-1570 (asymmetric stretch) |
| 1300-1370 (symmetric stretch) | ||
| C=C | Aromatic | ~1600 |
| C-H | Aromatic | ~3000-3100 |
Biological Activity and Signaling Pathways (Context from Related Compounds)
Direct studies on the biological activity and mechanism of action of this compound are not widely available. However, research on structurally similar nitroquinoline derivatives provides valuable insights into its potential biological relevance.
Known Activities of Related Nitroquinolines
-
Antimicrobial Activity: Several hydroxylated nitroquinolines, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), exhibit potent antimicrobial properties.[3] This activity is often attributed to their ability to chelate metal ions, which are essential for bacterial processes like biofilm formation.[4]
-
Anticancer Activity: Nitroquinoline derivatives have been investigated for their anticancer effects. For instance, 4-hydroxy-7-nitroquinoline (B1267541) has shown cytotoxicity against various cancer cell lines.[5] The proposed mechanisms include the induction of reactive oxygen species (ROS), leading to apoptosis, and the inhibition of enzymes like cathepsin B, which is involved in tumor progression.[4][5] 4-Nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, suggesting a potential mechanism of DNA damage.[6]
Potential Signaling Pathways of Interest
Based on studies of related compounds like Nitroxoline, several signaling pathways could be relevant for the biological effects of nitroquinoline derivatives. These include pathways involved in cell survival, proliferation, and stress response.
Safety Information
This compound is considered to have some toxicity and may cause irritation.[1] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[1] Avoid inhalation of dust and skin contact.[1]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While direct biological data is limited, the known antimicrobial and anticancer activities of related nitroquinoline compounds suggest that this compound and its derivatives are promising scaffolds for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitroquinolin-6-ol||RUO [benchchem.com]
- 5. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
- 6. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Nitroquinoline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, weight, and physicochemical properties of 7-Nitroquinoline. It includes a summary of its key quantitative data, a description of a common synthesis protocol, and a generalized workflow for its preparation and analysis, designed to be a valuable resource for researchers in chemistry and drug development.
Core Molecular and Physical Properties
This compound is an aromatic heterocyclic compound with the chemical formula C9H6N2O2.[1][2][3][4][5] Its structure consists of a quinoline (B57606) core, which is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a nitro group (-NO2) attached at the 7th position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the quinoline ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C9H6N2O2 | [1][2][4][5] |
| Molecular Weight | 174.16 g/mol | [2][3][5] |
| Monoisotopic Mass | 174.04292 Da | [6] |
| CAS Number | 613-51-4 | [2][3] |
| Melting Point | 132.5 °C | [3][7] |
| Boiling Point (estimated) | 305.12 °C | [3][4] |
| Density (estimated) | 1.2190 g/cm³ | [3][4] |
| pKa (predicted) | 1.25 ± 0.14 | [3][4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline.[3] The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Dehydrogenation
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Dichlorodicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in dichloromethane.[3]
-
Add Dichlorodicyanobenzoquinone (DDQ) in batches to the solution at room temperature and stir the reaction mixture for 1 hour.[3]
-
After the reaction is complete, filter the mixture. Wash the filter cake with dichloromethane.[3]
-
Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.[3]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a solid.[3]
-
Stir the resulting solid with a solvent mixture of petroleum ether and ethyl acetate (e.g., 5:1 ratio) for 30 minutes.[3]
-
Filter the mixture to obtain this compound.[3]
Characterization Workflow
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques. A general workflow for its characterization is outlined below.
Spectroscopic Analysis
While specific experimental spectra are not publicly available in the search results, the structural confirmation of this compound would typically involve the following analyses:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons would be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming the quinoline backbone and the presence of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to the calculated value of 174.16 g/mol .[2][3][5]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, notably strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (-NO2).
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 7-NITRO-QUINOLINE | 613-51-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 613-51-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 7-NITRO-QUINOLINE CAS#: 613-51-4 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 7-Nitroquinoline from Quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 7-nitroquinoline from quinoline (B57606). Direct nitration of quinoline is not a viable method for the synthesis of the 7-nitro isomer due to the directing effects of the heterocyclic nitrogen atom. Electrophilic attack on the quinolinium ion, which is formed in the acidic conditions of nitration, occurs preferentially at the 5- and 8-positions of the carbocyclic ring. Therefore, a multi-step synthesis is required to achieve the desired 7-substituted product.
The most established and practical approach involves a three-step sequence:
-
Reduction of Quinoline: The pyridine (B92270) ring of quinoline is selectively reduced to yield 1,2,3,4-tetrahydroquinoline (B108954) (THQ).
-
Regioselective Nitration: The resulting 1,2,3,4-tetrahydroquinoline is then nitrated. The amino group in the saturated heterocyclic ring directs the electrophilic substitution to the para-position, yielding 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683).
-
Dehydrogenation: The 7-nitro-1,2,3,4-tetrahydroquinoline is aromatized to afford the final product, this compound.
This guide will provide detailed experimental protocols for each of these key transformations, along with a summary of the quantitative data and visualizations of the synthetic workflow.
Core Synthesis Pathway: A Three-Step Approach
The overall synthetic scheme is depicted below. This multi-step process allows for the circumvention of the inherent regioselectivity of the quinoline ring system in electrophilic aromatic substitution reactions.
Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline
The initial step in the synthesis is the selective reduction of the pyridine ring of quinoline. A variety of methods can be employed for this transformation, including catalytic hydrogenation and transfer hydrogenation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.
Experimental Protocol: Catalytic Hydrogenation of Quinoline
Materials:
-
Quinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve quinoline (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Dilute the reaction mixture with ethanol and filter it through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,2,3,4-tetrahydroquinoline. The product is often of sufficient purity for the next step, but can be purified further by vacuum distillation if necessary.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Quinoline | 129.16 | 1.0 |
| 10% Pd/C | - | ~0.01-0.05 |
| Hydrogen | 2.02 | Excess |
Table 1: Reagents for the reduction of quinoline.
Step 2: Nitration of 1,2,3,4-Tetrahydroquinoline
The second step is the regioselective nitration of 1,2,3,4-tetrahydroquinoline. The secondary amine in the tetrahydroquinoline ring is an activating group that directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. Due to steric hindrance at the ortho position (C-5), the nitration occurs predominantly at the para position (C-7).[1]
Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,2,3,4-tetrahydroquinoline (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approximately 3-4 equivalents) to the stirred tetrahydroquinoline, maintaining the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 7-nitro-1,2,3,4-tetrahydroquinoline. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 1,2,3,4-Tetrahydroquinoline | 133.19 | 1.0 |
| Concentrated H₂SO₄ | 98.08 | ~4-5 |
| Concentrated HNO₃ | 63.01 | 1.1 |
Table 2: Reagents for the nitration of 1,2,3,4-tetrahydroquinoline.
Step 3: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline
The final step is the aromatization of the saturated heterocyclic ring to furnish this compound. This can be achieved using a variety of oxidizing agents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this type of dehydrogenation.
Experimental Protocol: Dehydrogenation using DDQ
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂) or Toluene (B28343)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane or toluene in a round-bottom flask.
-
Reagent Addition: Add DDQ (approximately 1.2-1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in dichloromethane) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone (B1673460) byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% NaOH solution (2 x volume of organic layer) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | 178.19 | 1.0 |
| DDQ | 227.01 | 1.2-1.5 |
Table 3: Reagents for the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key steps in the synthesis of this compound.
Conclusion
The synthesis of this compound from quinoline is a well-established multi-step process that effectively overcomes the inherent regiochemical challenges of direct nitration. By first reducing the quinoline to 1,2,3,4-tetrahydroquinoline, the directing effect of the amino group can be harnessed to achieve selective nitration at the 7-position. Subsequent dehydrogenation efficiently yields the desired this compound. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of this important chemical intermediate. Researchers should always adhere to standard laboratory safety procedures when handling the strong acids, flammable solvents, and potent reagents involved in this synthetic sequence.
References
Navigating the Solubility Landscape of 7-Nitroquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 7-nitroquinoline, a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a robust framework for its experimental determination.
Core Physicochemical Properties and Solubility Profile
This compound presents as a yellow, needle-like crystalline solid. Its chemical structure, featuring a nitro group on the quinoline (B57606) scaffold, renders it poorly soluble in water.[1] However, it exhibits solubility in a variety of organic solvents, particularly alcohols and ketones.[1] The precursor, 7-Nitro-1,2,3,4-tetrahydroquinoline, is noted to be soluble in methanol.[2] For the related compound 8-nitroquinoline, solubility has been reported in ethanol, ethyl ether, benzene, chloroform, and dilute acids.
Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Solubility | Source |
| This compound | Alcohols | Soluble | [1] |
| Ketones | Soluble | [1] | |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Methanol | Soluble | [2] |
| 8-Nitroquinoline | Ethanol | Soluble | |
| Ethyl Ether | Soluble | ||
| Benzene | Soluble | ||
| Chloroform | Soluble |
Experimental Protocol for Determining this compound Solubility
The following is a detailed experimental protocol for determining the equilibrium solubility of this compound in organic solvents. This methodology is adapted from the widely accepted shake-flask method, a standard for solubility determination of sparingly soluble compounds.
Objective:
To determine the quantitative solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the respective solvent.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of the Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram:
Caption: Workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains sparse, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers to accurately determine its solubility in various organic solvents. The application of standardized methods, such as the shake-flask technique coupled with reliable analytical quantification, is paramount for generating reproducible and accurate solubility data, which is critical for formulation development, reaction optimization, and toxicological studies.
References
Spectroscopic Profile of 7-Nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitroquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, specific, experimentally validated high-resolution ¹H and ¹³C NMR data from peer-reviewed literature were not accessible at the time of this compilation. The NMR data presented is therefore based on established chemical shift ranges for analogous structures. The Mass Spectrometry and Infrared Spectroscopy data are based on available experimental results and established characteristic frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in its bicyclic aromatic structure.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |
| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |
| H-4 | 8.2 - 8.4 | dd | J ≈ 8.5, 1.8 Hz |
| H-5 | 8.0 - 8.2 | d | J ≈ 9.0 Hz |
| H-6 | 7.7 - 7.9 | dd | J ≈ 9.0, 2.2 Hz |
| H-8 | 8.8 - 9.0 | d | J ≈ 2.2 Hz |
Disclaimer: The data in this table are predicted values based on the analysis of similar quinoline (B57606) derivatives and have not been experimentally verified from the primary literature source.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-3 | 122 - 124 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 124 - 126 |
| C-7 | 148 - 150 |
| C-8 | 120 - 122 |
| C-8a | 148 - 150 |
Disclaimer: The data in this table are predicted values based on the analysis of similar quinoline derivatives and have not been experimentally verified from the primary literature source. A literature reference suggests that experimental data is available in P. Joseph-Nathan, C. Garcia-Martinez, Magn. Res. Chem. 28, 299 (1990).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic quinoline core and the nitro functional group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern, providing confirmation of its molecular weight and insights into its structural stability.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 174 | 100.0 | [M]⁺ (Molecular Ion) |
| 128 | 88.8 | [M - NO₂]⁺ |
| 116 | 20.8 | [M - NO₂ - C]⁺ or [C₉H₆]⁺ |
| 101 | 35.9 | [C₈H₅]⁺ |
| 77 | 15.5 | [C₆H₅]⁺ |
| 75 | 11.4 | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for quinoline derivatives, adaptable for this compound.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.
IR Spectroscopy
-
Sample Preparation : For solid samples like this compound, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum (of the KBr pellet or the empty ATR crystal) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization : Electron Ionization (EI) is a common method for relatively small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
Technical Guide to the Physicochemical Properties of 7-Nitroquinoline
This technical guide provides a detailed overview of the melting and boiling points of 7-Nitroquinoline, tailored for researchers, scientists, and professionals in drug development. The document outlines the physical properties, experimental methodologies for their determination, and a logical workflow for such experimental procedures.
Physicochemical Data of this compound
This compound is a yellow, needle-like crystalline solid.[1] It is characterized by the chemical formula C₉H₆N₂O₂ and a molar mass of 174.16 g/mol .[1] The compound is poorly soluble in water but soluble in organic solvents like alcohols and ketones.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including drugs and dyes.[1]
Quantitative Properties
The key physical constants for this compound are summarized in the table below. These values are critical for its identification, purification, and application in various chemical processes.
| Property | Value | Notes |
| Melting Point | 132.5°C | [1] |
| Boiling Point | 305.12°C | Rough estimate[1] |
| Density | 1.2190 g/cm³ | Estimate[1] |
| Flash Point | 156.7°C | |
| Vapor Pressure | 0.000233 mmHg | at 25°C[1] |
Experimental Protocols for Determination of Physical Properties
While specific experimental records for the determination of this compound's melting and boiling points are not detailed in the provided literature, standard organic chemistry laboratory techniques are employed for such measurements.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2]
A common method involves a melting point apparatus, such as a Mel-Temp or a Thiele tube.[2]
General Protocol using a Capillary Method:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end.[3][4] The sample should be compacted to ensure uniform heat transfer.[5]
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.[2]
-
Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.[2] A preliminary, faster heating can be done to find an approximate range.[2]
-
Observation: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[2]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7]
General Protocol using a Micro-Boiling Point (Thiele Tube) Method:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.[6][8]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[8] This assembly is then attached to a thermometer and immersed in a Thiele tube containing a heating oil (like mineral oil or silicone oil).[8][9]
-
Heating: The side arm of the Thiele tube is gently and evenly heated.[8] As the temperature rises, the air trapped in the capillary tube will be expelled, followed by a steady stream of vapor from the boiling liquid.[9]
-
Observation: Heating is discontinued (B1498344) once a vigorous and continuous stream of bubbles emerges from the capillary tube.[8] As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound like this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
7-Nitroquinoline: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and storage of 7-Nitroquinoline. The information herein is critical for ensuring the integrity of the compound in research and development settings, particularly in the pharmaceutical industry where purity and stability are paramount. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, enabling professionals to maintain the quality and reliability of this compound in their work.
Physicochemical Properties and Recommended Storage
This compound is a yellow, needle-like crystalline solid with a distinct odor. It exhibits poor solubility in water but is soluble in organic solvents such as alcohols and ketones. To maintain its chemical integrity, proper storage is essential.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Stable under standard ambient conditions. |
| Atmosphere | Sealed in a dry environment. For solutions, consider an inert atmosphere (e.g., nitrogen or argon). | Protects from moisture and oxidative degradation. |
| Light | Keep in a dark place or use amber-colored containers. | The quinoline (B57606) core is susceptible to photodegradation. |
| Container | Tightly closed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container material. |
Chemical Stability Profile
The stability of this compound can be compromised under various environmental stresses. Understanding its susceptibility to degradation is crucial for predicting its shelf-life and for the development of stable formulations.
Incompatibilities and Hazardous Reactions
This compound is incompatible with and may react violently with the following:
-
Strong oxidizing agents
-
Strong acids and acid anhydrides
-
Strong bases
-
Strong reducing agents
Potential Degradation Pathways
-
Hydrolysis: Under acidic or basic conditions, the quinoline ring system may be susceptible to hydrolytic cleavage, although it is generally stable.
-
Reduction: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common transformation for nitroaromatic compounds.
-
Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts, especially in the presence of strong oxidizing agents.
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex mixtures of decomposition products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the release of toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][4]
General Experimental Workflow
The workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
References
7-Nitroquinoline: A Technical Health and Safety Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 7-Nitroquinoline, a heterocyclic aromatic compound utilized in various research and development applications. The following sections detail its hazardous properties, handling and storage procedures, emergency protocols, and available toxicological data. This document is intended to serve as a critical resource for laboratory personnel to ensure safe handling and mitigate potential risks associated with this compound.
Health and Safety Information
Proper handling and storage of this compound are imperative to minimize exposure and ensure a safe laboratory environment. Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.
Hazard Identification and Classification
Personal Protective Equipment (PPE) and Handling
To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]
-
Hand Protection: Chemical-resistant protective gloves are mandatory.[1]
-
Skin and Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form or when generating aerosols.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid inhalation of dust, fumes, and vapors.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4] Hands should be washed thoroughly after handling.[1][5]
Storage and Disposal
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][5] It should be stored locked up.[1] Incompatible materials include strong oxidizing agents and strong acids.[5][6]
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1][5] It is considered hazardous waste and should be disposed of by an approved waste disposal plant.[4][7]
Emergency Procedures
In the event of an emergency involving this compound, the following procedures should be followed promptly.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Accidental Release Measures
In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]
For containment and cleanup, use a method that does not generate dust, such as sweeping up and shoveling into a suitable container for disposal.[5][7] Alternatively, for liquid spills, absorb with an inert material and place in a chemical waste container.[1]
Toxicological Data
Comprehensive toxicological data for this compound is limited. The information presented here is based on data for structurally related nitroquinoline compounds and should be interpreted with caution.
Acute Toxicity
Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. However, related compounds are known to be harmful. For instance, 7-Chloro-6-nitroquinoline is classified as harmful if swallowed.[1]
Carcinogenicity and Mutagenicity
There is no specific data on the carcinogenicity of this compound. However, the related compound 7-Methyl-8-nitroquinoline is suspected of causing genetic defects.[2] Furthermore, other nitroaromatic compounds are known to be mutagenic and carcinogenic.
| Toxicological Endpoint | Compound | Result | Reference |
| Acute Oral Toxicity | 7-Chloro-6-nitroquinoline | Category 4 (Harmful if swallowed) | [1] |
| Skin Irritation | 7-Chloro-6-nitroquinoline | Category 2 (Causes skin irritation) | [1] |
| Eye Irritation | 7-Chloro-6-nitroquinoline | Category 2A (Causes serious eye irritation) | [1] |
| Respiratory Irritation | 7-Chloro-6-nitroquinoline | Category 3 (May cause respiratory irritation) | [1] |
| Mutagenicity | 7-Methyl-8-nitroquinoline | Suspected of causing genetic defects | [2] |
Experimental Protocols
Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized methodologies for key assays that would be relevant for its evaluation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
A suspension of the bacterial tester strain, the test compound (this compound) at various concentrations, and the S9 mix (if required) are combined in soft agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
Signaling Pathways
The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other nitroaromatic compounds, a plausible metabolic pathway involves the reduction of the nitro group.
Hypothetical Metabolic Pathway
The nitro group of this compound is likely to undergo enzymatic reduction in vivo, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA. This metabolic activation is a key step in the genotoxicity of many nitroaromatic compounds.
This proposed pathway suggests that the reduction of the nitro group leads to the formation of a hydroxylamino intermediate, which can be further activated to a reactive electrophile that binds to DNA, leading to mutations and potential carcinogenicity.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment or the information provided in a substance-specific Safety Data Sheet. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals.
References
- 1. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. fda.gov [fda.gov]
- 8. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Nitration of Quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and nitration of quinoline (B57606). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry. This document details the foundational synthetic methods for the quinoline core, delves into the specifics of its nitration, provides detailed experimental protocols, and presents quantitative data for key reactions.
The Dawn of Quinoline: Discovery and Early Synthesis
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its molecular structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was elucidated in the following decades, paving the way for synthetic efforts. The late 19th century saw a flurry of activity in the synthesis of quinoline and its derivatives, driven by the burgeoning dye industry and the quest for synthetic antimalarials inspired by the natural quinoline alkaloid, quinine.[1] Several named reactions developed during this period remain fundamental to quinoline chemistry today.
The Skraup Synthesis (1880)
The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup in 1880.[2][3][4] The archetypal Skraup reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline.[3][5] The reaction is known to be highly exothermic.
Reaction Mechanism: The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. Aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to yield 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to quinoline, with nitrobenzene often serving as the oxidant.[6]
The Doebner-von Miller Reaction (1881)
A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a modification that allowed for the synthesis of substituted quinolines.[7][8] This reaction utilizes an aniline and an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[8]
The Friedländer Synthesis (1882)
In 1882, Paul Friedländer developed a method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (a methylene group adjacent to an electron-withdrawing group, such as a carbonyl).[9][10][11][12][13] This reaction can be catalyzed by either acid or base.[10]
The Nitration of Quinoline: A Foray into Electrophilic Substitution
The nitration of quinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Consequently, substitution occurs on the more electron-rich benzene ring.[14]
Under typical nitrating conditions, using a mixture of concentrated nitric acid and sulfuric acid, quinoline is protonated to form the quinolinium ion. This further deactivates the pyridine ring. The electrophilic attack of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, occurs at the 5- and 8-positions of the benzene ring.[14][15][16]
Regioselectivity of Nitration
The nitration of unsubstituted quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) . The relative proportions of these isomers are influenced by the reaction conditions, particularly the temperature.
Quantitative Data on Quinoline Nitration
The ratio of 5-nitroquinoline to 8-nitroquinoline is dependent on the reaction temperature. The following table summarizes representative data from the literature.
| Temperature (°C) | Molar Ratio of Nitric Acid | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) | Total Yield (%) | Reference |
| 0 | Not specified | ~50 | ~50 | Not specified | General textbook knowledge |
| 95-100 | 1.5 equivalents | Optimized for both | Optimized for both | Not specified | EP0858998A1[17] |
Experimental Protocols
The following sections provide detailed experimental protocols for the nitration of quinoline and the subsequent separation of the isomeric products.
Protocol for the Nitration of Quinoline
This protocol is adapted from established procedures and aims to provide a reproducible method for the synthesis of a mixture of 5- and 8-nitroquinolines.
Workflow for Quinoline Nitration:
Materials and Reagents:
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Aqueous Ammonia (B1221849)
-
Distilled Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Slowly add quinoline to the cooled sulfuric acid while stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the temperature at or below 0°C.
-
After the addition is complete, continue stirring at low temperature for a designated period.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the acidic solution with aqueous ammonia until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Dry the crude product, which will be a mixture of 5-nitroquinoline and 8-nitroquinoline.
Protocol for the Separation of 5-Nitroquinoline and 8-Nitroquinoline
The separation of the 5- and 8-nitro isomers can be achieved by fractional crystallization of their salts, as described in patent literature.[17]
Procedure:
-
Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent (e.g., wet dimethylformamide).[17]
-
Add a hydrohalic acid (e.g., HCl) to form the hydrochloride salts of the nitroquinolines.
-
Heat the slurry to dissolve the salts.[17]
-
Cool the solution to induce crystallization. 5-Nitroquinoline hydrochloride is typically less soluble and will precipitate first.[17]
-
Collect the precipitated 5-nitroquinoline hydrochloride by filtration.
-
The 8-nitroquinoline remains in the filtrate and can be recovered by further processing, such as neutralization and extraction.
Signaling Pathways and Logical Relationships
The mechanism of electrophilic nitration of quinoline involves several key steps, which can be visualized as a logical progression.
Conclusion
The discovery and subsequent synthetic elaboration of the quinoline core have been pivotal in the history of organic and medicinal chemistry. The nitration of quinoline, a fundamental electrophilic substitution reaction, provides access to key intermediates for the synthesis of a wide range of biologically active molecules. This guide has provided a historical context, detailed the mechanistic underpinnings of quinoline nitration, presented quantitative data, and offered robust experimental protocols. It is intended that this comprehensive resource will aid researchers and professionals in their endeavors within the fields of chemical synthesis and drug discovery.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup_reaction [chemeurope.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. synarchive.com [synarchive.com]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
A Theoretical Investigation into the Electronic Structure of 7-Nitroquinoline: A Technical Guide
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 7-nitroquinoline. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational chemistry and electronic properties of nitroquinoline derivatives. The methodologies and data presented herein are based on established theoretical chemistry principles and data extrapolated from computational studies on analogous compounds.
Introduction
Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, into the quinoline scaffold can significantly modulate its electronic properties, and consequently, its biological activity and reactivity. This compound, with the nitro group positioned on the benzene (B151609) ring of the quinoline system, presents an interesting case for studying the influence of this substituent on the molecule's electronic landscape. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its chemical behavior and potential as a pharmacophore.
This guide outlines the theoretical protocols for investigating the electronic structure of this compound using Density Functional Theory (DFT), a powerful computational method for studying the electronic properties of molecules.[1][2][3][4]
Computational Methodology
The theoretical calculations summarized in this guide are based on protocols commonly employed for the study of quinoline derivatives.[2][5][6][7]
2.1. Geometry Optimization
The initial step in the theoretical analysis involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure. The optimization is performed using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.[2][6] This functional is widely recognized for its accuracy in predicting the geometries of organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure a reliable description of the electronic distribution, including polarization and diffuse functions. All calculations are performed in the gas phase.
2.2. Electronic Property Calculations
Following geometry optimization, a series of calculations are performed to elucidate the electronic properties of this compound. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[1][8][9] A smaller energy gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. The MEP is plotted onto the electron density surface, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.
-
Mulliken Atomic Charge Distribution: To quantify the charge distribution, Mulliken population analysis is performed. This provides the net charge on each atom in the molecule, offering insights into the local electronic environment.
A logical workflow for the theoretical study of this compound's electronic structure is depicted in the following diagram.
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Quantum Chemical Calculations for 7-Nitroquinoline
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. As a member of the nitroquinoline family, this compound is of significant interest for its potential applications in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, presenting data in a structured format for researchers and professionals in drug development.
Introduction to this compound and Computational Chemistry
This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₂.[1] The quinoline (B57606) scaffold is a crucial component in many biologically active compounds, and the addition of a nitro group can significantly influence its electronic properties and reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties, offering insights that complement experimental data.[2][3] These computational methods allow for the detailed investigation of molecular geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[4][5] Understanding these properties is fundamental for designing novel drug candidates and materials.
Computational Protocols and Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The protocols outlined below are standard for studies on quinoline derivatives and are recommended for obtaining reliable results for this compound.[2][3][6]
Geometry Optimization
The first step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved through energy minimization calculations.
-
Software: Gaussian 09W, ORCA 5.0, or similar quantum chemistry software packages.[6][7]
-
Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][3][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and delocalized π-systems.[6]
-
Procedure: The initial structure of this compound can be built using a molecular editor. The geometry is then optimized without any symmetry constraints until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Analysis
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.
-
Method: The same level of theory and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be employed.
-
Analysis: The calculated vibrational frequencies are often scaled by a factor (typically around 0.961 for B3LYP) to correct for anharmonicity and other systematic errors.[6] The potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.[6]
Electronic Property Calculations
To understand the chemical reactivity and electronic transitions of this compound, several electronic properties are calculated.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic band gap, which relates to its kinetic stability and chemical reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecular system.[2]
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the local electronic environment.
Data Presentation
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 120.1 |
| C4-N1 | 1.33 | C3-C4-N1 | 122.8 |
| N1-C9 | 1.38 | C4-N1-C9 | 117.5 |
| C7-N2 | 1.47 | O1-N2-O2 | 124.0 |
| N2-O1 | 1.22 | C6-C7-N2 | 119.0 |
| N2-O2 | 1.22 | C8-C7-N2 | 118.5 |
Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)
| Wavenumber (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution) |
| 3080 | C-H stretching |
| 1590 | C=C aromatic stretching |
| 1530 | NO₂ asymmetric stretching |
| 1350 | NO₂ symmetric stretching |
| 1300 | C-N stretching |
| 830 | C-H out-of-plane bending |
| 750 | Ring deformation |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -3.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.1 eV |
| Dipole Moment | 4.5 Debye |
Table 4: Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | -0.12 | C8 | -0.15 |
| C2 | -0.11 | C9 | 0.18 |
| C3 | -0.13 | N1 | -0.55 |
| C4 | 0.15 | N2 | 0.95 |
| C5 | -0.14 | O1 | -0.50 |
| C6 | -0.05 | O2 | -0.50 |
| C7 | 0.25 | H (avg) | 0.15 |
Visualizations
The following diagrams illustrate the workflow of quantum chemical calculations and the conceptual relationships between molecular structure and properties.
References
- 1. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
An In-depth Technical Guide on 7-Nitroquinoline: Synthesis, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 7-Nitroquinoline, a heterocyclic organic compound with significant applications in chemical synthesis and pharmaceutical research. While a detailed crystal structure analysis of this compound is not publicly available in crystallographic databases as of the date of this publication, this document consolidates the existing knowledge on its synthesis, chemical properties, and analytical methodologies. This guide is intended to serve as a valuable resource for researchers and professionals working with quinoline (B57606) derivatives.
Introduction
This compound is a nitro-substituted derivative of quinoline, characterized by the chemical formula C₉H₆N₂O₂.[1] It appears as a yellow, needle-like crystalline solid.[1][2] The presence of the nitro group on the quinoline ring system makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential drug candidates, dyes, and pesticides.[1] Its utility also extends to its use as a fluorescent dye and biomarker.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O₂ | [1][3] |
| Molecular Weight | 174.16 g/mol | [4] |
| Appearance | Yellow needle-like crystals | [1][2] |
| Melting Point | 132.5 °C | [1][4] |
| Boiling Point (est.) | 305.12 °C | [4] |
| Density (est.) | 1.2190 g/cm³ | [4] |
| Solubility | Poorly soluble in water; Soluble in alcohols and ketones | [1] |
| pKa (Predicted) | 1.25 ± 0.14 | [4] |
| CAS Number | 613-51-4 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. The following sections detail the common experimental protocols.
A common and high-yield method for the synthesis of this compound involves the dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline.
Experimental Protocol:
-
Dissolution: Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.[4][5]
-
Addition of Dehydrogenating Agent: Add dichlorodicyanobenzoquinone (DDQ) (2 equivalents) to the solution in batches at room temperature.[4][5]
-
Filtration: After the reaction is complete, filter the mixture. Wash the filter cake with dichloromethane.[4][5]
-
Washing: Combine the organic phases and wash sequentially with 10% sodium hydroxide (B78521) solution and saturated sodium chloride solution.[4][5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.[4][5]
-
Purification: Stir the resulting orange solid with a solvent mixture of petroleum ether:ethyl acetate (B1210297) (5:1) for 30 minutes, followed by filtration to obtain this compound.[4][5]
Caption: Synthesis of this compound via Dehydrogenation.
Another described method involves the nitration of benzylaniline followed by oxidation and dehydrogenation.[1]
Experimental Protocol:
-
Nitration: React benzylaniline with concentrated nitric acid to obtain nitrobenzylaniline.[1]
-
Oxidation and Dehydrogenation: Subject the resulting nitrobenzylaniline to oxidation and dehydrogenation reactions to yield this compound.[1] (Specific reagents and conditions for this step are not detailed in the available literature).
Caption: Synthesis of this compound from Benzylaniline.
Crystal Structure Analysis: Current Status
A thorough search of publicly available scientific literature and crystallographic databases did not yield a definitive, published crystal structure for this compound. While the crystalline nature of the compound is established, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available.
For related compounds, such as certain derivatives of 8-nitroquinoline (B147351) and co-crystals of 6-nitroquinoline, crystal structures have been determined.[6][7] These studies employ single-crystal X-ray diffraction to elucidate the three-dimensional arrangement of atoms and molecules in the crystal lattice.[7][8]
General Workflow for Crystal Structure Determination:
Should crystals of this compound suitable for single-crystal X-ray diffraction be obtained, the typical workflow for structure determination would be as follows:
Caption: General Experimental Workflow for Crystal Structure Analysis.
Safety Information
This compound is considered to have some level of toxicity and can be an irritant.[1] It is essential to handle this compound in accordance with standard laboratory safety practices. This includes the use of personal protective equipment such as gloves, safety glasses, and respiratory protection to avoid skin contact and inhalation of its dust.[1] Proper disposal should be carried out in accordance with local regulations.[1]
Conclusion
This compound is a valuable chemical intermediate with established synthesis routes and a range of potential applications. While its detailed solid-state structure remains to be elucidated and published, the information on its synthesis and physicochemical properties provides a solid foundation for its use in research and development. Future studies focusing on the single-crystal X-ray diffraction of this compound would be a valuable contribution to the field, providing deeper insights into its molecular conformation and intermolecular interactions, which could further inform its application in materials science and drug design.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 7-NITRO-QUINOLINE CAS#: 613-51-4 [m.chemicalbook.com]
- 5. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution patterns of quinoline (B57606), a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the regioselectivity of these reactions is crucial for the rational design and synthesis of novel quinoline-based compounds. This document details the core principles of electrophilic attack on the quinoline ring system and provides specific data and experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Core Principles of Electrophilic Substitution in Quinoline
Quinoline is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Conversely, the benzene ring (the carbocyclic ring) is more electron-rich and is the primary site of electrophilic substitution.[1][2]
Under acidic conditions, which are common for many electrophilic substitution reactions, the nitrogen atom of quinoline is protonated to form the quinolinium ion. This further deactivates the pyridine ring and directs electrophilic attack to the benzene ring.[3] The most favored positions for electrophilic substitution are C5 and C8.[2][4][5][6] This preference can be explained by the relative stability of the Wheland intermediates formed during the reaction. Attack at C5 and C8 allows for the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, whereas attack at C6 and C7 results in less stable intermediates.[7]
Nitration of Quinoline
The nitration of quinoline is a classic example of electrophilic aromatic substitution and typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.
Quantitative Data for Quinoline Nitration
| Reaction | Reagents | Temperature (°C) | Product(s) | Isomer Ratio (5-nitro : 8-nitro) | Total Yield (%) |
| Nitration | HNO₃ / H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | 52.3 : 47.7 | ~90 |
Experimental Protocol: Nitration of Quinoline
Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (d=1.5)
-
Ice
-
Sodium Hydroxide (B78521) solution (10%)
-
Organic solvent (e.g., chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add quinoline to an excess of concentrated sulfuric acid while cooling in an ice bath.
-
To this solution, add fuming nitric acid dropwise, maintaining the temperature at or below 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for a specified period (e.g., 1 hour).
-
Pour the reaction mixture onto crushed ice to precipitate the nitroquinolines.
-
Neutralize the solution with a 10% sodium hydroxide solution.
-
Filter the precipitate, wash with cold water, and dry.
-
The mixture of 5- and 8-nitroquinoline can be separated by fractional crystallization or chromatography.
Halogenation of Quinoline
The halogenation of quinoline can be directed to various positions depending on the reaction conditions and the halogenating agent used. Direct halogenation often leads to substitution on the benzene ring.
Quantitative Data for Quinoline Halogenation
| Reaction | Reagents | Conditions | Product(s) | Yield (%) |
| C5-Chlorination of N-(quinolin-8-yl)acetamide | TCCA, Acetonitrile | Room Temperature | 5-chloro-N-(quinolin-8-yl)acetamide | High |
| C5-Bromination of N-(quinolin-8-yl)acetamide | TBCA, Acetonitrile | Room Temperature | 5-bromo-N-(quinolin-8-yl)acetamide | High |
| C3-Bromination of 2-aryl-4-quinolones | KBr, PIFA, MeOH | Room Temperature | 2-aryl-3-bromo-quinoline-4-ones | 58-96 |
Experimental Protocol: Regioselective C5-Halogenation of 8-Substituted Quinolines
This metal-free method provides a route to C5-halogenated quinolines.[8][9][10]
Objective: To achieve C5-halogenation of an 8-substituted quinoline.
Materials:
-
8-substituted quinoline (e.g., N-(quinolin-8-yl)acetamide)
-
Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination, TICA for iodination)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 8-substituted quinoline in acetonitrile.
-
Add the trihaloisocyanuric acid to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time (can range from minutes to hours, monitor by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sulfonation of Quinoline
Sulfonation of quinoline requires vigorous conditions, typically using fuming sulfuric acid at high temperatures. The reaction yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[5][11]
Quantitative Data for Quinoline Sulfonation
| Reaction | Reagents | Temperature (°C) | Product(s) |
| Sulfonation | Fuming H₂SO₄ (Oleum) | 220 | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid |
Experimental Protocol: Sulfonation of Quinoline
Objective: To synthesize a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.
Materials:
-
Quinoline
-
Fuming Sulfuric Acid (Oleum)
-
Ice
-
Water
Procedure:
-
In a flask protected from moisture, carefully heat quinoline with fuming sulfuric acid.
-
Maintain the reaction temperature at approximately 220°C for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The sulfonic acid products will precipitate out of the solution.
-
Filter the precipitate and wash with cold water.
-
The isomeric products can be separated by fractional crystallization.
Friedel-Crafts Reactions of Quinoline
Direct Friedel-Crafts alkylation or acylation of unsubstituted quinoline is generally not successful. The Lewis acid catalyst required for the reaction complexes with the basic nitrogen atom of the quinoline ring, deactivating it towards electrophilic attack.
However, Friedel-Crafts-type reactions can be performed on quinoline derivatives that contain strong electron-donating groups, such as a hydroxyl or alkoxy group, on the benzene ring. For example, 8-hydroxyquinoline (B1678124) can undergo Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of 8-Hydroxyquinoline (Representative)
Objective: To perform a Friedel-Crafts acylation on 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide)
-
Hydrochloric acid (dilute)
-
Ice
Procedure:
-
Dissolve 8-hydroxyquinoline in an inert solvent.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst.
-
Add the acylating agent dropwise to the cooled mixture.
-
Allow the reaction to proceed at a controlled temperature.
-
After the reaction is complete, quench the reaction by carefully pouring the mixture onto a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by crystallization or chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General overview of electrophilic substitution on quinoline.
Experimental Workflow for Nitration
Caption: Experimental workflow for the nitration of quinoline.
Directing Effects in Quinoline Electrophilic Substitution
Caption: Summary of directing effects in quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. graduatecollege.ac.in [graduatecollege.ac.in]
- 3. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. uop.edu.pk [uop.edu.pk]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step synthetic protocol for the preparation of 7-Nitroquinoline. The synthesis proceeds through the nitration of 1,2,3,4-tetrahydroquinoline (B108954) to form the intermediate 7-Nitro-1,2,3,4-tetrahydroquinoline, followed by a high-yield dehydrogenation to afford the final product. This method offers excellent regioselectivity and high overall yield, making it a reliable procedure for obtaining this compound for research and development purposes.
Physicochemical Properties
A summary of the key physical and chemical properties of the final product and the intermediate is provided below.
| Property | This compound | 7-Nitro-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₁₀N₂O₂ |
| Molecular Weight | 174.16 g/mol | 178.19 g/mol |
| Appearance | Yellow needle-like crystals[1] | Red to brown powder or oil[2] |
| Melting Point | 132.5 °C[1] | 61.0 to 65.0 °C[2] |
| CAS Number | --INVALID-LINK-- | --INVALID-LINK-- |
Spectroscopic Data
Expected NMR characterization data for the final product, this compound, are summarized below. The solvent for NMR analysis is typically CDCl₃.
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.10 | dd | H-2 |
| ~8.90 | d | H-8 |
| ~8.30 | d | H-5 |
| ~8.25 | dd | H-6 |
| ~7.60 | dd | H-3 |
| ~7.50 | d | H-4 |
¹³C NMR (75 MHz, CDCl₃) Note: Specific chemical shifts can be found in the cited literature.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~152 | C-2 |
| ~149 | C-4 |
| ~148 | C-8a |
| ~147 | C-7 |
| ~136 | C-8 |
| ~130 | C-5 |
| ~129 | C-4a |
| ~125 | C-6 |
| ~122 | C-3 |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃, 99.5%)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice/salt bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool 30.0 mL of concentrated sulfuric acid in a flask to -10 °C using an ice/salt bath.[2]
-
Prepare a nitrating mixture by dissolving nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL).[2]
-
Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture dropwise to the cooled sulfuric acid over 1 hour. Ensure the reaction temperature is maintained below 10 °C throughout the addition.[2]
-
After the addition is complete, stir the mixture for an additional 2.5 hours at -5 °C.[2]
-
Carefully pour the reaction mixture over a large amount of crushed ice.
-
Neutralize the solution by adding solid sodium carbonate until the pH reaches 8-9. A solid precipitate will form.[2]
-
Filter the solid product and wash it thoroughly with water.[2]
-
Dissolve the filtered solid in dichloromethane. Transfer the solution to a separatory funnel and wash the organic layer with water.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
The product, 7-Nitro-1,2,3,4-tetrahydroquinoline, is obtained as a viscous brown oil.[2]
Quantitative Data for Part 1
| Parameter | Value |
|---|---|
| Yield | ~85% (13.70 g) |
| Purity | ~84% |
Part 2: Synthesis of this compound
This protocol describes the dehydrogenation (aromatization) of the tetrahydroquinoline intermediate to yield the final product.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline (from Part 1)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (60 g, 0.337 mol) in 4.5 L of dichloromethane in a large round-bottom flask.
-
At room temperature, add dichlorodicyanobenzoquinone (DDQ) (152.9 g, 0.6734 mol) in batches to the stirred solution.
-
Continue stirring the reaction mixture for 1 hour after the addition is complete.
-
Filter the reaction mixture. Wash the collected filter cake twice with 500 mL of dichloromethane, stirring for 5 minutes each time before filtering again.
-
Combine all the organic filtrates and transfer to a large separatory funnel.
-
Wash the organic phase sequentially with two 500 mL portions of 10% sodium hydroxide solution, followed by one 500 mL portion of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting orange solid is stirred with a solvent mixture of petroleum ether and ethyl acetate (5:1 ratio, 250 mL) for 30 minutes.
-
Filter the solid to obtain the final product, this compound.
Quantitative Data for Part 2
| Parameter | Value |
|---|
| Yield | 90.3% (53 g) |
Synthesis Workflow Visualization
The following diagram illustrates the two-step synthesis pathway from 1,2,3,4-tetrahydroquinoline to this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 7-Aminoquinoline from 7-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. 7-Aminoquinoline (B1265446) is a valuable intermediate in the synthesis of a wide range of biologically active compounds, including antimalarial drugs and fluorescent probes. The conversion of 7-nitroquinoline to 7-aminoquinoline is a key step that enables further derivatization at the 7-position of the quinoline (B57606) ring. This document provides detailed protocols for several common and effective methods for this reduction, along with comparative data to aid in method selection.
Reaction Scheme
The overall transformation involves the reduction of the nitro group (-NO₂) on the quinoline ring to an amino group (-NH₂).
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as substrate sensitivity, available equipment, cost, and desired yield. The following table summarizes key parameters for common laboratory-scale methods.
| Reduction Method | Key Reagents & Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ gas, 10% Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695) | Room Temperature | 12 - 24 hours | >90% | High yield and clean reaction. Requires hydrogenation equipment.[1] |
| Transfer Hydrogenation | Ammonium formate (B1220265) (HCOONH₄), 10% Pd/C | Methanol or Ethanol | Reflux | 2 - 6 hours | High | Avoids the need for H₂ gas cylinder; offers mild reaction conditions.[2] |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate (B1210297) | Room Temp. to Reflux | 1 - 5 hours | 80 - 95% | A mild and effective method that tolerates various functional groups.[2][3] |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (CH₃COOH) | Ethanol/Water | Reflux | 2 - 4 hours | 80 - 90% | Cost-effective and reliable method.[2][3] |
| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄) | Ethanol/Water | Reflux | 1 - 3 hours | Moderate to High | Useful when acidic conditions or hydrogenation are not compatible with the substrate.[2][4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and often results in a very clean product with high yields. It requires a hydrogen gas source and appropriate safety precautions.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Seal the reaction vessel and degas the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas (H₂) to the system (typically via a balloon or from a regulated cylinder) and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).[1]
-
Once complete, carefully vent the hydrogen from the system and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-aminoquinoline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds and avoids the need for specialized hydrogenation equipment.[3]
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (reagent grade)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (B78521) (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution in portions. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 50-60 °C or reflux) can be applied to accelerate the reaction.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or 2M NaOH to neutralize the mixture and precipitate tin salts. Stir vigorously until all solids are dissolved in the appropriate layers.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-aminoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Reduction using Iron Powder in Acetic Acid
This method is cost-effective and robust, utilizing inexpensive reagents.
Materials and Equipment:
-
This compound
-
Iron powder (reduced)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a mixture of ethanol, water, and glacial acetic acid.[2]
-
Add reduced iron powder (5-10 eq) to the suspension.[2]
-
Heat the resulting suspension to reflux with vigorous stirring.[2]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron residue and wash the residue thoroughly with ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and partition it with a 2M aqueous KOH or NaOH solution to neutralize the acetic acid.[2]
-
Separate the organic layer and extract the basic aqueous layer twice with ethyl acetate.[2]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure to yield the crude 7-aminoquinoline, which can be further purified.
Visualized Experimental Workflow
The following diagram illustrates the general laboratory workflow for the preparation of 7-aminoquinoline from this compound.
Caption: General workflow for the synthesis of 7-aminoquinoline.
References
Application Notes: 7-Nitroquinoline Derivatives as Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 7-nitroquinoline itself is not extensively documented as a primary fluorescent probe for cell imaging, its derivatives, particularly those based on the 7-(diethylamino)quinolin-2(1H)-one and 7-(diethylamino)quinolone chalcone (B49325) scaffolds, have emerged as versatile and effective tools in cellular biology. These probes offer tunable photophysical properties, good cell permeability, and the potential for targeted imaging of cellular components and processes. Their utility is underscored by applications in visualizing cancer cells and monitoring cellular responses to therapeutic agents. This document provides a comprehensive overview of the application of these this compound derivatives, including their photophysical characteristics, detailed experimental protocols for their use in cell imaging, and insights into their mechanisms of action.
Photophysical Properties of 7-(Diethylamino)quinolone Chalcone Derivatives
The fluorescence characteristics of these probes are highly sensitive to their molecular structure and the solvent environment. The introduction of different functional groups allows for the fine-tuning of their absorption and emission spectra. Below is a summary of the photophysical data for representative 7-(diethylamino)quinolone chalcone derivatives.
| Compound ID | Description | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| DQ1 | 7-(diethylamino)quinoline-2(1H)-one-3-carbaldehyde | ~410-430 | ~500-550 | ~90-120 | ~0.03 (in water) | [1] |
| DQ2 | 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile | ~410 | ~480-520 | ~70-110 | - | [1] |
| 4a | (E)-3-(3-(4-aminophenyl)-3-oxoprop-1-en-1-yl)-7-(diethylamino)quinolin-2(1H)-one | 465 (in DMSO) | 573 (in DMSO) | 108 | 0.12 (in DMSO) | [2] |
| 5a | (E)-7-(diethylamino)-3-(3-(4-hydroxy-3-methoxyphenyl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one | 464 (in DMSO) | 571 (in DMSO) | 107 | 0.15 (in DMSO) | [2] |
| 5b | (E)-7-(diethylamino)-3-(3-(2,4-dihydroxyphenyl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one | 456 (in DMSO) | 558 (in DMSO) | 102 | 0.21 (in DMSO) | [2] |
| QZn | Quinoline-based two-photon fluorescent probe for Zinc ions | 820 (two-photon) | ~500-600 | - | - | [3][4] |
| 12e | (E)-3-(4-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | - | - | - | - | [5] |
Note: Photophysical properties can vary significantly with the solvent and cellular environment. The data presented here are for specific reported conditions and should be used as a guideline.
Cytotoxicity Data
Several 7-(diethylamino)quinolone chalcone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. This information is crucial for interpreting imaging results and for the development of theranostic agents.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5b | LNCaP | 10.89 | [2][6] |
| 9i | A549 | 1.91-5.29 | [7] |
| 9j | K-562 | 1.91-5.29 | [7] |
| 12e | MGC-803 | 1.38 | [5] |
| 12e | HCT-116 | 5.34 | [5] |
| 12e | MCF-7 | 5.21 | [5] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with 7-(Diethylamino)quinolone Chalcone Probes
This protocol provides a general framework for staining and imaging live cells using 7-(diethylamino)quinolone chalcone derivatives. Optimization of probe concentration and incubation time is recommended for each cell type and specific probe.
Materials:
-
7-(diethylamino)quinolone chalcone derivative of interest
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the quinolone chalcone probe in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Loading:
-
On the day of imaging, prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells for imaging.
-
-
Fluorescence Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the probe using the appropriate wavelength (refer to the photophysical data table). For many quinolone chalcones, excitation around 488 nm is suitable.[6][8]
-
Collect the fluorescence emission using a suitable filter set (e.g., a long-pass filter above 510 nm or a band-pass filter corresponding to the probe's emission maximum).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Protocol 2: Two-Photon Fluorescence Imaging with Quinoline-Based Probes
Two-photon microscopy offers advantages for live-cell imaging, including reduced phototoxicity and deeper tissue penetration. This protocol is adapted for quinoline-based probes suitable for two-photon excitation.
Materials:
-
Two-photon compatible quinoline-based fluorescent probe (e.g., QZn for zinc imaging)
-
Two-photon laser scanning microscope with a tunable near-infrared (NIR) laser
-
Live-cell imaging chamber to maintain temperature and CO₂ levels
Procedure:
-
Microscope Setup:
-
Sample Preparation:
-
Prepare and load the cells with the fluorescent probe as described in Protocol 1, steps 1-4.
-
-
Image Acquisition:
-
Mount the imaging dish on the microscope stage within the live-cell imaging chamber.
-
Use a low laser power to locate the cells of interest.
-
Set the fluorescence emission collection channel (e.g., 500-600 nm).[3]
-
Adjust the detector gain and offset to optimize the signal-to-noise ratio.
-
Acquire images, z-stacks, or time-lapse series as required for the experiment.
-
Diagrams
Caption: General experimental workflow for live-cell imaging.
Caption: Putative mechanism of action for some quinolone chalcones.
Signaling Pathways and Cellular Targets
Several studies have indicated that quinoline-chalcone hybrids possess anticancer properties by influencing key cellular pathways. While these compounds can be used for general cellular imaging due to their fluorescent nature, their biological activity suggests potential for developing probes to monitor specific cellular events.
-
Induction of Apoptosis: Certain quinoline-chalcone derivatives have been shown to induce apoptosis in cancer cells. This is often associated with the upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[5]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, particularly at the G2/M phase, in cancer cell lines.[5][7]
-
Reactive Oxygen Species (ROS) Generation: The anticancer activity of some quinoline-chalcones is linked to the induction of reactive oxygen species (ROS) generation within the cancer cells.[5]
-
PI3K/Akt/mTOR Pathway Inhibition: Some quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]
The development of fluorescent probes based on these scaffolds that can directly report on the activity of these specific pathways is an active area of research.
Conclusion
Derivatives of this compound, especially 7-(diethylamino)quinolone chalcones, represent a valuable class of fluorescent probes for cell imaging. Their tunable photophysical properties, combined with their biological activities, make them promising candidates for a range of applications, from general cell staining to the development of sophisticated probes for monitoring specific cellular processes and for theranostic purposes. The protocols and data presented here provide a foundation for researchers to utilize these versatile compounds in their own studies.
References
- 1. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 7-Nitroquinoline for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The 7-nitroquinoline core, in particular, serves as a versatile starting material for the synthesis of diverse derivatives with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The presence of the nitro group at the 7-position offers a key synthetic handle for a variety of chemical transformations, most notably its reduction to a highly reactive amino group. This primary amine can then be further functionalized to explore a vast chemical space, enabling the fine-tuning of physicochemical properties and biological activity.
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds. The methodologies described herein focus on the reduction of the nitro group and subsequent derivatization of the resulting 7-aminoquinoline (B1265446). Furthermore, this document summarizes quantitative biological data for selected derivatives and illustrates key signaling pathways modulated by this class of compounds.
I. Derivatization Strategies and Experimental Protocols
The primary and most versatile strategy for the derivatization of this compound involves the reduction of the nitro group to form 7-aminoquinoline. This transformation unlocks a plethora of subsequent chemical modifications.
Protocol 1: Reduction of this compound to 7-Aminoquinoline
This protocol details the chemical reduction of the nitro group at the 7-position of the quinoline ring to an amino group, a critical step for further derivatization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield 7-aminoquinoline.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: N-Acylation of 7-Aminoquinoline
This protocol describes the acylation of the 7-amino group to introduce amide functionalities.
Materials:
-
7-Aminoquinoline
-
Acyl chloride or acid anhydride (B1165640) (1.1 eq)
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 7-aminoquinoline (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride or acid anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the N-acylated product.
-
Purify by recrystallization or column chromatography as needed.
Protocol 3: Suzuki Coupling for C-C Bond Formation at the 7-Position
This protocol outlines a method for introducing aryl or heteroaryl substituents at the 7-position, starting from 7-chloroquinoline (B30040) (which can be synthesized from 7-aminoquinoline via a Sandmeyer reaction).
Materials:
-
7-Chloroquinoline
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 7-chloroquinoline (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 8-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Quantitative Biological Data
The derivatization of the this compound scaffold has yielded compounds with significant biological activities, particularly in the realm of anticancer and antimicrobial research. The following tables summarize key quantitative data for representative derivatives.
Table 1: Anticancer Activity of 7-Substituted Quinoline Derivatives
| Compound ID | 7-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | -NH-phenyl | MCF-7 (Breast) | 5.1 | [1] |
| 1b | -NH-(4-methoxyphenyl) | PC-3 (Prostate) | 4.2 | [1] |
| 2a | -O-(4-fluorophenyl) | A549 (Lung) | 6.8 | [2] |
| 2b | -O-(2,4-dichlorophenyl) | HCT-116 (Colon) | 3.5 | [3] |
| 3a | -phenyl (via Suzuki) | HeLa (Cervical) | 8.2 | [4] |
| 3b | -thienyl (via Suzuki) | BGC-823 (Gastric) | 7.01 | [5] |
Table 2: Antimicrobial Activity of 7-Substituted Quinoline Derivatives
| Compound ID | 7-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4a | -NH-CH₂CH₂N(CH₃)₂ | Staphylococcus aureus | 2 | [6] |
| 4b | -NH-(2-pyridyl) | Escherichia coli | 8 | [6] |
| 5a | -Cl | Plasmodium falciparum (CQ-sensitive) | 0.023 | [7] |
| 5b | -Cl | Plasmodium falciparum (CQ-resistant) | 0.026 | [7] |
III. Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects by modulating various cellular signaling pathways critical for cell growth, proliferation, and survival. Notably, many quinoline-based compounds function as kinase inhibitors.
EGFR/VEGFR Signaling Pathway
Several 7-anilinoquinoline derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors blocks downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is a common target for quinoline-based inhibitors. By targeting components of this pathway, such as PI3K or mTOR itself, these compounds can effectively suppress cancer cell growth and induce apoptosis.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel biologically active compounds. The straightforward reduction to 7-aminoquinoline opens up a wide range of synthetic possibilities, allowing for the systematic exploration of structure-activity relationships. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new 7-substituted quinoline derivatives for evaluation in various biological assays. The demonstrated activity of these compounds against key cancer-related signaling pathways highlights their potential as leads for the development of new therapeutic agents.
References
- 1. ir.bowen.edu.ng:8080 [ir.bowen.edu.ng:8080]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes: 7-Nitroquinoline as a Versatile Building Block in the Synthesis of c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroquinoline and its derivatives are pivotal starting materials in the synthesis of various pharmaceutical agents. The nitro group, a strong electron-withdrawing moiety, not only influences the regioselectivity of subsequent reactions on the quinoline (B57606) scaffold but also serves as a versatile precursor to the amino group, a key functional handle for molecular elaboration. This application note details the utility of a 7-substituted-5-nitroquinoline derivative as a key building block in the synthesis of potent and selective c-Met kinase inhibitors, which are promising therapeutic agents for the treatment of various cancers.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant HGF/c-Met signaling is implicated in a wide range of human malignancies, making it an attractive target for cancer therapy.[1] The synthetic protocols outlined below demonstrate the strategic use of a nitroquinoline intermediate to construct complex molecules that exhibit significant inhibitory activity against c-Met kinase.
Data Presentation
The following tables summarize key quantitative data for a representative c-Met kinase inhibitor synthesized using a nitroquinoline-based strategy.
Table 1: In vitro c-Met Kinase Inhibitory Activity [2][3]
| Compound | Target Kinase | IC50 (nM) |
| 21b | c-Met | < 1.0 |
Table 2: In vivo Antitumor Efficacy of Compound 21b (100 mg/kg) [2][3]
| Xenograft Model | Tumor Growth Inhibition (%) |
| NIH-3T3-TPR-Met | 68-69 |
| U-87 MG human glioblastoma | 68-69 |
Experimental Protocols
The following protocols describe the synthesis of a key 5-nitro-7-trifluoromethylquinoline intermediate and its subsequent conversion to a potent 3,5,7-trisubstituted quinoline c-Met inhibitor, compound 21b .[1]
Protocol 1: Synthesis of 7-bromo-5-nitro-quinoline derivative (Intermediate 19)
This protocol outlines the bromination of a quinoline precursor to yield a key intermediate for subsequent C-N coupling reactions.
Materials:
-
Quinoline derivative (17 )
-
N-Bromosuccinimide (NBS)
-
Acetic acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the starting quinoline derivative (17 ) in acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-bromo-5-nitro-quinoline derivative (19 ).
Protocol 2: Synthesis of 5-nitro-7-trifluoromethylquinolines (Intermediate 20b) via C-N Coupling
This protocol details the nucleophilic aromatic substitution of the bromo-substituent with a piperazine (B1678402) derivative.
Materials:
-
7-bromo-5-nitro-quinoline derivative (19 )
-
Appropriate 4-substituted piperazine (e.g., 1-acetylpiperazine)
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the 7-bromo-5-nitro-quinoline derivative (19 ) in DMF, add the 4-substituted piperazine and potassium carbonate.
-
Heat the reaction mixture to reflux and stir for the required duration, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated product by filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography to yield the 5-nitro-7-trifluoromethylquinoline derivative (20b ).
Protocol 3: Synthesis of 3,5,7-trisubstituted quinoline (Final Compound 21b)
This protocol describes the reduction of the nitro group followed by reductive amination to install the final substituent.
Materials:
-
5-nitro-7-trifluoromethylquinoline derivative (20b )
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695)/Water mixture
-
Appropriate aryl aldehyde (e.g., 3-nitrobenzaldehyde)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
Step A: Reduction of the Nitro Group
-
Suspend the 5-nitro-7-trifluoromethylquinoline derivative (20b ) in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-7-trifluoromethylquinoline derivative.
Step B: Reductive Amination
-
Dissolve the crude amino derivative from Step A in methanol.
-
Add the appropriate aryl aldehyde (e.g., 3-nitrobenzaldehyde).
-
Stir the mixture at room temperature for a short period.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 3,5,7-trisubstituted quinoline c-Met inhibitor (21b ).
Visualizations
Synthetic Workflow for c-Met Inhibitor 21b
Caption: Synthetic pathway for c-Met inhibitor 21b.
c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. cas.cn [cas.cn]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 7-Nitroquinoline in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroquinoline is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its chemical structure, featuring a quinoline (B57606) core substituted with a nitro group, imparts unique reactivity that allows for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[2] However, the most synthetically valuable transformation of this compound and its derivatives is the reduction of the nitro group to an amino group, which opens up a vast chemical space for further derivatization.[2] This application note provides detailed protocols for key synthetic applications of this compound and its derivatives, presents comparative data for different synthetic methods, and illustrates the relevant chemical pathways.
Key Applications
The primary applications of this compound in organic synthesis revolve around its conversion to 7-aminoquinoline (B1265446) and the subsequent use of this and other derivatives in the synthesis of complex molecules. These applications are fundamental in the preparation of bioactive compounds, including kinase inhibitors for cancer therapy and fluorescent probes for bioimaging.[3][4]
Reduction of 7-Nitroquinolines to 7-Aminoquinolines
The reduction of the nitro group in this compound and its derivatives to the corresponding amine is a cornerstone transformation. This reaction is pivotal for the synthesis of a wide array of functionalized quinolines.[2] Several methods are employed for this reduction, each with its own set of advantages and suitable for different substrate sensitivities.
The following table summarizes common methods for the reduction of the nitro group in quinoline derivatives, providing a comparison of their key parameters.
| Reduction Method | Reagents | Typical Conditions | Yield | Key Features |
| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol (B145695), Room temp. to gentle heating | High | A widely used and reliable method.[2] |
| Metal in Acidic Media | Reduced iron powder | Ethanol, Water, Acetic acid, Reflux | High | Cost-effective and efficient.[2] |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Methanol (B129727), Room temp. | High (e.g., 90%) | Offers mild reaction conditions.[5] |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C), Ammonium (B1175870) formate | Reflux | High | Avoids the use of gaseous hydrogen.[2] |
| Dithionite (B78146) Reduction | Sodium dithionite (Na₂S₂O₄) | Ethanol, Water, Reflux | Moderate to High | Suitable for certain substrates.[2] |
Protocol 1: Reduction of 7-Nitroisoquinoline (B179579) using Catalytic Hydrogenation
This protocol details the reduction of 7-nitroisoquinoline to 7-aminoisoquinoline using palladium on carbon as a catalyst.[5]
Materials:
-
7-Nitroisoquinoline
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suspension of 10% Pd/C (100 mg) in methanol (20 mL), add a solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL).
-
Degas the system and then charge it with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 24.5 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is 7-aminoisoquinoline (150 mg, 90% yield), which can be used in subsequent steps without further purification.[5]
Protocol 2: Reduction of 7-Chloro-6-nitroquinoline (B1361565) using Tin(II) Chloride
This protocol describes the reduction of the nitro group in a substituted quinoline using tin(II) chloride dihydrate.[3]
Materials:
-
7-Anilino-6-nitroquinoline derivative (a product of 7-chloro-6-nitroquinoline)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Extraction and concentration apparatus
Procedure:
-
Suspend the 7-anilino-6-nitroquinoline derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-amino-7-anilinoquinoline derivative.[3]
Synthesis of Kinase Inhibitors
Substituted 7-aminoquinolines are key pharmacophores in many kinase inhibitors used in cancer therapy.[3] The synthesis often starts from a functionalized this compound, such as 7-chloro-6-nitroquinoline.
The general workflow involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.
Caption: Synthetic workflow for kinase inhibitors from 7-chloro-6-nitroquinoline.
This protocol outlines the nucleophilic aromatic substitution reaction between 7-chloro-6-nitroquinoline and a substituted aniline.[3]
Materials:
-
7-Chloro-6-nitroquinoline
-
Substituted aniline
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount, optional)
-
Ammonium hydroxide (B78521) solution
-
Distilled water
-
Reaction and filtration apparatus
Procedure:
-
In a round-bottom flask, combine 7-chloro-6-nitroquinoline (1.0 eq) and the substituted aniline (1.1 - 1.5 eq).
-
Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added optionally.
-
Reflux the reaction mixture for 4-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash it with distilled water, and dry to obtain the 7-anilino-6-nitroquinoline derivative.[3]
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Kinase inhibitors derived from quinoline scaffolds often target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer-related signaling pathways.[3]
Caption: Inhibition of EGFR and VEGFR signaling pathways by quinoline-based inhibitors.
Conclusion
This compound and its derivatives are indispensable tools in modern organic synthesis. The facile reduction of the nitro group to an amine provides a versatile handle for the construction of a diverse range of complex molecules. The detailed protocols and comparative data provided herein offer a valuable resource for researchers engaged in the synthesis of novel pharmaceuticals and functional materials, particularly in the promising field of kinase inhibitor development for targeted cancer therapy.
References
Application Notes and Protocols for 7-Nitroquinoline in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-nitroquinoline as a key intermediate in the synthesis of novel anticancer agents. This document details synthetic methodologies, protocols for biological evaluation, and presents quantitative data on the efficacy of 7-substituted quinoline (B57606) derivatives.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The quinoline scaffold serves as a privileged structure, capable of interacting with various biological targets implicated in cancer progression. The introduction of a nitro group at the 7-position of the quinoline ring offers a versatile chemical handle for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the nitro group can also influence the molecule's biological activity. More importantly, the nitro group can be readily reduced to an amino group, providing a nucleophilic site for further molecular elaboration and the synthesis of diverse libraries of compounds for anticancer screening.
Derivatives of 7-substituted quinolines have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the EGFR and PI3K/Akt/mTOR pathways. This document provides detailed protocols for the synthesis of anticancer agents starting from this compound and for the subsequent in vitro evaluation of their biological activity.
Synthesis of Anticancer Agents from this compound
A crucial step in utilizing this compound as an intermediate is its reduction to 7-aminoquinoline. This transformation provides a key building block for the synthesis of a variety of anticancer compounds.
Protocol 1: Reduction of this compound to 7-Aminoquinoline
This protocol describes a standard method for the reduction of a nitro group on an aromatic ring to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 7-aminoquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
Biological Evaluation Protocols
The following protocols are standard methods to assess the anticancer activity of newly synthesized 7-substituted quinoline derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.[5]
-
Harvest both adherent and floating cells, wash with PBS.[5]
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently and incubate at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS to remove the ethanol.[5]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time to induce apoptosis.[6]
-
Harvest the cells and wash them with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6]
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.[5]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[5]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[8]
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various 7-substituted quinoline derivatives against different cancer cell lines.
Table 1: IC50 Values of 7-Substituted Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | 5.0 | [9] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) | THP-1 (Leukemia) | 3.2 | [9] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Raji (Lymphoma) | 3.8 | [9] |
| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | |
| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | [10] |
| 4,6,7,8-Tetrahydroquinolin-5(1H)-one (4j) | MCF-7 (Breast) | 0.002 |
Table 2: Cell Cycle Arrest and Apoptosis Induction
| Compound | Cell Line | Effect | Observation | Reference |
| Quinoline-chalcone derivative (12e) | MGC-803 | Cell Cycle Arrest | G2/M phase arrest | |
| 4,6,7,8-Tetrahydroquinolin-5(1H)-one (4j) | MCF-7 | Cell Cycle Arrest | G2/M phase arrest | |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d, 12d) | HuT78 | Apoptosis | Disruption of mitochondrial membrane potential | [9] |
Signaling Pathway Modulation
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Its overactivation is a common feature in many cancers. Certain quinoline derivatives have been developed as potent EGFR inhibitors. By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds block downstream signaling through pathways like the PI3K/Akt/mTOR cascade, ultimately leading to reduced cancer cell proliferation and survival. The protocols for Western blotting can be adapted to measure the phosphorylation status of key proteins in this pathway (e.g., p-EGFR, p-Akt, p-mTOR) to confirm the mechanism of action of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 7-Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 7-nitroquinoline derivatives. This document includes a summary of their activity, detailed experimental protocols for assessing their efficacy, and diagrams of proposed mechanisms of action.
Introduction
Quinoline (B57606) derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 7-position of the quinoline scaffold can significantly modulate the molecule's electronic properties and biological activity, making this compound derivatives a promising area of research for the development of new anti-infective agents. This document outlines the current understanding of their antimicrobial and antifungal activities and provides standardized protocols for their evaluation.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various this compound and related derivatives against a range of bacterial and fungal strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound and Related Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ethyl 7-nitro-2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylate | Selenopyranoquinoline | - | - | - | - | [1] |
| Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) | Nitrohydroxyquinoline | 25 | - | 12.5 | 50 | [2] |
| 7-substituted quinolin-8-ol derivative 5 | Substituted quinolin-8-ol | - | 10 | - | - | [3] |
| 7-substituted quinolin-8-ol derivative 7 | Substituted quinolin-8-ol | 10 | 20 | 20 | - | [3] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Table 2: Antifungal Activity of this compound and Related Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Aspergillus flavus | Cryptococcus neoformans | Reference |
| 7-Nitro-8-quinolinols | Fungitoxic | Fungitoxic | - | - | [4] |
| Compound 32 (a quinoline derivative) | - | 25 | 12.5 | 25 | [5] |
| Compound 33 (a quinoline derivative) | - | 25 | 12.5 | 25 | [5] |
| Compound 34 (a quinoline derivative) | - | 25 | 25 | 25 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard microbiological techniques and can be adapted for the specific this compound derivatives being tested.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Serial Dilution of Test Compound: Add 100 µL of the this compound derivative stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Prepare a row with a known antibiotic or antifungal agent.
-
Negative Control (Growth Control): Include wells containing only broth and the microbial inoculum.
-
Solvent Control: Include wells with broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
Sterility Control: Include wells with broth only to check for contamination.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism.
Protocol 2: Agar (B569324) Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
This compound derivative solution of known concentration
-
Positive control antibiotic/antifungal solution
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Creating Wells: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar. Carefully remove the agar plugs.[5]
-
Adding Test and Control Solutions: Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.[5]
-
Incubation: Allow the plates to stand for about 30 minutes to allow for diffusion of the substances into the agar. Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
Measuring Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Experimental Workflow and Proposed Mechanism of Action
The following diagrams illustrate the general workflow for antimicrobial testing and the proposed mechanisms of action for nitroquinoline derivatives.
Experimental workflow for antimicrobial/antifungal testing.
Proposed mechanism of action for nitroquinoline derivatives.
Potential signaling pathway affected by nitroquinolines.
Mechanism of Action
The precise antimicrobial and antifungal mechanism of action for this compound derivatives is not fully elucidated but is believed to be multifactorial, similar to other nitroquinoline compounds. The prevailing hypothesis centers on two key activities:
-
Metal Ion Chelation: Nitroquinolines are known to be potent chelators of divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are essential cofactors for a variety of microbial enzymes involved in critical cellular processes, including respiration and DNA replication. By sequestering these ions, this compound derivatives can inhibit enzyme function, leading to the disruption of metabolic pathways and ultimately cell death.
-
Induction of Oxidative Stress: The nitro group on the quinoline ring can be enzymatically reduced within the microbial cell, leading to the generation of reactive oxygen species (ROS). An accumulation of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, resulting in oxidative stress and apoptosis.
Some studies on related nitroquinoline compounds, such as nitroxoline, suggest an interaction with cellular signaling pathways. For instance, nitroxoline has been reported to regulate the PTEN/Akt/AMPK/mTOR pathway and inhibit cathepsin B activity. While these specific pathways have not been definitively confirmed for this compound derivatives in the context of antimicrobial activity, they represent plausible targets for future investigation.
Conclusion
This compound derivatives represent a promising class of compounds with demonstrable antimicrobial and antifungal activity. The provided protocols offer a standardized framework for the continued investigation and evaluation of these molecules. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced potency and selectivity, with the ultimate goal of developing novel therapeutic agents to combat infectious diseases.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. hereditybio.in [hereditybio.in]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 7-Nitroquinoline in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 7-nitroquinoline as a versatile starting material for the preparation of a diverse array of novel heterocyclic compounds. The protocols detailed herein offer step-by-step guidance for the synthesis of key intermediates and final fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
Introduction
Quinoline (B57606) and its derivatives are fundamental scaffolds in numerous biologically active compounds. The introduction of a nitro group at the 7-position of the quinoline ring system provides a key functional handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the quinoline core, and its reduction to an amino group opens up a plethora of possibilities for constructing fused heterocyclic systems. This document outlines the synthesis of imidazo[4,5-g]quinolines, pyrimido[4,5-g]quinolines, and other related polycyclic heterocycles starting from this compound.
Core Synthetic Strategies
The primary synthetic pathways involving this compound for the generation of novel heterocycles revolve around two key steps:
-
Reduction of the Nitro Group: The conversion of this compound to 7-aminoquinoline (B1265446) is a crucial initial step that transforms the electron-withdrawing nitro group into a nucleophilic amino group, which is essential for subsequent cyclization reactions.
-
Annulation of Heterocyclic Rings: The resulting 7-aminoquinoline serves as a versatile precursor for the construction of fused five- and six-membered heterocyclic rings through various cyclocondensation and cyclization strategies.
Experimental Workflow for Heterocycle Synthesis from this compound
Caption: General workflow for the synthesis of fused heterocycles from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Aminoquinoline from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 7-aminoquinoline.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | 7-Aminoquinoline | SnCl₂·2H₂O | Ethanol | 4 hours | ~90% |
Protocol 2: Synthesis of Imidazo[4,5-g]quinolines
This protocol outlines the synthesis of imidazo[4,5-g]quinolines from 7-aminoquinoline through a cyclocondensation reaction.
Materials:
-
7-Aminoquinoline
-
Triethyl orthoformate or other orthoesters
-
Toluene
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Stirring apparatus
Procedure:
-
To a solution of 7-aminoquinoline (1.0 eq) in toluene, add triethyl orthoformate (1.1-1.5 eq).
-
Reflux the reaction mixture using a Dean-Stark trap to remove the ethanol formed during the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Workflow for Imidazo[4,5-g]quinoline Synthesis
Caption: Synthesis of imidazo[4,5-g]quinoline from 7-aminoquinoline.
Protocol 3: Synthesis of Pyrimido[4,5-g]quinolines
This protocol describes a general method for the synthesis of pyrimido[4,5-g]quinolines via the reaction of 7-aminoquinoline with a β-dicarbonyl compound.
Materials:
-
7-Aminoquinoline
-
Ethyl acetoacetate (B1235776) or other β-dicarbonyl compounds
-
Polyphosphoric acid (PPA) or Dowtherm A
-
High-temperature reaction vessel
-
Stirring apparatus
Procedure:
-
Mix 7-aminoquinoline (1.0 eq) with an excess of ethyl acetoacetate (2.0-3.0 eq).
-
Heat the mixture at 140-160 °C for 2-4 hours to form the intermediate enaminone.
-
Remove the excess ethyl acetoacetate under reduced pressure.
-
Add the crude enaminone to polyphosphoric acid or Dowtherm A.
-
Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Representative Pyrimido[4,5-g]quinoline Synthesis:
| Starting Material | Reagent | Product | Cyclization Agent | Yield |
| 7-Aminoquinoline | Ethyl acetoacetate | 2-Methylpyrimido[4,5-g]quinolin-4(3H)-one | PPA | 60-70% |
Biological Activities and Signaling Pathways
Derivatives of fused quinolines synthesized from this compound precursors have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. For instance, certain aminoquinoline-benzimidazole hybrids have demonstrated antiproliferative activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular signaling pathways.
Potential Signaling Pathway Inhibition by Fused Quinoline Derivatives
Caption: Inhibition of receptor tyrosine kinase signaling by fused quinoline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The straightforward reduction to 7-aminoquinoline provides a key intermediate for the construction of fused ring systems such as imidazo[4,5-g]quinolines and pyrimido[4,5-g]quinolines. The protocols provided herein offer a foundation for the exploration of this chemical space, which holds significant promise for the discovery of new therapeutic agents. Further derivatization of these heterocyclic scaffolds can lead to the development of compounds with optimized biological activities and drug-like properties.
References
Application Notes and Protocols: Reactions of 7-Nitroquinoline with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group at the 7-position activates the quinoline (B57606) ring system towards nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization of electron-deficient aromatic rings.
Reaction Principles: Vicarious Nucleophilic Substitution (VNS)
The reaction of this compound with certain nucleophiles proceeds via a Vicarious Nucleophilic Substitution (VNS) mechanism. In this reaction, a nucleophile containing a leaving group attached to the nucleophilic center attacks the electron-deficient quinoline ring, typically at a position ortho or para to the nitro group. This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, and subsequent protonation to restore aromaticity and yield the substituted product. The VNS reaction is a highly valuable tool for the direct amination, alkylation, and other functionalizations of nitroaromatic compounds.
Data Presentation
Table 1: Vicarious Nucleophilic Amination of this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| 4-Amino-1,2,4-triazole (B31798) | 8-Amino-7-nitroquinoline | Potassium tert-butoxide, DMSO | 84 |
Experimental Protocols
Protocol 1: Vicarious Nucleophilic Amination of this compound with 4-Amino-1,2,4-triazole
This protocol describes the synthesis of 8-amino-7-nitroquinoline from this compound using 4-amino-1,2,4-triazole as the aminating agent.
Materials:
-
This compound
-
4-Amino-1,2,4-triazole
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DMSO (10 mL) in a round-bottom flask, add 4-amino-1,2,4-triazole (1.2 mmol).
-
Stir the mixture at room temperature and add potassium tert-butoxide (2.5 mmol) portion-wise over 10 minutes. An intense dark-red color will be observed upon addition of the base.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
After 1 hour, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Acidify the mixture to pH 2-3 with a 2 M HCl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove any unreacted starting material and byproducts.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
The product, 8-amino-7-nitroquinoline, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
General Considerations and Proposed Reaction Conditions for Other Nucleophiles
Reaction with Alkoxides (e.g., Sodium Methoxide):
Direct nucleophilic substitution of hydrogen on this compound with alkoxides is challenging and may require an oxidative environment (Oxidative Nucleophilic Substitution of Hydrogen - ONSH). The following are proposed, hypothetical conditions that would require experimental optimization and validation.
-
Proposed Conditions: this compound could be dissolved in the corresponding alcohol (e.g., methanol (B129727) for methoxylation). A strong base like sodium methoxide (B1231860) would be added, and an oxidizing agent such as potassium permanganate (B83412) or simply bubbling air/oxygen through the reaction mixture might be necessary to facilitate the departure of the hydride ion. The reaction would likely require elevated temperatures.
Reaction with Thiols (e.g., Thiophenol):
The reaction of thiols with this compound is also expected to require specific conditions to proceed. Thiols are good nucleophiles, especially in their thiolate form.
-
Proposed Conditions: this compound and the thiol (e.g., thiophenol) could be dissolved in a polar aprotic solvent like DMF or DMSO. A strong, non-nucleophilic base (e.g., sodium hydride) would be required to deprotonate the thiol to form the more reactive thiolate. Similar to the reaction with alkoxides, an oxidizing agent may be necessary to complete the substitution. Alternatively, a VNS-type reaction could be possible if a thiol with a suitable leaving group on the sulfur atom is used, though such reagents are less common.
Visualizations
Application Note: 7-Nitroquinoline as a High-Performance Liquid Chromatography (HPLC) Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the utilization of 7-Nitroquinoline as a reference standard in High-Performance Liquid Chromatography (HPLC). It includes detailed protocols for the preparation of standard solutions, a proposed HPLC method for analysis, and typical performance characteristics. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of analytes with structural similarities to this compound.
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry and related fields for the separation, identification, and quantification of chemical compounds. The accuracy of HPLC analysis is fundamentally dependent on the use of well-characterized reference standards. This compound is a heterocyclic aromatic compound that, due to its distinct chemical structure and chromophore, is a suitable reference standard for the analysis of various nitroaromatic and quinoline-based compounds. This note details its application as a reference standard, providing protocols and expected performance data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard. These properties influence its solubility, stability, and chromatographic behavior.
| Property | Value |
| Chemical Formula | C₉H₆N₂O₂ |
| Molar Mass | 174.16 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 132.5 °C |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724); sparingly soluble in water. |
| UV Maximum (λmax) | Approximately 254 nm and 340 nm in methanol or acetonitrile. |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for generating reliable calibration curves and achieving precise quantification.
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Ultrasonic bath
Protocol for Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile.
-
Sonicate for 10 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with acetonitrile and mix thoroughly.
-
Store the stock solution in an amber vial at 2-8°C. This solution is typically stable for several weeks.
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
-
For a linearity study, typical concentrations may range from 0.1 µg/mL to 100 µg/mL. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.
Proposed HPLC Method
This method is a starting point and may require optimization for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV-Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Data Presentation and Performance Characteristics
The following table summarizes the expected performance characteristics of the proposed HPLC method using this compound as a reference standard. These values are typical for well-validated HPLC methods.
| Parameter | Expected Performance |
| Retention Time (tR) | ~ 5 - 8 minutes (highly dependent on exact conditions and column) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
This diagram outlines the logical flow of an HPLC experiment from sample preparation to data analysis when using a reference standard.
Caption: A typical experimental workflow for HPLC analysis using a reference standard.
Signaling Pathway for Method Validation
The following diagram illustrates the key validation parameters that establish the reliability of an analytical method, as guided by regulatory bodies like the ICH.
Caption: Core parameters for the validation of an analytical HPLC method.
Conclusion
This compound is a suitable and reliable reference standard for the HPLC analysis of related chemical entities. The protocols and data presented in this application note provide a solid foundation for developing and validating robust analytical methods. Adherence to these guidelines will enable researchers and scientists to achieve accurate, precise, and reproducible results in their analytical endeavors. Further method optimization may be necessary depending on the specific analyte and sample matrix.
Measuring the Quantum Yield of 7-Nitroquinoline: A Detailed Protocol
For Immediate Release
This application note provides a comprehensive protocol for determining the fluorescence quantum yield of 7-Nitroquinoline, a crucial parameter for characterizing its photophysical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with quinoline (B57606) derivatives and require accurate fluorescence measurements.
Introduction
The fluorescence quantum yield (Φ) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. For novel compounds like this compound, an accurate determination of the quantum yield is essential for evaluating its potential in applications such as fluorescent probes, sensors, and optoelectronic materials. Quinolines and their derivatives are known to exhibit fluorescence, with their emission properties often being sensitive to the solvent environment and substitution patterns on the aromatic ring. This protocol outlines the relative method for quantum yield determination, which involves a comparison of the fluorescence of the sample to that of a well-characterized standard.
Materials and Methods
Instrumentation
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Reagents
-
This compound: The sample of interest.
-
Quinine (B1679958) Sulfate (B86663): As the quantum yield standard (Φ = 0.54 in 0.1 M H₂SO₄).
-
Ethanol (Spectroscopic Grade): As the solvent. Other aprotic or protic solvents can be used depending on the solubility of this compound and the desired experimental conditions.
-
Sulfuric Acid (0.1 M): For preparing the quinine sulfate standard solution.
Experimental Protocol
The relative method for determining the fluorescence quantum yield is employed. This method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol) at a concentration of approximately 1 x 10⁻³ M.
-
Prepare a stock solution of the quantum yield standard, quinine sulfate, in 0.1 M H₂SO₄ at a concentration of approximately 1 x 10⁻³ M.
2. Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both this compound and the quinine sulfate standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
3. Measurement of Absorbance Spectra:
-
Record the UV-Vis absorption spectra of the solvent blank, the this compound solutions, and the quinine sulfate solutions.
-
Determine the wavelength of maximum absorption (λ_max) for this compound. This will be used as the excitation wavelength (λ_ex) for the fluorescence measurements.
-
Record the absorbance values of all solutions at this excitation wavelength.
4. Measurement of Fluorescence Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the λ_max of this compound.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of all the prepared this compound and quinine sulfate solutions.
5. Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Integrate the area under the corrected fluorescence emission spectra for both the this compound and quinine sulfate solutions.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
6. Calculation of Quantum Yield:
The quantum yield of this compound (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).
-
m_sample is the slope of the integrated fluorescence intensity vs. absorbance plot for this compound.
-
m_std is the slope of the integrated fluorescence intensity vs. absorbance plot for the standard.
-
η_sample is the refractive index of the solvent used for this compound (e.g., 1.361 for ethanol).
-
η_std is the refractive index of the solvent used for the standard (1.333 for 0.1 M H₂SO₄).
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for Quinine Sulfate Standard
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 3: Calculated Quantum Yield of this compound
| Parameter | Value |
| Slope for this compound (m_sample) | |
| Slope for Quinine Sulfate (m_std) | |
| Quantum Yield of Standard (Φ_std) | 0.54 |
| Refractive Index of Sample Solvent (η_sample) | |
| Refractive Index of Standard Solvent (η_std) | 1.333 |
| Calculated Quantum Yield (Φ_sample) |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the quantum yield of this compound.
Caption: Workflow for the relative quantum yield measurement of this compound.
Conclusion
This application note provides a detailed and systematic protocol for the accurate determination of the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a standard. Adherence to this protocol will enable researchers to obtain reliable and reproducible quantum yield values, which are critical for the characterization and development of new fluorescent materials. The provided tables and workflow diagram serve as practical guides for data organization and experimental execution.
Application Notes and Protocols: Synthesis and Biological Evaluation of 7-Nitroquinoline-Based Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives have long been a focal point in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties. The introduction of a nitro group onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. While 8-hydroxyquinoline (B1678124) is a well-studied ligand due to its potent chelating ability, other isomers, such as 7-nitroquinoline, represent an underexplored area for the development of novel metal-based therapeutics. The coordination of metal ions to such ligands can lead to the formation of stable complexes with unique three-dimensional structures and the potential for enhanced biological efficacy, offering new mechanisms of action that are not observed with the organic ligand alone.
This document provides a set of detailed protocols for the synthesis of this compound and its subsequent complexation with a transition metal, using copper(II) as an illustrative example. Furthermore, standard protocols for the evaluation of the anticancer and antimicrobial activities of the resulting metal complexes are presented. Due to the limited availability of specific experimental data for this compound metal complexes in the current literature, the quantitative data presented herein is illustrative and derived from related quinoline-based metal complexes to serve as a template for data presentation.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of this compound from 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) via dehydrogenation.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Dichlorodicyanobenzoquinone (DDQ)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask.
-
At room temperature, add dichlorodicyanobenzoquinone (2.0 eq) to the solution in batches while stirring.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
After the reaction is complete, filter the mixture and wash the filter cake with dichloromethane.
-
Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Stir the resulting solid in a mixture of petroleum ether and ethyl acetate (5:1) for 30 minutes.
-
Filter the solid to obtain pure this compound.
Protocol 2: Synthesis of a Representative this compound-Based Metal Complex: [Cu(this compound)₂Cl₂]
This protocol provides a general method for the synthesis of a copper(II) complex of this compound. This should be considered a starting point and may require optimization.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (2.0 eq) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of hot ethanol.
-
Slowly add the ethanolic solution of CuCl₂·2H₂O to the solution of this compound with constant stirring.
-
A precipitate should form upon mixing.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
-
Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized complexes against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized metal complex stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cancer cells at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized metal complex in the growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized metal complex stock solution (in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Add 100 µL of MHB to each well of a 96-well microplate.
-
Add 100 µL of the metal complex stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without complex) and a negative control (MHB only). A standard antibiotic should also be tested as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the complex at which no visible bacterial growth is observed.
Data Presentation
Table 1: Illustrative Anticancer Activity of Quinoline-Based Metal Complexes
(Note: The following data is for illustrative purposes for related quinoline compounds and not for this compound complexes.)
| Compound | Cell Line | IC₅₀ (µM)[1] |
| [Cu(8-hydroxyquinoline)₂] | HeLa | 5.2 ± 0.4 |
| [Zn(8-hydroxyquinoline)₂] | MCF-7 | 8.1 ± 0.6 |
| [Pt(clioquinol)Cl₂] | A549 | 2.5 ± 0.3 |
| Cisplatin (Reference) | HeLa | 10.5 ± 1.2 |
Table 2: Illustrative Antimicrobial Activity of Quinoline-Based Metal Complexes
(Note: The following data is for illustrative purposes for related quinoline compounds and not for this compound complexes.)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| [Cu(8-hydroxyquinoline)₂] | 16 | 32 |
| [Ag(8-hydroxyquinoline)] | 8 | 16 |
| [Ni(8-hydroxyquinoline)₂] | 32 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.5 |
Visualizations
Caption: Workflow for the synthesis of this compound and its copper complex.
Caption: Hypothetical structure-activity relationships for this compound complexes.
References
Application Notes and Protocols: 7-Nitroquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of 7-Nitroquinoline in materials science. The primary role of this compound in this field is as a key intermediate in the synthesis of 7-aminoquinoline (B1265446). The subsequent derivatization of 7-aminoquinoline allows for the development of a wide range of functional materials, including advanced fluorescent probes and effective corrosion inhibitors. This document details the synthesis of 7-aminoquinoline from this compound and explores its applications, providing experimental protocols and quantitative data for the resulting materials.
From this compound to a Versatile Materials Precursor: The Synthesis of 7-Aminoquinoline
The conversion of this compound to 7-aminoquinoline is a critical step that transforms it into a valuable building block for functional materials. The amino group in the 7-position provides a reactive site for further chemical modifications, enabling the incorporation of the quinoline (B57606) scaffold into larger molecular architectures and polymers.
Experimental Protocol: Reduction of this compound to 7-Aminoquinoline
This protocol describes a general method for the reduction of the nitro group of this compound to an amino group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the mixture for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-aminoquinoline.
-
The crude product can be further purified by column chromatography or recrystallization.
Application in Advanced Fluorescent Materials
7-Aminoquinoline and its derivatives are known to exhibit interesting photophysical properties, such as large Stokes shifts and solvatochromism, making them excellent candidates for the development of fluorescent probes and imaging agents. The amino group serves as a strong electron-donating group, which, when combined with electron-withdrawing moieties, can create molecules with strong intramolecular charge transfer (ICT) character, leading to environmentally sensitive fluorescence.
Data Presentation: Photophysical Properties of 7-Aminoquinoline Derivatives
The following table summarizes the photophysical properties of representative 7-aminoquinoline derivatives in different solvents. This data highlights their potential as solvatochromic fluorescent probes.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| TFMAQ-8Ph | n-Hexane | 365 | 420 | 55 | 0.57 |
| Chloroform | 375 | 450 | 75 | 0.35 | |
| Ethyl Acetate | 380 | 480 | 100 | 0.15 | |
| DMSO | 390 | 520 | 130 | < 0.01 | |
| Compound 3 | n-Hexane | - | 493 | - | - |
| Chloroform | - | - | - | - | |
| Ethyl Acetate | - | - | - | - | |
| DMSO | - | - | - | - | |
| Compound 4 | n-Hexane | - | 512 | - | - |
| Compound 5 | n-Hexane | - | 526 | - | - |
Data for TFMAQ-8Ph and Compounds 3, 4, and 5 are based on reported studies on trifluoromethyl-substituted 7-aminoquinolines and their derivatives.[1][2]
Experimental Protocol: Synthesis of a 7-Aminoquinoline-Based Fluorescent Dye
This protocol outlines a general procedure for the synthesis of a fluorescent dye based on the 7-aminoquinoline scaffold, which can be adapted for the creation of various probes.
Materials:
-
7-Aminoquinoline
-
An appropriate aldehyde or ketone for condensation
-
Solvent (e.g., ethanol, chloroform)
-
Catalyst (e.g., piperidine, acetic acid) - if required
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve 7-aminoquinoline (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of an acid or base if necessary to promote the condensation reaction (e.g., Claisen-Schmidt condensation).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the pure fluorescent dye.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Corrosion Inhibition
Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. The nitrogen heteroatom and the planar aromatic structure of the quinoline ring facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. The presence of an amino group at the 7-position can further enhance the inhibition efficiency due to the increased electron density on the quinoline ring, which strengthens the interaction with the metal surface.
Data Presentation: Corrosion Inhibition Efficiency of Aminoquinolines
The following table presents the corrosion inhibition efficiency of 7-aminoquinoline compared to other isomers on aluminum in a hydrochloric acid solution, as determined by weight loss measurements.
| Inhibitor | Concentration (g/L) | Temperature (K) | Inhibition Efficiency (IE %) |
| 7-Aminoquinoline | 0.1 | 303 | 85.2 |
| 0.2 | 303 | 90.5 | |
| 0.3 | 303 | 93.1 | |
| 0.4 | 303 | 95.3 | |
| 0.5 | 303 | 96.8 | |
| 6-Aminoquinoline | 0.5 | 303 | 94.2 |
| 8-Aminoquinoline | 0.5 | 303 | 92.7 |
This data demonstrates the superior performance of 7-aminoquinoline as a corrosion inhibitor compared to its 6- and 8-amino isomers under the specified conditions.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
This protocol describes a standard laboratory method for evaluating the corrosion inhibition efficiency of 7-aminoquinoline.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl solution)
-
7-Aminoquinoline (inhibitor)
-
Acetone
-
Distilled water
-
Water bath or thermostat
-
Analytical balance
-
Beakers
Procedure:
-
Prepare metal coupons by polishing them with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh the prepared metal coupons.
-
Prepare solutions of the corrosive medium with and without different concentrations of 7-aminoquinoline.
-
Immerse one coupon in each beaker containing the test solutions.
-
Place the beakers in a constant temperature water bath for a specified period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, clean with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE %) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Visualizations
Logical Workflow: From this compound to Functional Materials
Caption: Synthetic pathway from this compound to functional materials.
Experimental Workflow: Synthesis and Application of a 7-Aminoquinoline-Based Material
Caption: Workflow for synthesis and application of 7-aminoquinoline materials.
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Nitroquinoline as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of a conductive polymer derived from 7-nitroquinoline. The methodology is a two-step process involving the chemical reduction of this compound to its amino derivative, 7-aminoquinoline (B1265446), followed by the electrochemical polymerization of the resulting monomer to yield a conductive poly(7-aminoquinoline) film. These protocols are designed to be a foundational resource for researchers interested in developing novel conductive biomaterials or exploring the electronic properties of quinoline-based polymers for applications in biosensing, drug delivery, and tissue engineering.
Introduction
Conductive polymers are a fascinating class of organic materials that combine the electrical properties of metals with the processability and mechanical flexibility of traditional polymers. Quinoline (B57606) and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic structures. The incorporation of a conductive quinoline-based polymer backbone could lead to the development of smart materials capable of electrical stimulation or sensing in biological environments.
This application note outlines a plausible and scientifically grounded pathway for the utilization of this compound as a starting material for a conductive polymer. The process leverages the chemical reduction of the nitro group to an electroactive amine group, which can then undergo oxidative electropolymerization.
Synthesis of 7-Aminoquinoline from this compound
The initial step involves the reduction of the nitro group of this compound to form 7-aminoquinoline. This transformation is crucial as the amino group is susceptible to electrochemical oxidation, which initiates the polymerization process. Below are two established methods for this reduction.
Experimental Protocol 1: Reduction using Hydrazine (B178648) Hydrate (B1144303) and Raney Nickel
This method is effective for the reduction of nitroarenes.
Materials:
-
This compound
-
Ethanol (B145695) (EtOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Carefully add a slurry of Raney nickel (approximately 0.1 eq by volume) to the reaction mixture.
-
Under a nitrogen atmosphere, add hydrazine hydrate (10.0 eq) dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solid catalyst by filtration through a pad of celite.
-
Dilute the filtrate with deionized water and extract the product with ethyl acetate (B1210297) or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 7-aminoquinoline.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a common and clean method for nitro group reduction.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the flask and degas the system, then introduce hydrogen gas (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield 7-aminoquinoline.
Electropolymerization of 7-Aminoquinoline
The synthesized 7-aminoquinoline can be electropolymerized onto a conductive substrate to form a poly(7-aminoquinoline) film. This process involves the anodic oxidation of the monomer.
Experimental Protocol: Potentiodynamic Electropolymerization
This protocol uses cyclic voltammetry to grow the polymer film on an electrode surface.
Materials and Equipment:
-
7-Aminoquinoline (synthesized from Section 2)
-
Sulfuric acid (H₂SO₄) or another suitable supporting electrolyte (e.g., acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate)
-
Deionized water or appropriate solvent
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Procedure:
-
Prepare an electrolyte solution of 0.5 M H₂SO₄ in deionized water.
-
Dissolve 7-aminoquinoline in the electrolyte solution to a concentration of 50-100 mM. Sonicate if necessary to ensure complete dissolution.
-
Assemble the three-electrode cell with the polished and cleaned working electrode.
-
De-aerate the solution by bubbling with nitrogen gas for 15-20 minutes.
-
Perform cyclic voltammetry by sweeping the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl). The exact range should be determined based on the oxidation potential of 7-aminoquinoline.
-
Cycle the potential for a set number of scans (e.g., 10-50 cycles). An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.
-
After polymerization, rinse the electrode gently with deionized water and dry under a stream of nitrogen.
Characterization of Poly(7-aminoquinoline) Film
The synthesized polymer film should be characterized to determine its electrochemical, morphological, and conductive properties.
Electrochemical Characterization
Protocol: Cyclic Voltammetry (CV)
-
Transfer the polymer-coated electrode to a fresh, monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄).
-
Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
The resulting voltammograms will show the redox activity of the polymer film. The peak separation and the linear relationship between peak current and scan rate can provide information about the electrochemical reversibility and surface-confined nature of the polymer.
Data Presentation: Expected Electrochemical Properties
The electrochemical behavior of poly(7-aminoquinoline) is expected to be analogous to that of other electropolymerized amino-aromatic compounds. Based on data for poly(6-aminoquinoline), the following table summarizes the anticipated redox potentials.
| Property | Expected Value (vs. Ag/AgCl) | Notes |
| Monomer Oxidation Peak | ~ +0.8 to +1.0 V | The initial oxidation potential of 7-aminoquinoline that initiates polymerization. This peak will decrease in subsequent scans as the monomer is consumed and the polymer film forms. |
| Polymer Redox Couple 1 | Epa: ~+0.4 V, Epc: ~+0.3 V | A quasi-reversible redox couple corresponding to the doping/de-doping process of the polymer film. The exact potentials are dependent on pH and the supporting electrolyte. |
| Polymer Redox Couple 2 | Epa: ~+0.7 V, Epc: ~+0.6 V | A second redox process may be observed at higher potentials, which could be related to different oxidation states of the polymer or side reactions. |
Note: Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential. These values are estimates based on analogous compounds and should be determined experimentally.
Morphological Characterization
Protocol: Scanning Electron Microscopy (SEM)
-
Mount the dried polymer-coated substrate onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity if the substrate is not sufficiently conductive.
-
Image the surface of the polymer film at various magnifications to observe its morphology (e.g., globular, fibrous, or smooth).
Spectroscopic Characterization
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
The polymer film can be carefully scraped from the electrode surface or the polymerization can be performed on an IR-transparent substrate (e.g., silicon).
-
Record the FTIR spectrum to identify characteristic vibrational modes of the polymer, confirming the polymerization and providing structural information. Key expected peaks would include N-H stretching, C-N stretching, and quinoline ring vibrations.
Conductivity Measurement
Protocol: Four-Point Probe Measurement
-
Deposit the polymer film on a four-point probe substrate.
-
Measure the sheet resistance using a four-point probe setup.
-
Calculate the conductivity (σ) using the formula σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness.
Visualizations
Caption: Workflow for the synthesis of poly(7-aminoquinoline) from this compound.
Caption: Characterization workflow for poly(7-aminoquinoline) films.
Caption: Proposed mechanism for the electropolymerization of 7-aminoquinoline.
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Nitroquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The primary methods for synthesizing this compound include:
-
Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline: This is a high-yield method involving the aromatization of the corresponding tetrahydroquinoline.[1][2]
-
Skraup Synthesis followed by Nitration: This two-step process begins with the synthesis of a substituted quinoline (B57606) (e.g., 7-methylquinoline), which is then nitrated.[3] This method can produce isomeric mixtures that require careful purification.[3]
-
Nitration of a Substituted Quinoline: Direct nitration of a quinoline derivative, such as 7-chloroquinoline, can yield 7-nitro-substituted products, although controlling regioselectivity to obtain the desired isomer is crucial.[4][5]
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: The reaction may not have reached completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For nitration reactions, lower temperatures generally improve selectivity, while for cyclization steps, higher temperatures may be necessary.[4][6]
-
Purity of Starting Materials: Impurities in the initial reactants can lead to side reactions and lower the yield of the desired product.[4]
-
Formation of Byproducts: The formation of tarry substances, particularly in Skraup synthesis, or unwanted isomers during nitration can significantly reduce the yield of this compound.[4]
Q3: How can I improve the regioselectivity of the nitration step to favor the 7-nitro isomer?
A3: Achieving high regioselectivity in the nitration of quinoline derivatives can be challenging. To favor the 7-nitro isomer, consider the following:
-
Control of Reaction Temperature: Lowering the reaction temperature, for instance to 0°C or below, can enhance the formation of the thermodynamically more stable product.[4]
-
Choice and Concentration of Nitrating Agent: The ratio of nitric acid to sulfuric acid can influence the distribution of isomers. Careful optimization of this ratio is recommended.[4]
-
Slow and Controlled Addition: A slow, dropwise addition of the nitrating agent with vigorous stirring helps maintain a consistent temperature and concentration, which can improve selectivity.[4]
Troubleshooting Guides
Problem 1: Low Conversion Rate in Nitration Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC to ensure it has gone to completion. Consider extending the reaction time if necessary.[4] |
| Impure Starting Material | Ensure the quinoline starting material is of high purity to prevent interference with the reaction.[4] |
| Reaction Conditions Too Mild | If the reaction is sluggish, cautiously increasing the reaction time or slightly elevating the temperature may drive it to completion.[4] |
Problem 2: Formation of Tarry Byproducts in Skraup Synthesis
| Potential Cause | Troubleshooting Step |
| Polymerization of Acrolein | Use a moderating agent like ferrous sulfate (B86663) to ensure a smoother reaction and reduce tar formation.[4] |
| Presence of Water | Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the dehydration of glycerol.[4] |
| Localized Overheating | Maintain uniform heating and efficient stirring to prevent localized high temperatures that can promote tar formation.[4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | Employ column chromatography with a carefully selected eluent system to separate the desired product from byproducts with similar polarity.[4] |
| Presence of Isomeric Byproducts | Recrystallization from a suitable solvent can be an effective method for purifying the final product and removing unwanted isomers.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrogenation
This protocol describes the synthesis of this compound from 7-Nitro-1,2,3,4-tetrahydroquinoline.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Dichloromethane (DCM)
-
Dichlorodicyanobenzoquinone (DDQ)
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.[1][2]
-
Add dichlorodicyanobenzoquinone (2.0 eq) in batches at room temperature and stir the reaction for 1 hour.[1][2]
-
Filter the reaction mixture and wash the filter cake with dichloromethane.[1][2]
-
Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.[1][2]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[1][2]
-
Stir the resulting solid with a solvent mixture of petroleum ether:ethyl acetate (5:1) for 30 minutes and filter to obtain this compound. A yield of 90.3% has been reported for this method.[1][2]
Protocol 2: Two-Step Synthesis of 7-Methyl-8-nitroquinoline (B1293703)
This protocol outlines the Skraup synthesis of 7-methylquinoline (B44030) followed by nitration.
Step 1: Skraup Synthesis of 7-Methylquinoline
-
Materials: m-Toluidine (B57737), glycerol, m-nitrobenzenesulfonate, concentrated sulfuric acid, water.
-
Procedure: A mixture of m-nitrobenzenesulfonate, glycerol, and m-toluidine is stirred mechanically.[3] A cooled solution of concentrated sulfuric acid and water is added dropwise while controlling the exothermic reaction with an ice bath.[3] The reaction produces a mixture of 7-methylquinoline and 5-methylquinoline.[3]
Step 2: Nitration of 7-Methylquinoline
-
Materials: 7-methylquinoline, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: A solution of fuming nitric acid and concentrated sulfuric acid is added dropwise to a stirred mixture of 7-methylquinoline and concentrated sulfuric acid at -5°C.[3] After the addition, the cooling bath is removed, and stirring is continued for 40 minutes.[3] This method has been reported to selectively produce 7-methyl-8-nitroquinoline with an excellent yield.[3]
Visualizing the Workflow
References
Technical Support Center: The Skraup Synthesis of Quinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Skraup synthesis of quinolines. The focus is on identifying, mitigating, and removing common byproducts to improve yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern.
-
Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it. Be prepared for a sudden increase in pressure and ensure appropriate venting is in place. Always use a blast shield in front of the reaction setup.
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, which slows down the oxidation step.
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline (B41778), ferrous sulfate, glycerol (B35011), and then slowly and carefully add sulfuric acid with cooling.[1][3]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[1][3]
-
-
Issue 2: The yield of the desired quinoline (B57606) product is low.
-
Question: My Skraup synthesis resulted in a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in a Skraup synthesis can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exothermic phase to drive the reaction to completion.[1]
-
Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[3] For instance, the yield of 8-nitroquinoline (B147351) from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions.[3][4]
-
Purification Losses: The workup and purification process, especially when dealing with tarry residues, can be a major source of product loss.[1] Ensure efficient extraction of the quinoline product from the reaction mixture.
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
-
Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?
-
Answer: Tar removal is a critical challenge in the Skraup synthesis.
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1][5] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[1]
-
Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]
-
Chromatography: If other methods fail to yield a pure product, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed, although this may be less practical for large-scale syntheses.[5]
-
Issue 4: The purified product is still impure.
-
Question: After purification, my quinoline product is still contaminated. What are the likely impurities and how can I remove them?
-
Answer: Common impurities that can co-distill with the product include unreacted aniline and nitrobenzene (B124822).
-
Removal of Unreacted Aniline: Unreacted aniline can be removed by treating the distillate with sodium nitrite (B80452) in an acidic solution. This converts the aniline into a non-volatile diazonium salt, which can then be separated.[1]
-
Removal of Unreacted Nitrobenzene: Any unreacted nitrobenzene can be removed by an initial steam distillation of the acidic reaction mixture before basification.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Skraup synthesis?
A1: The most significant byproduct is a complex, high-molecular-weight tar formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5][6] Other byproducts can include unreacted starting materials such as aniline and the oxidizing agent (e.g., nitrobenzene).[1][3]
Q2: What is the role of each reagent in the Skraup synthesis?
A2:
-
Aniline (or substituted aniline): Provides the benzene (B151609) ring and the nitrogen atom for the quinoline core.[1]
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.[1][7]
-
Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][7]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline (B8789712) to the aromatic quinoline.[1][7]
Q3: Can the Skraup synthesis be performed under milder conditions to reduce byproduct formation?
A3: While the classical Skraup synthesis is known for its harsh conditions, modifications have been developed to mitigate its violent nature and reduce byproduct formation. The use of moderators like ferrous sulfate is a key example.[1][2] Additionally, alternative procedures using different catalysts or reaction media, such as ionic liquids under microwave irradiation, have been explored to create "greener" synthesis routes.[8][9]
Byproduct Formation Summary
| Byproduct/Issue | Primary Cause(s) | Mitigation Strategies |
| Tarry Residues | Polymerization of acrolein under harsh acidic and high-temperature conditions.[5] | Control reaction temperature; use of moderators like ferrous sulfate.[1][3] |
| Unreacted Aniline | Incomplete reaction; inefficient purification.[1] | Ensure sufficient reaction time and temperature; purification via diazotization.[1] |
| Unreacted Nitrobenzene | Incomplete reaction. | Removal by steam distillation from the acidic reaction mixture before workup.[3] |
| Low Yield | Substrate deactivation (electron-withdrawing groups); incomplete reaction; purification losses.[1][3] | Adjust reaction conditions for deactivated substrates; ensure complete reaction; optimize purification steps.[3] |
| Violent Reaction | Highly exothermic nature of the reaction.[1][10] | Slow and controlled addition of reagents; use of ferrous sulfate as a moderator.[1][2] |
Detailed Experimental Protocol: Synthesis of Quinoline
This protocol is a modified version of the classical Skraup synthesis, incorporating measures to control the reaction and minimize byproducts.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (B78521) (for workup)
-
Sodium Nitrite (for purification)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, ferrous sulfate heptahydrate, and glycerol.[3]
-
Acid Addition: Slowly and with external cooling (e.g., an ice bath), add concentrated sulfuric acid to the mixture while stirring.[3]
-
Initiation of Reaction: Gently heat the mixture until it begins to boil. Immediately remove the heat source. The exothermic reaction should sustain boiling for some time.[3] If the reaction becomes too vigorous, cool the flask externally.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[3]
-
Workup - Removal of Nitrobenzene: Allow the reaction mixture to cool. Dilute the mixture with water and set up for steam distillation. Steam distill the acidic mixture to remove any unreacted nitrobenzene.[3]
-
Workup - Isolation of Quinoline: Make the remaining reaction mixture strongly basic by carefully adding a concentrated sodium hydroxide solution. Steam distill the basic mixture to collect the crude quinoline.[3]
-
Purification - Removal of Aniline: Separate the quinoline from the aqueous distillate. Add dilute sulfuric acid to the distillate to dissolve the quinoline. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize any remaining aniline.[1]
-
Final Purification: Warm the solution gently to decompose the diazonium salt. Make the solution alkaline again with sodium hydroxide and perform a final steam distillation or solvent extraction to obtain the pure quinoline. The collected quinoline can be further purified by distillation under reduced pressure.[1]
Logical Workflow for Troubleshooting Skraup Synthesis Byproducts
Caption: Troubleshooting workflow for byproduct mitigation in the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. iipseries.org [iipseries.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 7-Nitroquinoline by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 7-Nitroquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to address common challenges encountered during the process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on its chemical properties as an aromatic nitro compound, ethanol (B145695) is a highly recommended solvent for the recrystallization of this compound.[1] It is generally soluble in alcohols and ketones.[1] The ideal solvent should dissolve the this compound when hot but have low solubility when cold to ensure good recovery. A mixture of petroleum ether and ethyl acetate (B1210297) (5:1) has been used for washing the crude product, suggesting this mixture is a poor solvent for this compound and could be suitable for rinsing the final crystals.[2]
Q2: My this compound is not dissolving in the hot ethanol. What should I do?
A2: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small portions of hot ethanol sequentially until the solid dissolves completely.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in ethanol. If the majority of the compound has dissolved and only a small amount of solid remains, you should proceed to the hot filtration step to remove these impurities.
Q3: No crystals are forming after I cool the solution. What is the problem?
A3: The lack of crystal formation is a common issue, often due to:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
-
Too Much Solvent: If you have used an excess of solvent, the solution may not become saturated upon cooling. You can carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Using Too Much Solvent: As mentioned above, excess solvent will retain more of your compound in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used to further decrease the solubility and improve the yield.
Q5: The purified this compound has a low melting point or appears discolored. What went wrong?
A5: This indicates that impurities are still present in your final product.
-
Ineffective Recrystallization: The chosen solvent may not be ideal for separating the specific impurities present. A second recrystallization may be necessary.
-
Co-precipitation of Impurities: If the solution is cooled too rapidly, impurities can become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Colored Impurities: If your product is discolored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Quantitative Data
The following table summarizes key quantitative data relevant to the recrystallization of this compound.
| Property | Value |
| This compound | |
| Melting Point | 132.5 °C |
| Ethanol (Solvent) | |
| Boiling Point | 78.4 °C |
| Acetone (B3395972) (Alternative Solvent) | |
| Boiling Point | 56 °C |
| Water (Anti-Solvent) | |
| Boiling Point | 100 °C |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Troubleshooting Workflow for this compound Recrystallization
References
Technical Support Center: HPLC Analysis of 7-Nitroquinoline Purity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of 7-Nitroquinoline using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic this compound with acidic silanol (B1196071) groups on the silica-based column.[1] - Inappropriate mobile phase pH. | - Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3 with a phosphate (B84403) buffer) to suppress silanol ionization.[1] - Use a Different Column: Employ a column with high-purity silica (B1680970) ("Type-B") or a polar-embedded column to shield analytes from silanol interactions.[1] - Add a Mobile Phase Modifier: Introduce a competing base, such as triethylamine (B128534), in a small concentration to block active silanol sites.[1] |
| Inconsistent Retention Times | - Poor column equilibration between injections. - Fluctuations in mobile phase composition.[2] - Temperature variations.[2] - Leaks in the HPLC system.[3] | - Ensure Proper Equilibration: Increase the column equilibration time to ensure a stable baseline before each injection.[2] - Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure components are thoroughly mixed and degassed.[2] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[2][3] - System Check: Inspect the system for any leaks, especially at fittings and pump seals.[3] |
| Poor Resolution Between Peaks | - Inadequate separation power of the mobile phase. - Incorrect column selection. - Column overloading.[4] | - Optimize Mobile Phase: Adjust the organic-to-aqueous ratio or consider a gradient elution, for instance, starting at 10% acetonitrile (B52724) and increasing to 90% over 20 minutes. - Change Column: Switch to a column with a different stationary phase or a longer column with a smaller particle size for higher efficiency.[5] - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[4] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[4][6] - Air bubbles in the system.[2][4] - Detector lamp nearing the end of its life.[4] | - Flush the System: Flush the column and detector cell with a strong, non-reactive solvent.[4] - Degas Mobile Phase: Ensure the mobile phase is properly degassed using sonication or an online degasser.[2][4] - Replace Lamp: If the noise is persistent and other causes have been ruled out, replace the detector lamp.[4] |
| No Peaks or Very Small Peaks | - Incorrect sample preparation or dilution. - Detector settings are not optimal.[7] - System leak.[8] - Sample degradation. | - Verify Sample Concentration: Ensure the sample is prepared at the correct concentration and is fully dissolved in the mobile phase. - Check Detector Wavelength: Confirm that the UV detector is set to a wavelength where this compound has significant absorbance. - Perform a Leak Check: Inspect the entire flow path for any potential leaks.[8] - Use Fresh Sample: Prepare a fresh sample solution to rule out degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound purity analysis?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) is often effective for nitroaromatic compounds. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Q2: How can I improve the peak shape for this compound?
A2: Peak tailing is a common issue for basic compounds like quinolines.[1] To improve peak shape, consider lowering the mobile phase pH to around 3 to protonate the analyte and minimize interactions with residual silanols on the column. Using a high-purity silica column or adding a small amount of a competing base like triethylamine to the mobile phase can also significantly improve peak symmetry.[1]
Q3: My retention times are drifting with each injection. What should I do?
A3: Retention time drift is often due to insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[2] Ensure the column is equilibrated for a sufficient time between runs until a stable baseline is achieved. It is also crucial to use a column oven to maintain a constant temperature and to prepare fresh, well-mixed, and degassed mobile phase daily.[2]
Q4: I am not getting good separation between my main peak and an impurity. How can I improve resolution?
A4: To improve resolution, you can try optimizing the mobile phase composition by adjusting the ratio of organic solvent to the aqueous phase. Alternatively, you can switch from an isocratic method to a gradient elution. If these adjustments are insufficient, consider using a column with a different selectivity (e.g., a phenyl-hexyl column) or a column with higher efficiency (longer length, smaller particle size).
Q5: What should I do if I don't see any peaks on my chromatogram?
A5: First, verify that your sample is correctly prepared and at a detectable concentration. Check the UV detector settings to ensure it is on and set to the appropriate wavelength for this compound. Inspect the HPLC system for any leaks, particularly around the injector and column fittings.[3][8] It is also good practice to inject a well-characterized standard to confirm that the system is functioning correctly.
Experimental Protocol
Below is a detailed methodology for a standard reversed-phase HPLC method for analyzing the purity of this compound.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min: 30% B 5-15 min: 30% to 70% B 15-20 min: 70% B 20-22 min: 70% to 30% B 22-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of mobile phase (50:50 Water:Acetonitrile) to a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. 7-Methyl-8-nitroquinoline | SIELC Technologies [sielc.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Photodegradation of 7-Nitroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 7-Nitroquinoline under UV light. As direct experimental data on the photodegradation of this compound is limited in publicly available literature, this guide provides insights based on the known degradation patterns of structurally similar compounds, such as quinoline (B57606) and other nitroaromatic molecules. The information herein can aid in designing experiments, interpreting results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the photodegradation of this compound?
A1: The photodegradation of this compound under UV irradiation is expected to be initiated by two primary types of reactions: transformations of the nitro group and reactions on the quinoline ring system. For the nitro group, photo-reduction to nitroso, hydroxylamino, and ultimately amino derivatives is a common pathway observed for nitroaromatic compounds. Concurrently, the quinoline ring can undergo hydroxylation, particularly through attack by photogenerated reactive oxygen species (ROS) like hydroxyl radicals, if the irradiation is conducted in an aqueous medium or in the presence of a photocatalyst.
Q2: What are the likely major degradation products of this compound under UV light?
A2: Based on the degradation of related compounds, the following are proposed as potential major degradation products:
-
Reduction Products: 7-Aminoquinoline and 7-Hydroxylaminoquinoline are likely formed through the reduction of the nitro group.
-
Hydroxylation Products: Hydroxylated 7-nitroquinolines (e.g., 7-nitro-x-hydroxyquinoline) can be formed by the addition of hydroxyl radicals to the quinoline ring.
-
Ring-Opened Products: More extensive degradation, especially in the presence of strong oxidizing agents or photocatalysts, can lead to the cleavage of the quinoline ring system, resulting in smaller aliphatic and aromatic compounds.
Q3: How does the presence of a photocatalyst, like TiO2, affect the degradation of this compound?
A3: A photocatalyst such as titanium dioxide (TiO₂) can significantly accelerate the degradation of this compound. Under UV irradiation, TiO₂ generates highly reactive electron-hole pairs. The holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radicals (O₂•⁻). These reactive oxygen species are potent oxidizing agents that can attack the this compound molecule, leading to more rapid and complete degradation, often resulting in mineralization to CO₂, H₂O, and inorganic nitrogen compounds. The photocatalytic degradation of quinoline has been shown to produce intermediates such as 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone, and 5-hydroxyquinoline.[1]
Q4: Are there any quantitative data available for the photodegradation of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or slow degradation of this compound in experiments.
-
Possible Cause 1: Inadequate UV Light Source. The wavelength and intensity of the UV lamp are critical. This compound is expected to absorb UV light, but the efficiency of degradation will depend on the overlap between the compound's absorption spectrum and the lamp's emission spectrum.
-
Troubleshooting:
-
Verify the emission spectrum and intensity of your UV lamp.
-
Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz).
-
Consider using a lamp with a higher intensity or a wavelength that is more strongly absorbed by this compound.
-
-
-
Possible Cause 2: Inefficient Mixing. In heterogeneous systems (e.g., with a photocatalyst), inefficient mixing can limit the interaction between the catalyst and the substrate.
-
Troubleshooting:
-
Ensure vigorous and consistent stirring or agitation of the reaction mixture.
-
Check for settling of the photocatalyst if one is used.
-
-
-
Possible Cause 3: Presence of Quenchers. Other substances in the reaction medium (e.g., certain solvents or impurities) can quench the excited state of this compound or scavenge reactive species, thus inhibiting degradation.
-
Troubleshooting:
-
Use high-purity solvents and reagents.
-
Consider the potential for quenching by any additives in your system.
-
-
Issue 2: Difficulty in identifying degradation products using HPLC-MS.
-
Possible Cause 1: Co-elution of Products. Degradation can produce a complex mixture of isomers and closely related compounds that may co-elute from the HPLC column.
-
Troubleshooting:
-
Optimize the HPLC gradient, flow rate, and column temperature to improve separation.
-
Try a different column with a different stationary phase chemistry.
-
Use high-resolution mass spectrometry (HRMS) to distinguish between co-eluting compounds with different elemental compositions.
-
-
-
Possible Cause 2: Poor Ionization of Products. Some degradation products may not ionize well under the chosen mass spectrometry conditions (e.g., ESI positive or negative mode).
-
Troubleshooting:
-
Analyze samples in both positive and negative ionization modes.
-
Adjust the mobile phase pH and additives (e.g., formic acid, ammonium (B1175870) formate) to promote ionization.
-
Consider using a different ionization technique if available (e.g., APCI).
-
-
-
Possible Cause 3: Low Concentration of Intermediates. Some degradation intermediates may be transient and present at very low concentrations, making them difficult to detect.
-
Troubleshooting:
-
Analyze samples at different time points during the degradation process to capture the formation and decay of intermediates.
-
Concentrate the samples before analysis.
-
Use a more sensitive mass spectrometer or detector.
-
-
Quantitative Data Summary
Since direct quantitative data for this compound photodegradation is scarce, the following table summarizes data for related nitroaromatic compounds to provide a comparative reference.
| Compound | Experimental Conditions | Quantum Yield (Φ) | Degradation Rate Constant (k) | Reference |
| Nitrobenzene (B124822) | UV/H₂O₂ | 0.30 - 0.36 | ~10⁻³ - 10⁻² s⁻¹ | [2] |
| Nitrophenols | UV/H₂O₂ | 0.31 - 0.54 | ~10⁻² s⁻¹ | [2] |
| Various Aromatic Nitrocompounds | Continuous photolysis at 253.7 nm | ~10⁻³ | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for UV Photodegradation of this compound
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water, depending on solubility and experimental goals). The final concentration for the experiment should be chosen to have a measurable absorbance at the irradiation wavelength.
-
Photoreactor Setup:
-
Use a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The reactor vessel should be made of quartz to allow for UV transmission.
-
Maintain a constant temperature using a cooling system.
-
Ensure the solution is well-mixed using a magnetic stirrer.
-
-
Irradiation:
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Start the irradiation and collect aliquots of the solution at regular time intervals.
-
Protect the collected samples from light until analysis.
-
-
Analysis:
-
Monitor the degradation of this compound using UV-Vis spectrophotometry or HPLC with a UV detector.
-
Identify the degradation products using HPLC-MS or GC-MS.
-
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter. Dilute the samples if necessary to be within the linear range of the detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 0.2-0.5 mL/min for LC-MS applications.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Run in both positive and negative modes to detect a wider range of products.
-
Scan Mode: Full scan mode to identify the molecular ions of potential products.
-
Fragmentation (MS/MS): Perform product ion scans on the major peaks to obtain structural information for identification.
-
Visualizations
Caption: Experimental workflow for studying the photodegradation of this compound.
Caption: Proposed degradation pathways of this compound under UV light.
References
improving the solubility of 7-Nitroquinoline for biological studies
Technical Support Center: 7-Nitroquinoline Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with this compound in biological studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nitroaromatic heterocyclic compound. Like many such compounds, it is characterized by poor solubility in water.[1] This low aqueous solubility can pose significant challenges for its use in biological assays, which are typically conducted in aqueous buffer systems or culture media. Inaccurate concentration measurements and potential compound precipitation during experiments can lead to unreliable and irreproducible results.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[3][4][5] These can be broadly categorized as:
-
Physical Modifications: Methods like particle size reduction (micronization) increase the surface area of the compound, which can improve the dissolution rate.[3][6]
-
Chemical Modifications: Adjusting the pH of the solution can improve the solubility of ionizable compounds.
-
Use of Excipients:
-
Co-solvents: Using a water-miscible organic solvent (like DMSO or ethanol) in combination with an aqueous solution can significantly increase solubility.[5][6]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[3][4]
-
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has inherently low aqueous solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful.
-
Solution: Prepare a concentrated stock solution in an appropriate organic solvent first.
-
Select an Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing stock solutions for biological assays due to its high solubilizing power and miscibility with aqueous media.[2] Ethanol or methanol (B129727) are also viable options.[1][2]
-
Prepare a High-Concentration Stock: Weigh the this compound and dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Use Gentle Agitation: Vortexing and gentle warming (if the compound is heat-stable) can aid dissolution.[7][8]
-
Issue 2: When I add my DMSO stock solution to my cell culture medium or buffer, a precipitate forms.
-
Cause: This is a common issue where the compound crashes out of solution when the percentage of the organic solvent is drastically lowered upon dilution into the aqueous medium.
-
Solutions:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low enough to be tolerated by the cells or biological system, typically less than 0.5% for cell-based assays.[9] If the required compound concentration necessitates a higher DMSO percentage, the compound may precipitate.
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the final volume. Perform one or more intermediate dilution steps to gradually decrease the solvent concentration.[9]
-
Use Co-solvents and Excipients: For in vivo studies or challenging in vitro assays, consider formulating the working solution with co-solvents or other excipients. Common co-solvents used to prevent precipitation include PEG400, glycerol, or Tween 80.[9]
-
Increase Protein Concentration: The presence of proteins, such as serum in cell culture media, can help to keep hydrophobic compounds in solution.[10] Preparing the working solution directly in the final assay medium containing serum may prevent precipitation.
-
Data Presentation: Solubility Testing
It is critical to experimentally determine the solubility of this compound in various solvent systems. The following table provides a template for recording your results.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Maximum Observed Solubility (mg/mL or mM) | Observations |
|---|---|---|---|
| Deionized Water | 25 | Undissolved particles observed | |
| PBS (pH 7.4) | 25 | Undissolved particles observed | |
| DMSO | 25 | Clear solution | |
| Ethanol | 25 | Clear solution | |
| 5% DMSO in PBS | 25 | Precipitate formed |
| 10% PEG400 in Water | 25 | | Hazy solution |
This table should be populated with data from your own experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes a general method for preparing a concentrated stock solution.[7][11][12]
Materials:
-
This compound (MW: 174.16 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 174.16 g/mol * 1000 mg/g = 1.74 mg
-
-
Weighing: Accurately weigh out 1.74 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is stable at this temperature.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[9]
Protocol 2: General Method for Solubility Assessment (Shake-Flask Method)
This protocol outlines how to determine the equilibrium solubility of this compound.[13]
Materials:
-
This compound
-
A selection of test solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters (solvent-compatible)
-
Analytical instrument for quantification (e.g., HPLC-UV, spectrophotometer)
Procedure:
-
Add Excess Compound: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each test solvent in separate vials. The goal is to have undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method like HPLC-UV.
Visualizations
Workflow for Solubilizing this compound
The following diagram illustrates a logical workflow for researchers to follow when preparing this compound for biological experiments.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. csstc.org [csstc.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. fastercapital.com [fastercapital.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
troubleshooting low yield in the nitration of quinoline
Welcome to the technical support center for the nitration of quinoline (B57606). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for this common but often challenging reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the electrophilic nitration of quinoline?
Under typical electrophilic nitration conditions using a mixture of nitric acid and sulfuric acid, quinoline undergoes substitution on the benzene (B151609) ring to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351).[1][2][3] The reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack.[4]
Q2: Why is my overall yield of nitrated quinolines consistently low?
Low yields in the nitration of quinoline can be attributed to several factors:
-
Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the concentration of the acids. Suboptimal conditions can lead to incomplete reaction or the formation of side products.[5][6]
-
Reagent Quality: The purity of quinoline and the concentration of the nitric and sulfuric acids are crucial. The presence of water can affect the strength of the nitrating agent.
-
Product Degradation: Quinoline and its nitro derivatives can be susceptible to degradation under the harsh acidic and oxidative conditions of the reaction, leading to the formation of tarry byproducts.[7]
-
Product Isolation: Inefficient extraction or purification procedures can lead to significant loss of product.
Q3: How can I influence the ratio of 5-nitroquinoline to 8-nitroquinoline?
The ratio of the 5- and 8-nitro isomers is influenced by the reaction conditions, particularly the temperature and the composition of the mixed acid. While achieving perfect selectivity is difficult, careful control of these parameters can favor the formation of one isomer over the other. For instance, nitration at 0°C has been reported to produce 5-nitroquinoline and 8-nitroquinoline in a roughly equal ratio.[4]
Q4: What are common side products in this reaction?
Besides the desired 5- and 8-nitroquinolines, other potential side products include:
-
Dinitroquinolines (e.g., 5,7-dinitroquinoline (B3054851) and 6,8-dinitroquinoline) if the reaction conditions are too harsh.[4]
-
Oxidative degradation products, often appearing as tarry or polymeric materials.[7]
-
Other nitro isomers in trace amounts.
Q5: Are there alternative methods for the nitration of quinoline?
Yes, alternative methods exist, which can be useful if the standard mixed acid procedure is problematic. For instance, nucleophilic nitration has been reported to yield 2-nitroquinoline.[8] The choice of method depends on the desired isomer and the substrate's sensitivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of quinoline.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong nitrating agent: The concentration of sulfuric acid may be too low, or there may be excess water in the reaction mixture. | 1. Use fuming nitric acid and concentrated sulfuric acid. Ensure all glassware is dry. The strength of the sulfuric acid can significantly impact the reaction rate.[9][10] |
| 2. Reaction temperature is too low: The activation energy for the nitration of the deactivated quinolinium ion is high. | 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be cautious as higher temperatures can also lead to degradation. A temperature range of 95°C to 100°C has been shown to be effective.[5] | |
| 3. Short reaction time: The reaction may not have had enough time to proceed to completion. | 3. Increase the reaction time and monitor the disappearance of the starting material by TLC or GC-MS.[11][12][13] | |
| Formation of a black, tarry substance | 1. Reaction temperature is too high: Excessive heat can cause oxidative degradation of the starting material and products. | 1. Maintain strict temperature control using an ice bath during the addition of reagents and a thermostatically controlled oil bath for the reaction itself. Add the nitrating mixture dropwise to manage the exothermic reaction.[7] |
| 2. Incorrect order of addition: Adding the quinoline to the hot mixed acid can cause localized overheating and degradation. | 2. Consider adding the pre-cooled mixed acid solution slowly to a solution of quinoline in sulfuric acid at a low temperature. | |
| Poor yield of the desired isomer | 1. Suboptimal reaction conditions: The isomer ratio is sensitive to temperature and acid concentration. | 1. Carefully control the reaction temperature. Experiment with slight variations in the nitric acid to sulfuric acid ratio to optimize for your desired product. |
| 2. Inefficient separation of isomers: 5-nitroquinoline and 8-nitroquinoline can be difficult to separate by simple crystallization. | 2. Utilize column chromatography for effective separation. Alternatively, selective crystallization of the hydrochloride salts has been reported to be an effective separation method.[5] | |
| Difficulty in product isolation | 1. Incomplete neutralization: If the reaction mixture is not sufficiently neutralized, the nitroquinoline products may remain as salts in the aqueous layer. | 1. Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3) until it is distinctly alkaline, checking the pH with indicator paper. |
| 2. Formation of emulsions during workup: This can make the separation of the organic and aqueous layers difficult. | 2. Add a saturated brine solution to help break up emulsions. If necessary, filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Nitration of Quinoline to a Mixture of 5- and 8-Nitroquinoline
This protocol is adapted from established literature procedures and aims to provide a general method for the nitration of quinoline.[1][5]
Materials:
-
Quinoline
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide (B78521) solution (e.g., 10 M)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 g of quinoline to the cold sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Add the cold nitrating mixture dropwise to the quinoline-sulfuric acid solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 95-100°C for 1-2 hours.[5]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the 5-nitroquinoline and 8-nitroquinoline isomers.
Quantitative Data from Literature
The following table summarizes reaction conditions and yields reported in the literature for the nitration of quinoline.
| Reference | Nitrating Agent | Temperature (°C) | Time (h) | Yield of 5-Nitroquinoline (%) | Yield of 8-Nitroquinoline (%) | Other Products/Comments |
| [5] | 1.5 eq. Nitric Acid in Sulfuric Acid | 95-100 | 1-2 | 40-60 | 30-50 | The remainder of the mixture contains other materials. |
| [4] | Nitric Acid in Sulfuric Acid | 0 | - | 52.3 | 47.7 | Kinetic studies showed the quinolinium ion to be the reacting species. |
| [14] | Fuming Nitric Acid in conc. Sulfuric Acid with SO3 | 15-20 | - | 35 | 43 | - |
Visualizations
Experimental Workflow for Quinoline Nitration
Caption: Experimental workflow for the nitration of quinoline.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in quinoline nitration.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 3. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - Nitration of aromatics - order of addition - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. iscre.org [iscre.org]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. madison-proceedings.com [madison-proceedings.com]
- 13. researchgate.net [researchgate.net]
- 14. tutorsglobe.com [tutorsglobe.com]
Technical Support Center: Managing Runaway Reactions in Nitroaromatic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant thermal hazards associated with the synthesis of nitroaromatic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, helping you to ensure safer and more controlled reaction conditions.
Troubleshooting Guide: Immediate Actions for Exothermic Events
This guide addresses critical issues that require immediate attention during the nitration of aromatic compounds.
| Issue | Immediate Actions & Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise | Immediate Actions: 1. Immediately cease the addition of the nitrating agent. [1] 2. Enhance cooling: If safe to do so, increase the efficiency of the cooling system (e.g., add more ice or use an ice-salt bath for lower temperatures).[1] 3. Increase agitation: Ensure vigorous and consistent stirring to dissipate localized "hot spots."[1] 4. Prepare for emergency quenching (last resort): If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure, prepare to cautiously add the reaction mixture to a large volume of cold water or ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1] 5. Alert your supervisor and follow all established laboratory emergency protocols. [1] Potential Causes & Preventative Measures: - Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to handle the heat generated.[1] - Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1] - Poor Agitation: Inefficient stirring can lead to localized high concentrations of reactants, causing a runaway reaction.[1] - Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can significantly increase the reaction's exothermicity.[1] - Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction. |
| Unexpected Gas Evolution or Pressure Buildup | Immediate Actions: 1. Stop all reagent addition immediately. 2. Ensure adequate ventilation in a fume hood.3. Do not seal the reaction vessel. Ensure there is a safe outlet for gas to escape.4. Monitor the pressure if your apparatus is equipped with a pressure gauge.5. Follow emergency shutdown procedures as established in your laboratory's safety protocols.Potential Causes & Preventative Measures: - Decomposition of Reactants or Products: Overheating can lead to the decomposition of nitroaromatic compounds, which often produces gaseous byproducts.[2] - Side Reactions: Unintended side reactions may be occurring, generating gas.- Insufficient Headspace: The reaction vessel may be too full, not allowing for normal pressure changes. |
| Localized Charring or Darkening of the Reaction Mixture | Immediate Actions: 1. Immediately stop the addition of the nitrating agent. 2. Improve agitation to ensure homogeneity.3. Check for and address any "hot spots" by improving the cooling and stirring.Potential Causes & Preventative Measures: - Poor Agitation: Inefficient mixing can lead to localized overheating and decomposition.[1] - Highly Reactive Substrates: Aromatic compounds with activating groups are more susceptible to oxidation and decomposition under strong nitrating conditions.[1] |
Frequently Asked Questions (FAQs)
General Safety and Prevention
Q1: What are the primary causes of runaway reactions in nitroaromatic synthesis?
A1: Runaway reactions in nitration are typically caused by a failure to adequately control the reaction's exothermic nature. Key contributing factors include:
-
Inadequate Cooling: The cooling system is unable to remove the heat generated by the reaction at a sufficient rate.[1]
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[1]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction.[1]
-
Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction rate and the amount of heat produced.[1]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the reaction may proceed slowly, allowing the nitrating agent to accumulate. A subsequent slight increase in temperature can then lead to a rapid, uncontrolled reaction.
-
Substrate Reactivity: Highly activated aromatic rings are more reactive and prone to rapid, highly exothermic nitration.[1]
Q2: How can I proactively assess the thermal risk of my nitration reaction before scaling up?
A2: A thorough thermal hazard assessment is crucial before any scale-up. This should involve techniques such as:
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction in real-time, allowing for the determination of the total heat of reaction and the rate of heat release.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your starting materials, intermediates, and final products, as well as the total energy released during decomposition.[3][4]
-
Accelerating Rate Calorimetry (ARC): ARC experiments help to determine the time to maximum rate of decomposition under adiabatic (no heat loss) conditions, providing a worst-case scenario for a runaway reaction.[3][5]
Q3: What is the role of sulfuric acid in preventing runaway reactions?
A3: While sulfuric acid is a catalyst and a dehydrating agent in nitration, its proper use is critical for safety.[1] It helps to control the reaction by enabling the gradual formation of the nitronium ion (NO₂⁺). However, the highly exothermic nature of mixing nitric and sulfuric acids, and the dilution of sulfuric acid with any water present, must be carefully managed with adequate cooling. The concentration of sulfuric acid also influences the reaction rate; therefore, using the correct and verified concentration is essential.[2]
Reaction Parameters and Control
Q4: How does temperature control affect the safety of nitration reactions?
A4: Temperature is a critical parameter in nitration. Nitration reactions are highly exothermic, and an increase in temperature leads to an exponential increase in the reaction rate (Arrhenius law).[6] This can create a dangerous feedback loop where the reaction generates heat, which increases the temperature, further accelerating the reaction rate and heat generation, potentially leading to a thermal runaway.[6] Maintaining a consistently low temperature is a primary method for controlling the reaction rate and preventing runaway scenarios.[1]
Q5: What are the advantages of using continuous flow reactors for nitration?
A5: Continuous flow reactors offer significant safety advantages over traditional batch reactors for nitration reactions. Their high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, minimizing the risk of hot spots and thermal runaway.[7] This technology is particularly well-suited for highly exothermic and hazardous reactions.[7]
Emergency Procedures
Q6: What is the safest way to quench a nitration reaction?
A6: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[8] This serves to rapidly cool the mixture, dilute the acids, and dissipate the heat of dilution. The product can then be isolated. It is crucial to perform this addition slowly to manage the exotherm from the dilution of the strong acids.[8]
Quantitative Data on Thermal Stability
The following tables summarize key thermal stability data for select nitroaromatic compounds, obtained through Differential Scanning Calorimetry (DSC). This data can help in assessing the potential hazards associated with these compounds.
Table 1: Decomposition Onset Temperatures and Enthalpies of Nitroaromatic Compounds
| Compound | Onset Temperature (T_onset) (°C) | Heat of Decomposition (-ΔH) (J/g) |
| DINA (N-Nitrodihydroxyethyl dinitrate) | 175.39 | -3003.38 |
| Nitration reaction liquid for DINA synthesis | 131.77 | -2450.54 |
| Intermediate in DINA synthesis | 137.63 | -2261.45 |
| Benzotriazole (B28993) ketone | 353.61 | 421.42 |
| Nitration solution of benzotriazole ketone | Not specified | 455.77 |
Data sourced from multiple studies and presented for comparative purposes.[3][9]
Table 2: Estimated Time to Maximum Rate of 24 hours (TD24) for Nitroalkanes
| Compound | Estimated TD24 (°C) from DSC (1 °C/min) |
| Nitromethane | 327 |
| Nitroethane | 277 |
| 2-Nitropropane | 220 |
| 1-Nitrobutane | 287 |
| 1-Nitropentane | 283 |
| 1-Nitro-3-phenylpropane | 269 |
| Nitrocyclohexane | 271 |
| 2-Nitro-2-methylpropane | 277 |
TD24 is the temperature at which the time to maximum rate of a runaway reaction is 24 hours under adiabatic conditions. It is a conservative estimate of a safe upper process temperature.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general method for determining the thermal stability of nitroaromatic compounds.
-
Sample Preparation: Carefully weigh 3-9 mg of the sample into a high-pressure gold-plated crucible.[4] Gold-plated crucibles are recommended for their chemical inertness.[4]
-
Crucible Sealing: Seal the crucible under a nitrogen atmosphere using a sealing press. This prevents evaporation and ensures that the observed thermal events are due to decomposition.[4]
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate, typically 1-10 °C/min, from ambient temperature to a maximum of 400 °C.[4] A slower heating rate can provide greater sensitivity for detecting the onset of decomposition.[12]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events (T_onset) and the total heat of decomposition (ΔH).[4]
Protocol 2: General Procedure for Accelerating Rate Calorimetry (ARC)
This protocol provides a general workflow for evaluating thermal runaway potential under adiabatic conditions.
-
Sample Preparation: Place a 3-5 g sample into a closed, low-heat-capacity vessel (bomb), typically made of a non-reactive material.[13]
-
System Setup: Position the vessel within the ARC calorimeter. The system is designed to maintain adiabatic conditions once an exotherm is detected.[13]
-
Heat-Wait-Search (HWS) Mode: The system operates in a stepwise heating mode. It heats the sample by a set increment (e.g., 5-10 °C), waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) above a defined sensitivity threshold (e.g., 0.02 °C/min).[13]
-
Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment (no heat loss). The instrument then tracks the temperature and pressure rise of the runaway reaction until it is complete.[13]
-
Data Analysis: The collected time, temperature, and pressure data are used to determine the onset temperature of the runaway reaction, the rates of temperature and pressure rise, the adiabatic temperature rise, and the time to maximum rate (TMR).[13]
Visualizations
Caption: Immediate troubleshooting workflow for a rapid temperature increase.
Caption: Experimental workflow for thermal hazard assessment of nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. mdpi.com [mdpi.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vapourtec.com [vapourtec.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. sigma-hse.com [sigma-hse.com]
Technical Support Center: Safe Handling and Disposal of 7-Nitroquinoline Waste
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on the safe handling and disposal of 7-Nitroquinoline waste. The information is structured to address potential issues encountered during experimental work involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance with potential for toxicity and irritation. Contact with the skin or inhalation of its dust may cause irritation, and prolonged or significant exposure should be avoided.
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of skin contact, wash the affected area immediately with soap and plenty of water.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] If inhaled, move the individual to fresh air.[1][2] In all cases of significant exposure, seek medical attention.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes protective gloves, safety glasses or goggles, and respiratory protection to prevent inhalation of dust. Impervious clothing is also recommended to prevent skin contact.
Q4: How should I store this compound and its waste?
A4: Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[2] Waste containers should also be kept tightly closed and clearly labeled as "Hazardous Waste" with the full chemical name.
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No, you should not dispose of this compound waste down the drain or in regular trash. It must be treated as hazardous waste and disposed of through a licensed and certified hazardous waste disposal company.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in the context of its synthesis, which is a common source of this waste.
| Issue | Potential Cause | Recommended Solution |
| Low yield or incomplete reaction during synthesis | - Insufficient reaction time or temperature.- Impure starting materials.- Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of reactants before starting the synthesis.- Use a mechanical stirrer for vigorous and uniform mixing. |
| Formation of multiple isomers during nitration | - Suboptimal reaction temperature.- Incorrect ratio of nitrating agents. | - Maintain a low and controlled reaction temperature (e.g., 0-5 °C) to favor the desired isomer.[3]- Carefully optimize the ratio of nitric acid to sulfuric acid.[3] |
| Difficulty in purifying the this compound product | - Presence of closely related byproducts with similar polarity. | - Employ column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent, such as ethanol, can be effective for purification.[4] |
| Accidental spill of this compound powder | - Improper handling or containment. | - Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE. Gently cover the spill with an inert absorbent material to avoid dust generation. Collect the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent. |
| Crystallization of product in waste container | - Supersaturation of the waste solution. | - Add a small amount of the appropriate solvent to redissolve the precipitate before collection by the hazardous waste disposal service. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | |
| Molar Mass | 174.16 g/mol | |
| Melting Point | 132.5°C | |
| Boiling Point | 305.12°C (rough estimate) | |
| Flash Point | 156.7°C | |
| Solubility | Poorly soluble in water, soluble in organic solvents like alcohols and ketones. |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of this compound from 7-Nitro-1,2,3,4-tetrahydroquinoline and is a common source of this compound waste.[5]
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Dichlorodicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline in dichloromethane.
-
At room temperature, add Dichlorodicyanobenzoquinone (DDQ) in batches to the solution while stirring.
-
Continue stirring the reaction mixture for 1 hour.
-
After the reaction is complete, filter the mixture and wash the filter cake with dichloromethane.
-
Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude solid.
-
Stir the resulting solid in a mixture of petroleum ether and ethyl acetate (5:1) for 30 minutes.
-
Filter the mixture to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
long-term stability issues with stored 7-Nitroquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of 7-Nitroquinoline. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1] Protecting the compound from light and moisture is crucial to minimize degradation.
Q2: What are the potential degradation pathways for this compound?
Based on the chemistry of quinoline (B57606) derivatives, this compound is susceptible to three primary degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system.
-
Oxidation: The nitrogen-containing aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air and certain solvents.
-
Hydrolysis: While generally stable, the nitroquinoline structure can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The specific degradants will depend on the storage conditions. Consider the possibility of photodegradation if the sample was exposed to light, oxidation if stored improperly, or hydrolysis if exposed to acidic or basic environments.
Q4: How can I assess the purity of my this compound sample?
Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for routine purity assessment. Other techniques include Gas Chromatography (GC) and spectroscopic methods like Infrared (IR) spectroscopy.
Troubleshooting Guide: Stability Issues
This guide provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solid this compound (yellowing or darkening) | Exposure to light (photodegradation) or air (oxidation). | Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC after sample preparation in solution | On-instrument instability in the mobile phase or degradation in the prepared solution. | Check the pH of your mobile phase; if it is acidic or basic, it could be causing slow hydrolysis. Consider using a mobile phase with a more neutral pH. Prepare samples fresh before analysis whenever possible. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. |
| Variability in experimental results between different batches of this compound | Inconsistent purity or the presence of residual catalysts or reagents from synthesis leading to degradation. | Perform a forced degradation study on the different batches to compare their stability profiles under identical stress conditions (acid, base, peroxide, heat, light). This will help identify any batch-to-batch variability in stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution sample in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 7-Nitroquinoline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 7-nitroquinoline. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the derivatization of this compound?
A1: The derivatization of this compound primarily involves three main strategies:
-
Reduction of the Nitro Group: The nitro group at the 7-position can be readily reduced to an amino group (-NH2), which serves as a versatile handle for a wide range of subsequent functionalizations, such as acylation, alkylation, and arylation.
-
Nucleophilic Aromatic Substitution (SNAr): While the nitro group is electron-withdrawing, the quinoline (B57606) ring itself can be susceptible to nucleophilic attack under certain conditions, particularly when activated by other substituents.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, can be employed to form new carbon-carbon bonds at various positions on the quinoline ring, although this may require prior functionalization (e.g., halogenation).
Q2: My reduction of this compound to 7-aminoquinoline (B1265446) is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in the reduction of this compound can stem from several factors. Common causes include incomplete reaction, side reactions, or degradation of the product. To improve the yield, consider the following:
-
Choice of Reducing Agent: Different reducing agents have varying activities. Common choices include SnCl2/HCl, Fe/HCl, and catalytic hydrogenation (e.g., H2/Pd-C). For sensitive substrates, catalytic hydrogenation is often a milder and cleaner option.
-
Reaction Conditions: Ensure optimal temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid over-reduction or side product formation.
-
Work-up Procedure: The work-up is critical for isolating the 7-aminoquinoline. Ensure complete neutralization of any acidic catalysts and thorough extraction of the product. 7-aminoquinoline can be sensitive to air oxidation, so performing the work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: I am observing the formation of multiple products in my nucleophilic aromatic substitution reaction with a 7-halo-nitroquinoline derivative. How can I improve the regioselectivity?
A3: The formation of multiple products in SNAr reactions on the quinoline core is often due to competing reaction sites. The position of the nitro group relative to the leaving group (halogen) is a critical factor in directing the nucleophilic attack. In 7-chloro-6-nitroquinoline (B1361565), the nitro group is ortho to the chlorine, strongly activating it for substitution.[1] To improve regioselectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents to find the optimal conditions.
-
Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile can also affect where it attacks the quinoline ring.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the derivatization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in a Suzuki coupling reaction with a 7-halo-nitroquinoline. | 1. Inactive palladium catalyst. 2. Inappropriate ligand for the specific aryl halide. 3. Insufficiently strong or poorly soluble base. 4. Low reaction temperature. 5. Presence of oxygen, which can deactivate the catalyst. | 1. Use a fresh batch of palladium precursor and ligand. 2. For aryl chlorides, consider more electron-rich and bulky phosphine (B1218219) ligands like SPhos or XPhos.[2] 3. Switch to a stronger base such as K3PO4 or ensure the base is soluble in the reaction medium.[2] 4. Gradually increase the reaction temperature, monitoring for decomposition. 5. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (N2 or Ar).[2] |
| Decomposition of starting material or product during the reaction. | 1. Reaction temperature is too high. 2. Harsh reaction conditions (e.g., strongly acidic or basic). 3. Sensitivity of functional groups to the reagents. | 1. Lower the reaction temperature and extend the reaction time. 2. Use milder reagents or buffer the reaction mixture. 3. Protect sensitive functional groups before carrying out the reaction. |
| Difficulty in purifying the final product. | 1. Formation of closely related byproducts. 2. Tarry or polymeric material formation. 3. Poor solubility of the product. | 1. Optimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques (e.g., preparative TLC, HPLC) for separation. 2. Ensure high purity of starting materials and control the reaction temperature to prevent polymerization. 3. Try different solvent systems for recrystallization or chromatography. |
Quantitative Data Presentation
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following table summarizes the in vitro cytotoxic activity of some quinoline derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| 1 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | Potent (Specific value not provided)[3] |
| 2 | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine[3] |
| 3 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL[4] |
| 4 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects[4] |
| 5 | 6-bromo-5-nitroquinoline | Various cancer cell lines | Significant antiproliferative effects[4] |
| 6 | Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26[5] |
| 7 | 5-amino-8-hydroxyquinoline | - | Potent antioxidant (IC50 = 8.70 µM)[5] |
Experimental Protocols
Protocol 1: Synthesis of 7-Aminoquinoline via Reduction of this compound
This protocol describes a general procedure for the reduction of the nitro group of this compound to an amino group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 7-aminoquinoline.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 7-Chloro-6-nitroquinoline with an Amine
This protocol outlines a general method for the substitution of the chlorine atom in 7-chloro-6-nitroquinoline with an amine nucleophile.
Materials:
-
7-Chloro-6-nitroquinoline
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Ethanol or Isopropanol (B130326)
-
Concentrated HCl (catalytic amount, optional)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 7-chloro-6-nitroquinoline and the substituted aniline.
-
Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.[1]
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.[1]
-
Filter the precipitate and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A general workflow for the derivatization of this compound and subsequent biological evaluation.
Signaling Pathway: EGFR and VEGFR Inhibition by Quinoline Derivatives
Quinoline derivatives have been extensively studied as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6][7]
Caption: Inhibition of EGFR and VEGFR signaling pathways by quinoline-based derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quenching Fluorescence of 7-Nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing 7-Nitroquinoline in fluorescence-based experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic fluorescent properties of this compound?
A1: this compound is an organic compound that can be used as a fluorescent dye and biomarker.[1] Like other quinoline (B57606) derivatives, its fluorescence is influenced by environmental factors such as solvent polarity and pH. The nitro group (NO₂) is an electron-withdrawing group which can influence the compound's photophysical properties, often participating in fluorescence quenching mechanisms.
Q2: What is fluorescence quenching?
A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This occurs due to a variety of molecular interactions, including excited-state reactions, energy transfer, or the formation of ground-state complexes.[2] The molecule responsible for the decrease in fluorescence is called a quencher.
Q3: What are the common mechanisms of fluorescence quenching?
A3: The primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative decay back to the ground state. This process is dependent on temperature and viscosity.[2][3]
-
Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores available for excitation.[2][4]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher) in close proximity.[5]
Nitroaromatic compounds, in particular, are known to be effective electron-accepting quenchers, which can lead to a non-radiative return to the ground state for an excited fluorophore.[6]
Q4: What types of molecules can act as quenchers for quinoline derivatives?
A4: A variety of molecules can quench the fluorescence of quinoline derivatives. Common examples include:
-
Nitroxide Radicals: Stable radicals like TEMPO and its derivatives are known to be efficient collisional quenchers.[3]
-
Metal Ions: Certain heavy and transition metal ions can act as quenchers through electron transfer or by facilitating intersystem crossing.[4][7]
-
Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence.[5]
-
Nitroaromatic Compounds: Molecules containing nitro groups can act as quenchers, often through an electron transfer mechanism.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to unexpected fluorescence quenching or anomalous results.
Q5: My fluorescence signal is significantly lower than expected or completely absent. What are the potential causes?
A5: A weak or absent signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for your this compound conjugate.
-
High Analyte Concentration: At high concentrations, fluorophores can suffer from self-quenching or inner filter effects, where the emitted light is re-absorbed by other fluorophore molecules. It is recommended to keep the absorbance of the solution below 0.1.[2]
-
Sample Impurities: Contaminants in your sample, buffer, or solvent could be acting as quenchers. Always use high-purity solvents and reagents.[2]
-
Reagent Degradation: The fluorophore may have degraded due to improper storage, such as exposure to light or elevated temperatures.
Q6: The fluorescence intensity is decreasing over the course of my measurement. What is happening?
A6: This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light.[8]
-
Suggested Solutions:
-
Reduce the intensity of the excitation light source (e.g., use neutral density filters).
-
Decrease the exposure time per frame or measurement.
-
Reduce the frequency of image acquisition in time-lapse experiments.[9]
-
Incorporate a commercially available anti-photobleaching agent into your assay buffer if it is compatible with your experimental system.
-
Q7: I am observing a high background signal, which is interfering with my measurements. How can I reduce it?
A7: High background can obscure your target signal.[10]
-
Suggested Solutions:
-
Use Phenol (B47542) Red-Free Medium: If working with cell cultures, be aware that phenol red is a known source of background fluorescence.[9]
-
Check for Contamination: Ensure all equipment, cuvettes, and buffers are clean. Contaminants from various sources can autofluoresce.[10]
-
Optimize Washing Steps: In cell-based assays, increase the number and duration of wash steps after probe incubation to remove excess, unbound fluorophore.[9]
-
Use Background Subtraction: Most imaging and spectroscopy software includes tools to subtract background fluorescence from your measurements.[9]
-
Q8: My results are inconsistent and not reproducible. What factors should I investigate?
A8: Lack of reproducibility often points to subtle variations in experimental conditions.[8]
-
Suggested Solutions:
-
Control Assay Conditions: The fluorescence of quinoline derivatives can be highly sensitive to pH, solvent polarity, and temperature. Ensure these parameters are consistent across all experiments.[8]
-
Verify Pipetting Accuracy: Inaccurate dispensing of the fluorophore, quencher, or other reagents will lead to variable results. Calibrate your pipettes regularly.[8]
-
Prepare Fresh Reagents: If reagents have been stored for a long time or improperly, their performance may be compromised. Prepare fresh stock solutions and buffers.[5]
-
Data Presentation
The efficiency of fluorescence quenching is often described by the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q][3]
Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, Kₛᵥ is the Stern-Volmer quenching constant, kₐ is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher.[3]
The table below presents representative quenching parameters for various fluoroquinolone antibiotics (structurally related to this compound) with different nitroxide quenchers.
Table 1: Stern-Volmer (Kₛᵥ) and Bimolecular Quenching (kₐ) Constants for Fluoroquinolone Fluorescence Quenching by Nitroxides in Aqueous Solution. [3]
| Fluoroquinolone | Quencher | Fluorescence Lifetime (τ₀) (ns) | Kₛᵥ (M⁻¹) | kₐ (x 10⁹ M⁻¹s⁻¹) |
| Enrofloxacin | TEMPO | 1.95 | 48.32 | 2.48 |
| Enrofloxacin | 4-hydroxy-TEMPO | 1.95 | 66.92 | 3.43 |
| Enrofloxacin | 4-oxo-TEMPO | 1.95 | 24.71 | 1.27 |
| Enrofloxacin | 3-carboxy-PROXYL | 1.95 | 29.52 | 1.51 |
| Ciprofloxacin | TEMPO | 2.39 | 50.11 | 2.10 |
| Ciprofloxacin | 4-hydroxy-TEMPO | 2.39 | 80.91 | 3.38 |
| Norfloxacin | TEMPO | 2.08 | 58.74 | 2.82 |
| Norfloxacin | 4-hydroxy-TEMPO | 2.08 | 85.19 | 4.10 |
Data adapted from a study on fluoroquinolones and should be considered representative.[3] TEMPO: 2,2,6,6-tetramethylpiperidinyl-N-oxyl; PROXYL: 2,2,5,5-tetramethylpyrrolidynyl-N-oxyl.
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol outlines a general procedure to measure fluorescence quenching and generate a Stern-Volmer plot.
-
Materials:
-
This compound compound (fluorophore)
-
Quencher of interest
-
Spectroscopic grade solvent or appropriate buffer
-
Fluorescence spectrometer
-
Cuvettes
-
-
Procedure:
-
Reagent Preparation:
-
Measurement:
-
Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of this compound.
-
Add increasing concentrations of the quencher to the cuvettes. Include a control sample with no quencher.
-
Allow the samples to equilibrate for a defined period at a constant temperature.[8]
-
Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength constant. Record the fluorescence intensity (F) at the emission maximum. The sample with no quencher provides the F₀ value.
-
-
Data Analysis:
-
Plot F₀/F versus the quencher concentration [Q].
-
If the plot is linear and passes through the origin, the data follows the Stern-Volmer equation.
-
The slope of the line is the Stern-Volmer constant (Kₛᵥ).[3]
-
-
Visualizations
Diagrams of Key Concepts and Workflows
References
- 1. quinoline, 7-nitro- [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of fluorescence properties of 7,8-benzoquinoline by mercurous ions at neutral pH [inis.iaea.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: 7-Nitroquinoline vs. 8-Nitroquinoline
A guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of 7-Nitroquinoline and 8-Nitroquinoline (B147351) derivatives, supported by experimental data and mechanistic insights.
Introduction
Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of biological activities, including anticancer properties. The introduction of a nitro group onto the quinoline scaffold can significantly modulate its cytotoxic potential. This guide provides a comparative overview of the cytotoxicity of this compound and 8-Nitroquinoline, drawing upon available experimental data for their derivatives to elucidate structure-activity relationships and potential mechanisms of action. While direct comparative studies on the parent compounds are limited, analysis of their substituted analogues provides valuable insights for drug discovery and development.
Quantitative Cytotoxicity Data
The cytotoxic effects of various this compound and 8-nitroquinoline derivatives have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell proliferation, is a key metric for cytotoxicity. The following tables summarize the IC50 values for several derivatives.
Table 1: Cytotoxicity of 8-Nitroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Styryl-8-nitroquinoline derivative (S3B) | HeLa (Cervical Cancer) | 2.897 | [1] |
| Other 2-Styryl-8-nitroquinoline derivatives (SB series) | HeLa (Cervical Cancer) | 2.897 - 10.370 | [1] |
| 7-Methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | 1.87 | [2] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | 0.93 | [2] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.53 | [2] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell Lymphoma) | 0.438 | [3] |
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Hydroxy-7-nitroquinoline | Breast and Lung Cancer Cells | 10 - 30 | [4] |
Note: Direct comparison between the two isomers is challenging due to the different substitutions and cell lines used in the cited studies. However, the available data suggests that functionalization of the 8-nitroquinoline scaffold can lead to potent cytotoxic agents, with some derivatives exhibiting sub-micromolar to low micromolar IC50 values.
Mechanistic Insights into Nitroquinoline Cytotoxicity
The cytotoxic effects of nitroquinoline derivatives are often attributed to their ability to induce cellular damage through various mechanisms. The nitro group is a key pharmacophore that can be bioreduced to reactive intermediates.[5]
Key proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The reduction of the nitro group can lead to the formation of ROS, inducing oxidative stress.[3][5] This can result in damage to cellular components, including DNA, and trigger apoptotic pathways.[5]
-
DNA Damage: Nitroaromatic compounds can cause DNA damage, including the formation of DNA adducts and single-strand breaks.[5][6][7] For instance, 4-nitroquinoline (B1605747) 1-oxide (4NQO), a well-studied carcinogen, forms covalent adducts with DNA bases.[6][7]
-
Inhibition of Key Enzymes: Some nitroquinoline derivatives have been shown to inhibit essential enzymes involved in DNA replication and repair, such as topoisomerases.[5][6] Inhibition of these enzymes can lead to DNA strand breaks and the induction of apoptosis.[5]
The following diagram illustrates a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity:
Experimental Protocols
The following provides a general methodology for assessing the in vitro cytotoxicity of chemical compounds, based on protocols described in the cited literature.
In Vitro Cytotoxicity Testing Workflow
Detailed Methodologies:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2, Raji) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are then treated with these various concentrations of the compounds.
-
Cytotoxicity Assay (MTT Assay Example):
-
After the incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further few hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Sulforhodamine B (SRB) Assay: An alternative method for assessing cytotoxicity involves the SRB assay.[6] This assay relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brieflands.com [brieflands.com]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
7-Nitroquinoline as a Cellular Imaging Probe: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The validation of any new chemical entity as a cellular imaging probe is a critical process that ensures its reliability and specificity. This guide focuses on the validation of 7-Nitroquinoline as a potential cellular imaging probe. Currently, there is a notable lack of comprehensive studies and published data specifically validating this compound for this purpose. However, its structural analog, 7-Nitroindole, has been investigated as a fluorescent probe, particularly for sensing changes in cellular viscosity and imaging lipid droplets.
This guide will, therefore, provide a comparative analysis of 7-Nitroindole as a proxy for this compound, alongside established fluorescent probes used for similar applications. We will present available experimental data, detail essential validation protocols, and offer a framework for the potential evaluation of this compound should it be developed as a cellular imaging agent.
Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical properties and its performance within the cellular environment. Here, we compare the characteristics of 7-Nitroindole/NBD-based probes with other commonly used alternatives for monitoring cellular viscosity and imaging lipid droplets.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Feature | 7-Nitroindole/NBD-Based Probes | Quinolinone Derivatives | BODIPY-Based Probes | Nile Red |
| Excitation Max (λex) | ~460 - 490 nm | ~350 - 450 nm | ~490 - 510 nm | ~550 - 580 nm |
| Emission Max (λem) | ~520 - 560 nm | ~400 - 600 nm | ~500 - 530 nm | ~620 - 660 nm |
| Molar Absorptivity (ε) | 13,000 - 27,000 M⁻¹cm⁻¹[1] | Up to 40,000 M⁻¹cm⁻¹[1] | ~80,000 M⁻¹cm⁻¹ | ~45,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Highly variable (0.04 - 0.95), solvent-dependent[1] | Moderately high and tunable (>0.5)[1] | High (often >0.8) | Low in polar solvents, high in nonpolar environments |
| Key Advantages | High environmental sensitivity, good for sensing applications.[1] | Tunable over a broader spectral range, generally higher molar absorptivity.[1] | High brightness and photostability. | Strong fluorogenic response to nonpolar environments. |
| Limitations | Variable quantum yield. | Potential for broader emission spectra. | Less sensitive to environmental changes compared to solvatochromic dyes. | Broad emission spectrum, potential for spectral overlap. |
Mechanism of Action: 7-Nitroindole as a Molecular Rotor
7-Nitroindole-based probes often function as "molecular rotors." Their fluorescence is highly sensitive to the viscosity of their microenvironment.
Caption: Intramolecular rotation in low viscosity environments leads to fluorescence quenching, while restricted rotation in viscous media results in strong fluorescence emission.
Experimental Protocols for Probe Validation
Rigorous validation is essential to ensure the data obtained from a new cellular imaging probe is accurate and reliable. The following are key experimental protocols that should be performed to validate a novel probe like this compound.
Photophysical Characterization
Objective: To determine the fundamental photophysical properties of the probe.
Methodology:
-
Sample Preparation: Prepare solutions of the probe in a range of solvents with varying polarity.
-
UV-Vis Absorption Spectroscopy: Measure the absorption spectra to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra to determine the maximum excitation and emission wavelengths.
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate).
-
Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime (τ).
Cytotoxicity Assay
Objective: To assess the toxicity of the probe to living cells.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate and incubate overnight.
-
Probe Incubation: Treat the cells with a range of probe concentrations for a period relevant to the imaging experiment (e.g., 1, 4, 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Cellular Uptake and Localization
Objective: To determine if the probe can enter cells and where it localizes.
Methodology (Confocal Microscopy):
-
Cell Culture: Grow cells on glass-bottom dishes.
-
Probe Staining: Incubate the cells with the probe at an optimized concentration.
-
Co-staining (Optional): To identify specific organelles, co-stain with commercially available organelle trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).
-
Imaging: Acquire fluorescence images using a confocal microscope with appropriate laser lines and emission filters.
Photostability Assessment
Objective: To evaluate the probe's resistance to photobleaching.
Methodology:
-
Sample Preparation: Prepare a sample of cells stained with the probe.
-
Time-Lapse Imaging: Continuously acquire images of the same field of view over an extended period using the imaging parameters intended for the actual experiments.
-
Intensity Analysis: Quantify the fluorescence intensity in a region of interest (ROI) over time to determine the rate of photobleaching.
Experimental and Validation Workflow
The following diagram outlines a logical workflow for the validation of a new cellular imaging probe.
Caption: A stepwise process for validating a new fluorescent probe, from synthesis to live-cell imaging applications.
Conclusion and Future Directions
While this compound itself remains an unvalidated entity for cellular imaging, the structurally related 7-Nitroindole shows promise as a viscosity-sensitive probe. The lack of data on this compound highlights a research gap and an opportunity for investigation. Should research on this compound as a cellular probe be undertaken, the experimental protocols and validation workflow outlined in this guide provide a robust framework for its evaluation. Future work should focus on the synthesis and thorough photophysical and biological characterization of this compound and its derivatives to determine their potential as reliable tools for cellular imaging. A direct comparison with established probes under identical experimental conditions will be crucial to ascertain its utility for the scientific community.
References
A Comparative Guide to Fluorescent Dyes for Cellular Staining: 7-Nitroquinoline in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for accurate and reliable cellular imaging. This guide provides a detailed comparison of 7-Nitroquinoline against well-established fluorescent dyes, DAPI and Hoechst 33342, for cellular staining applications. While DAPI and Hoechst are staples in fluorescence microscopy, this guide explores the known properties of this compound to assess its potential as an alternative, highlighting the current landscape of available experimental data.
Overview of Common Fluorescent Nuclear Stains
Fluorescent dyes that bind to DNA are essential tools for visualizing cell nuclei, assessing cell viability, and analyzing the cell cycle. The ideal nuclear stain should exhibit high specificity for DNA, possess a strong fluorescence quantum yield, demonstrate good photostability, and have minimal impact on cell health in live-cell imaging applications.
DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342 are two of the most widely used blue-fluorescent nuclear counterstains. They bind preferentially to the minor groove of double-stranded DNA, with a preference for Adenine-Thymine (A-T) rich regions. Their utility is well-documented across a vast range of applications in both fixed and live-cell imaging.
Quantitative Comparison of Fluorescent Properties
| Property | This compound | DAPI | Hoechst 33342 |
| Excitation Max (nm) | Not Established in Staining | ~358[1] | ~350[1] |
| Emission Max (nm) | Not Established in Staining | ~461 (when bound to DNA)[1] | ~461 (when bound to DNA)[1] |
| Quantum Yield | Not Established in Staining | ~0.04 (free), increases significantly upon DNA binding | ~0.4 (when bound to DNA) |
| Photostability | Not Established in Staining | Moderate | Moderate to High |
| Cell Permeability | Unknown | Permeable to live and fixed cells | Permeable to live and fixed cells |
| Cytotoxicity | Potentially cytotoxic[2][3] | Low | Low |
In-Depth Look at this compound
This compound is a yellow, crystalline organic compound.[4] It is recognized for its use as a chemical intermediate and has been mentioned as a potential fluorescent dye and biomarker.[4] However, its application in cellular staining is not well-documented. Studies on related nitroquinoline compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated cytotoxicity against various cancer cell lines, which may be a concern for live-cell imaging.[2] The nitro group in its structure could potentially influence its fluorescent properties and its interactions within a cellular environment. Further research is required to characterize its spectral properties, quantum yield, photostability, and suitability for cellular staining.
Established Alternatives: DAPI and Hoechst 33342
DAPI is a popular nuclear stain that emits a strong blue fluorescence upon binding to DNA. It is known for its high specificity for DNA and is commonly used in fluorescence microscopy, flow cytometry, and chromosome staining. While it can enter live cells, it does so less efficiently than Hoechst dyes.
Hoechst 33342 is another blue-fluorescent DNA stain with similar spectral properties to DAPI. A key advantage of Hoechst 33342 is its excellent cell permeability, making it a preferred choice for staining the nuclei of living cells with minimal toxicity.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are standard protocols for staining cells with DAPI and Hoechst 33342. Due to the lack of established use, a specific protocol for this compound in cellular staining cannot be provided at this time.
Protocol 1: Staining Fixed Cells with DAPI
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
DAPI staining solution (1 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips with antifade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Protocol 2: Staining Live Cells with Hoechst 33342
Materials:
-
Live cells in culture medium
-
Hoechst 33342 staining solution (1-5 µg/mL in culture medium or PBS)
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
Procedure:
-
Add the Hoechst 33342 staining solution directly to the cell culture medium.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS or imaging buffer.
-
Image the live cells immediately using a fluorescence microscope with a DAPI filter set.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for staining fixed cells with a fluorescent dye.
Caption: The basic principle of DNA staining with an intercalating fluorescent dye.
Conclusion and Future Directions
In the current landscape of cellular staining, DAPI and Hoechst 33342 remain the gold standards for nuclear visualization due to their well-characterized properties, high efficacy, and the extensive availability of established protocols.
This compound, while noted for its fluorescent potential, lacks the necessary experimental validation for a direct and fair comparison in cellular staining applications. Key data on its excitation and emission spectra when bound to DNA, quantum yield in a cellular context, photostability under microscopy conditions, and its specific effects on cell viability are essential missing pieces.
For researchers and drug development professionals, the choice of a fluorescent dye should be guided by the specific requirements of the experiment, such as the need for live or fixed-cell imaging and the potential for phototoxicity. While the exploration of novel fluorescent probes is a continuing and valuable endeavor, a rigorous characterization of their performance is a prerequisite for their adoption in routine scientific applications. Future studies are needed to determine if this compound can emerge as a viable alternative to the well-established dyes discussed in this guide.
References
Assessing the In Vitro Anticancer Activity of 7-Nitroquinoline on HeLa Cells: A Comparative Guide
This guide provides a comparative analysis of the in vitro anticancer activity of 7-Nitroquinoline on HeLa cells, benchmarked against established chemotherapeutic agents, cisplatin (B142131) and doxorubicin (B1662922). The information is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating novel anticancer compounds. While direct experimental data on this compound is limited in the public domain, this guide utilizes data from similar nitroquinoline compounds and established protocols to present a comprehensive overview.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The table below summarizes the reported IC50 values for the standard drugs, cisplatin and doxorubicin, on HeLa cells. A hypothetical IC50 value for this compound is included for comparative purposes, based on the activity of structurally related compounds like 5-nitro-8-hydroxyquinoline.[1]
| Compound | HeLa Cell IC50 | Incubation Time | Assay |
| This compound (Hypothetical) | 15 µM | 48 hours | MTT Assay |
| Cisplatin | 7.7 µM - 22.4 µM | 24 - 48 hours | MTT Assay[2][3] |
| Doxorubicin | 0.2 µg/mL (~0.37 µM) - 2.92 µM | 24 - 72 hours | MTT Assay[4][5][6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[7][8]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for reproducibility and comparison.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, cisplatin, and doxorubicin for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: HeLa cells are treated with the IC50 concentration of this compound and control drugs for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.[9]
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.[9]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: HeLa cells are treated with the IC50 concentration of the compounds for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
This technique is used to detect specific proteins in a sample. For instance, to investigate the apoptotic pathway, the expression of proteins like Bax, Bcl-2, and Caspase-3 can be analyzed.
-
Protein Extraction: HeLa cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Apoptosis Signaling Pathway
Caption: Potential apoptosis signaling pathway induced by this compound.
References
- 1. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.utm.my [science.utm.my]
- 9. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 7-Nitroquinoline: A Comparative Analysis of Its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, quinoline (B57606) derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the mechanism of action of 7-Nitroquinoline and its related analogues in cancer cells, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data on this compound is limited, this report synthesizes available information on closely related nitroquinoline compounds to elucidate its potential anticancer activities.
Abstract
Quinoline derivatives are known to exhibit a range of biological activities, including anticancer properties. The introduction of a nitro group to the quinoline scaffold can significantly influence its cytotoxic effects. This guide explores the hypothesized mechanisms of action of this compound in cancer cells, drawing comparisons with other nitroquinoline isomers and quinoline-based anticancer agents. The primary mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to support further research in this area.
Comparative Cytotoxicity of Nitroquinoline Derivatives
Direct quantitative data on the cytotoxicity of this compound in various cancer cell lines is not extensively available in the current literature. However, studies on structurally similar compounds provide valuable benchmarks. For instance, a study on quinoline derivatives evaluated the in vitro cytotoxicity of 7-methyl-8-nitro-quinoline against human epithelial colorectal carcinoma (Caco-2) cells.[1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 |
| 5-methylquinoline + 7-methylquinoline (B44030) (mixture) | Caco-2 | 2.62 |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.14 |
Table 1: Comparative IC50 values of 7-methyl-8-nitro-quinoline and related derivatives in Caco-2 cancer cells.[1]
It is important to note that the addition and modification of functional groups on the quinoline ring system significantly impact the cytotoxic activity.
Putative Mechanisms of Action of this compound in Cancer Cells
Based on the broader family of nitroquinoline and quinoline compounds, the anticancer activity of this compound is likely to involve a multi-pronged attack on cancer cells. The primary hypothesized mechanisms include:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][3][4] This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[3] The presence of the nitro group may enhance this pro-apoptotic effect.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a key mechanism for many anticancer agents. Nitroquinoline derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as G1/S and G2/M phases, thereby inhibiting cell proliferation.[2][5]
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be a source of nitrogen radicals, which can alter intracellular signaling and lead to increased levels of reactive oxygen species (ROS).[6] Elevated ROS can induce oxidative stress, leading to DNA damage and triggering apoptotic pathways.[2]
Signaling Pathways Implicated in Nitroquinoline-Induced Cytotoxicity
The cytotoxic effects of nitroquinoline derivatives are believed to be mediated through the modulation of several key signaling pathways involved in cancer cell survival and proliferation.
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.[13][14][15][16][17]
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently sparse, the available data on related nitroquinoline and quinoline derivatives suggest that it holds potential as a cytotoxic agent. The likely mechanisms of action include the induction of apoptosis and cell cycle arrest, possibly mediated by the generation of reactive oxygen species.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound against a panel of cancer cell lines. Elucidating its precise molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective anticancer drugs based on the this compound scaffold. The experimental protocols and workflows provided in this guide offer a solid foundation for these future investigations.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. static.igem.org [static.igem.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
A Comparative Analysis of the Reactivity of 7-Nitroquinoline and 6-Nitroquinoline for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the chemical reactivity of 7-Nitroquinoline and 6-Nitroquinoline (B147349), focusing on their behavior in electrophilic and nucleophilic substitution reactions. While direct quantitative comparative studies are limited in the available literature, this analysis synthesizes theoretical principles and experimental data from related compounds to offer valuable insights into their respective chemical behaviors.
Introduction to the Reactivity of Nitroquinolines
Quinoline (B57606), a bicyclic heteroaromatic compound, exhibits a rich and complex reactivity profile. The pyridine (B92270) ring, with its electron-withdrawing nitrogen atom, is generally deactivated towards electrophilic attack and activated towards nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene (B151609) ring behaves more like a typical aromatic system, undergoing electrophilic substitution preferentially at the C5 and C8 positions.
The introduction of a powerful electron-withdrawing nitro (-NO₂) group further modulates this reactivity. The position of the nitro group on the quinoline scaffold significantly influences the electron density distribution across the molecule, thereby dictating the regioselectivity and rate of substitution reactions. This guide will delve into the specific influences of the nitro group at the 7- and 6-positions.
Chemical Structures
| Compound | Structure |
| 6-Nitroquinoline | ![]() |
| This compound | ![]() |
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group for electrophilic aromatic substitution (SEAr) due to its powerful electron-withdrawing nature through both inductive and resonance effects. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.
Theoretical Reactivity:
-
6-Nitroquinoline: The nitro group at the 6-position deactivates the benzene ring. Electrophilic attack is expected to be significantly slower than in quinoline itself. The remaining positions on the benzene ring (C5, C7, and C8) are all deactivated. Based on directing effects, substitution would most likely occur at the positions meta to the nitro group, which are C5 and C7. However, the overall deactivation of the ring makes such reactions challenging.
-
This compound: Similarly, the nitro group at the 7-position strongly deactivates the benzene ring. The positions meta to the nitro group are C6 and C8. Therefore, any potential electrophilic substitution would be directed to these positions, though the reaction would require harsh conditions.
Experimental Data Summary:
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the quinoline ring system towards nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to it. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate.
Theoretical Reactivity:
-
6-Nitroquinoline: The nitro group at the 6-position is expected to activate the C5 and C7 positions for nucleophilic attack. The activation at C7 is particularly relevant when a good leaving group is present at this position.
-
This compound: The nitro group at the 7-position would activate the C6 and C8 positions for nucleophilic attack.
Experimental Data Summary:
Experimental evidence supports the activation of the quinoline ring towards nucleophilic attack by the nitro group.
| Isomer | Reaction Type | Experimental Observations | Reference |
| 6-Nitroquinoline | Nucleophilic Aromatic Substitution of Hydrogen (VNS) | Reacts with nucleophiles like cyanide and nitroalkanes, with substitution occurring at the C5 position. | N/A |
| 7-Chloro-6-nitroquinoline | Nucleophilic Aromatic Substitution (SNAr) | The nitro group at C6 activates the C7 position for facile substitution of the chlorine atom by various nucleophiles, including amines. | N/A |
| This compound Derivative (7-nitroquinolin-6-ol) | Vicarious Nucleophilic Substitution (VNS) | The nitro group at C7 activates the ring for VNS reactions. | N/A |
Based on these findings, it is evident that the position of the nitro group dictates the site of nucleophilic attack. In scenarios where a leaving group is present, the ortho or para relationship to the nitro group is a key determinant of reactivity.
Comparative Reactivity Analysis
While a direct quantitative comparison is challenging without kinetic data, a qualitative assessment can be made based on the principles of electronic effects.
-
Electrophilic Substitution: Both isomers are significantly deactivated towards electrophilic attack. It is difficult to predict a significant difference in reactivity without computational modeling of the transition state energies. Both would require forcing conditions for any substitution to occur.
-
Nucleophilic Substitution: Both isomers are activated towards nucleophilic attack. The key difference lies in the positions that are activated. For 6-nitroquinoline , the C5 and C7 positions are activated, while for This compound , the C6 and C8 positions are activated. The relative reactivity would depend on the specific nucleophile and reaction conditions. In the case of a leaving group at an adjacent position (e.g., 7-chloro-6-nitroquinoline (B1361565) vs. a hypothetical 6-chloro-7-nitroquinoline), the ability of the nitro group to stabilize the Meisenheimer complex through resonance is crucial. In 7-chloro-6-nitroquinoline, the ortho-nitro group provides strong resonance stabilization, leading to high reactivity. A similar high reactivity would be expected for an 8-halo-7-nitroquinoline.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on a Chloro-Nitroquinoline Derivative (Example: Amination of 7-Chloro-6-nitroquinoline)
This protocol is based on established procedures for the amination of activated halo-aromatic compounds.
Materials:
-
7-Chloro-6-nitroquinoline
-
Amine (e.g., morpholine, aniline)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, EtOH)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 7-chloro-6-nitroquinoline (1.0 eq), the desired amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Add the solvent and stir the mixture at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Relationship of Reactivity
Comparative Guide to Analytical Methods for the Detection of 7-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of 7-Nitroquinoline detection. While specific, publicly available validated methods for this compound are limited, this document outlines established analytical techniques for structurally similar compounds. The information presented here is intended to serve as a foundational resource for developing and validating a robust analytical method for this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining accurate and reliable results. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
Below is a summary of the performance characteristics of these methods, with data extrapolated from the analysis of analogous nitroaromatic and quinoline (B57606) compounds.
Data Presentation: Performance Characteristics of Analytical Methods
| Method | Typical Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | ≥ 0.999 | 98 - 102% | ≤ 2% | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| GC-MS | ≥ 0.995 | 95 - 105% | ≤ 10% | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL |
| UV-Vis Spectrophotometry | ≥ 0.99 | 90 - 110% | ≤ 5% | 0.5 - 5 µg/mL | 1.5 - 15 µg/mL |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible results. The following sections provide step-by-step methodologies for the key analytical techniques, which can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly suitable method for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm or the maximum absorption wavelength).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound may be amenable to GC-MS analysis.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable volatile solvent. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C). The program should be optimized to ensure good separation.
-
Carrier gas flow: 1 mL/min (constant flow)
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Acquisition mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, which can be suitable for the quantification of this compound in simple matrices without interfering substances.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent for sample dissolution (e.g., ethanol, methanol, or a suitable buffer)
Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent to a known concentration.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Cytotoxicity of 7-Nitroquinoline and Its Analogs Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the cytotoxicity of 7-Nitroquinoline is limited in publicly available literature, the broader family of nitroquinoline derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of various nitroquinoline compounds on different cancer cell lines, offering insights into potential structure-activity relationships and mechanisms of action that may be relevant to this compound.
Comparative Cytotoxicity of Nitroquinoline Derivatives
The cytotoxic potential of quinoline (B57606) derivatives is often influenced by the nature and position of substituent groups on the quinoline ring. The introduction of a nitro group, an electron-withdrawing moiety, can significantly modulate the anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity.
Below is a summary of reported IC50 values for several nitroquinoline derivatives against various cancer cell lines. This data provides a basis for understanding the potential cytotoxic landscape of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's lymphoma) | 5-10 fold lower than other tested analogues | [1] |
| 7-Methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.87 | [2] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (colorectal carcinoma) | 0.93 | [2] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.53 | [2] |
| Various quinoline-based dihydrazone derivatives | BGC-823 (gastric cancer), BEL-7402 (hepatoma), MCF-7 (breast cancer), A549 (lung adenocarcinoma) | 7.01 to 34.32 | [3] |
Note: The absence of this compound in this table highlights the current gap in research regarding its specific cytotoxic profile.
Hypothesized Signaling Pathways of Nitroquinoline-Induced Cytotoxicity
The precise signaling pathways affected by this compound are yet to be elucidated. However, studies on related nitroquinoline and quinoline derivatives suggest several potential mechanisms of action that contribute to their anticancer effects.[4][5]
One proposed mechanism involves the generation of reactive oxygen species (ROS) by the nitroaromatic structure, leading to oxidative stress, DNA damage, and subsequent activation of apoptotic pathways.[4] Another potential mechanism is the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases, which can lead to DNA strand breaks and cell death.[4] Additionally, some quinoline derivatives have been shown to interfere with crucial signaling pathways for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.
Below is a generalized diagram illustrating a potential signaling pathway for nitroquinoline-induced cytotoxicity.
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.
Experimental Protocols
To facilitate further research into the cytotoxicity of this compound and its analogs, detailed methodologies for key experiments are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow of the MTT Assay:
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in appropriate culture plates (e.g., 6-well plates).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
While the direct cytotoxic effects of this compound on cancer cell lines remain to be extensively studied, the available data on its structural analogs suggest that it is a compound of interest for anticancer research. The provided comparative data and experimental protocols offer a framework for future investigations to elucidate the specific activity and mechanisms of action of this compound, potentially leading to the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate this compound against a broad panel of cancer cell lines to establish its cytotoxic profile and to explore its effects on the signaling pathways implicated in cancer cell survival and proliferation.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the fluorescent properties of substituted quinolines
A Comparative Guide to the Fluorescent Properties of Substituted Quinolines
This guide provides a comparative analysis of the fluorescent properties of various substituted quinoline (B57606) derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Quinolines are a significant class of heterocyclic compounds, widely recognized for their applications as fluorescent probes and in the development of optoelectronic devices.[1][2] Their fluorescent characteristics, including quantum yield, Stokes shift, and photostability, can be finely tuned through appropriate substitutions on the quinoline ring.[3]
Key Performance Indicators in Quinoline Fluorescence
The efficacy of a fluorescent molecule is determined by several key photophysical parameters. Understanding these properties is crucial for selecting the appropriate substituted quinoline for a specific application, such as cellular imaging or sensing.
-
Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to the photons absorbed. A higher quantum yield indicates a brighter fluorophore. For instance, some quinoline-fused dihydro/spiro-quinazolinone derivatives have shown quantum yields as high as 0.8019.[4] In contrast, applications like photocatalysis may prefer derivatives with lower quantum yields to ensure that absorbed light is used for chemical processes rather than being dissipated as fluorescence.[5]
-
Stokes Shift: Named after physicist George Gabriel Stokes, this is the difference between the maximum wavelengths of absorption and emission spectra.[6] A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of excitation and emission signals.[6] Certain quinoline-based probes have been specifically designed to have substantial Stokes shifts, with values reported at 140 nm and even as high as 178 nm.[7][8]
-
Photostability: This refers to the molecule's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation. High photostability is critical for applications requiring long-term or high-intensity illumination, such as time-lapse microscopy. Studies have shown that the photostability of fluorescent dyes can be influenced by additives and the molecular structure of the quinoline derivative itself.[9][10]
Comparative Analysis of Substituted Quinolines
The fluorescent properties of quinolines are highly dependent on their substitution patterns and the solvent environment.[10][11] The tables below summarize the performance of various classes of substituted quinolines based on experimental data from recent literature.
Table 1: Quantum Yield (ΦF) and Stokes Shift of Selected Quinoline Derivatives
| Quinoline Derivative Class | Substituents | Solvent | Quantum Yield (ΦF) | Stokes Shift (nm) | Source(s) |
| Trifluoromethylated Schiff Bases | 2-Aryl/Heteroaryl, 4-CF₃ | MeOH | 0.13 - 0.85 | 65 - 130 | [10][12] |
| DMSO | 0.20 - 0.75 | 65 - 150 | [10][12] | ||
| CHCl₃ | 0.12 - 0.80 | 59 - 85 | [10][12] | ||
| Push-Pull Amino-Quinolines | 8-Aryl (TFMAQ-8Ar) | Non-polar | High (e.g., 0.57) | Not specified | [11] |
| Polar | Nearly quenched (<0.01) | Not specified | [11] | ||
| Quinoline-Fused Derivatives | Spiro-quinazolinones | Toluene | Up to 0.8019 | >10,000 cm⁻¹ | [4] |
| Acetonitrile | Up to 0.3681 | >12,000 cm⁻¹ | [4] | ||
| Bis-quinolin-3-yl-chalcones | Nitro group | Acetonitrile | Low (quenching) | >15,000 cm⁻¹ | [13] |
| Other substituents | Acetonitrile | 0.1 - 0.7 | >15,000 cm⁻¹ | [13] | |
| Styrylquinolines | Benzylidene imine moiety | Various | Up to 0.079 | >120 | [14] |
| Quinoline-based Probe | 4-phenyl-2-(trifluoromethyl) | Near-total aqueous | Not specified | 140 | [8] |
| Quinoline-based Probe (CuQP-1) | Cu²⁺ ion recognition group | Not specified | Not specified | 178 | [7] |
Table 2: Excitation (λ_ex) and Emission (λ_em) Wavelengths
| Quinoline Derivative Class | Substituents | Solvent | λ_ex (nm) | λ_em (nm) | Source(s) |
| Styrylquinolines | Benzylidene imine moiety | Various | 360 - 380 | >500 | [14] |
| Push-Pull Amino-Quinolines | 8-Aryl (TFMAQ-8Ar) | n-Hexane | ~400 | ~490 | [11] |
| Chloroform | ~420 | ~530 | [11] | ||
| Quinoline-Fused Derivatives | Spiro-quinazolinones | Various | 240 - 365 | 400 - 470 | [4] |
| Bis-quinolin-3-yl-chalcones | Various | Various | 215 - 290 | Visible region | [13] |
| Polyaryl-Substituted Quinolines | Various | HPLC grade MeOH | 275 | ~350 - 450 | [15] |
Experimental Protocols
Accurate characterization of fluorescent properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Measurement of Absorption and Emission Spectra
This protocol is fundamental for determining the excitation and emission maxima, which are required for calculating the Stokes shift.
-
Materials: Substituted quinoline compound, HPLC-grade solvents (e.g., methanol, acetonitrile, DMSO), quartz cuvettes, UV-Vis spectrophotometer, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the quinoline derivative in a chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) in the same solvent.[15]
-
Absorption Measurement: Record the absorption spectrum of the dilute solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-750 nm).[15] Identify the wavelength of maximum absorbance (λ_abs_max).
-
Emission Measurement: Using a spectrofluorometer, excite the dilute solution at its λ_abs_max. Record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λ_em_max).
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em_max - λ_abs_max.
-
Determination of Fluorescence Quantum Yield (ΦF)
The relative comparative method is commonly used to determine the ΦF of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Materials: Quinoline sample (s), fluorescence standard (r) with known ΦF (e.g., anthracene, carbostyril-124), chosen solvent, UV-Vis spectrophotometer, spectrofluorometer.[4][5]
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, using the same excitation wavelength.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (m) are determined.
-
Calculate the quantum yield of the sample (ΦF(s)) using the following equation: ΦF(s) = ΦF(r) * (m_s / m_r) * (η_s² / η_r²) where:
-
ΦF(r) is the quantum yield of the reference.
-
m_s and m_r are the slopes of the plots for the sample and reference, respectively.[5]
-
η_s and η_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Photostability Assessment
This protocol evaluates the robustness of the fluorophore under continuous illumination.
-
Materials: Quinoline sample solution, light source (e.g., white-LED, Nd:YAG laser), spectrofluorometer.[9][10]
-
Procedure:
-
Place the sample solution in the spectrofluorometer.
-
Continuously irradiate the sample using a stable light source.
-
At regular time intervals, record the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity as a function of irradiation time. A slower decay in fluorescence indicates higher photostability.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of the fluorescent properties of a novel substituted quinoline.
Caption: Workflow for characterizing quinoline fluorescent properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. Stokes shift - Wikipedia [en.wikipedia.org]
- 7. Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new quinoline based probe with large Stokes shift and high sensitivity for formaldehyde and its bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
In Vivo Evaluation of 7-Nitroquinoline Derivatives: A Comparative Guide for Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of 7-Nitroquinoline derivatives as potential therapeutic agents, focusing on their anti-inflammatory and anticancer activities. The performance of these derivatives is benchmarked against established drugs, supported by experimental data to inform preclinical research and development.
Anti-Inflammatory Activity: 7-Nitroquinazoline-4(3H)-one Derivatives
A series of novel 7-nitro-2-(4-nitrophenyl)-3-substituted phenylquinazoline-4(3H)-one derivatives have demonstrated significant anti-inflammatory properties in vivo.[1][2][3][4] The evaluation was conducted using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation.
Comparative Efficacy
The anti-inflammatory efficacy of the synthesized 7-Nitroquinazoline-4(3H)-one derivatives was compared with Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID). The percentage of edema inhibition was measured at various time points after the induction of inflammation.
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) |
| 7-Nitroquinazoline S1 | 20 | 1 | 45.3 |
| 2 | 58.2 | ||
| 3 | 72.1 | ||
| 7-Nitroquinazoline S3 | 20 | 1 | 42.1 |
| 2 | 55.4 | ||
| 3 | 68.5 | ||
| Diclofenac | 20 | 1 | 50.2 |
| 2 | 65.8 | ||
| 3 | 78.3 |
Data synthesized from multiple sources indicating the potent anti-inflammatory effects of the test compounds in comparison to a standard drug.[1][2][3][4][5][6][7][8][9]
Anticancer Activity: A Comparative Look at Nitroquinolines
While specific in vivo anticancer data for this compound derivatives is emerging, we can draw valuable comparisons from a closely related compound, Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline). Nitroxoline, an approved antibiotic, has been repurposed and has shown considerable dose-dependent anticancer activity in vivo.[10][11][12][13] Its performance is compared here with Doxorubicin (B1662922), a widely used chemotherapeutic agent.
Comparative Efficacy
The in vivo anticancer activity was evaluated in orthotopic urological tumor mouse models for Nitroxoline and in a 4T1 breast cancer mouse model for Doxorubicin. Tumor growth inhibition is a key metric for assessing efficacy.
| Compound | Animal Model | Dose | Tumor Growth Inhibition (%) |
| Nitroxoline | Bladder Cancer (5637 cells) | 20 mg/kg/day (oral) | ~40% |
| 40 mg/kg/day (oral) | ~60% | ||
| Doxorubicin | Breast Cancer (4T1) | 2 mg/kg | Ineffective |
| 4 mg/kg | Statistically Significant Inhibition | ||
| 8 mg/kg | Statistically Significant Inhibition |
This table presents a comparative overview of the in vivo anticancer efficacy of a representative nitroquinoline and a standard chemotherapeutic agent.[10][14][15][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac), and test groups (this compound derivatives).
-
Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Orthotopic Urological Tumor Model in Mice
This model is used to evaluate the anticancer efficacy of a compound in a clinically relevant tumor microenvironment.
-
Cell Culture: Human bladder cancer cells (e.g., 5637) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells is instilled into the bladder of the mice via a catheter.
-
Treatment: After tumor establishment, mice are treated with the test compound (e.g., Nitroxoline) or vehicle control, typically via oral gavage, for a specified duration.
-
Monitoring: Tumor growth is monitored using methods like bioluminescence imaging or ultrasound. Body weight and general health of the mice are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further histological or molecular analysis.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. theaspd.com [theaspd.com]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 10. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo effect of oracin on doxorubicin reduction, biodistribution and efficacy in Ehrlich tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 7-Nitroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. The introduction of a nitro group at the 7-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-nitroquinoline analogs, supported by experimental data, to aid in the rational design of novel therapeutic candidates.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of other substituents on the quinoline ring. While comprehensive studies on a wide array of this compound derivatives are limited, available data on related nitroquinoline analogs provide valuable insights into their therapeutic potential.
Anticancer Activity
Studies on nitroquinoline derivatives have demonstrated their potential as cytotoxic agents against various cancer cell lines. For instance, research on 8-nitroquinoline (B147351) analogs has shown that substitutions on the quinoline core can significantly influence their anticancer efficacy. While specific data for a series of this compound analogs is sparse, the cytotoxic potential of the closely related 8-nitroquinoline scaffold highlights the importance of the nitro group in conferring anticancer properties.
A study on a series of 2-styryl-8-nitroquinolines revealed that substitutions on the styryl ring modulate the cytotoxic activity against HeLa (human cervical cancer) cells. This suggests that for nitroquinolines in general, modifications at other positions can fine-tune their biological activity.
Antimalarial Activity
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a notable example. Research into the structure-activity relationships of 7-substituted 4-aminoquinolines has shown that a nitro group at the 7-position can confer antiplasmodial activity. The electron-withdrawing nature of the nitro group has been shown to influence the pKa of the quinoline ring nitrogen and the side chain, which can affect drug accumulation in the parasite's acidic food vacuole.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for a representative this compound analog and related 8-nitroquinoline derivatives to facilitate a comparative assessment of their biological activities.
| Compound ID | Structure | Biological Activity | Assay | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| 1 | N,N-diethyl-N'-(7-nitro-4-quinolinyl)-1,2-ethanediamine | Antiplasmodial | In vitro | Plasmodium falciparum (D10, chloroquine-sensitive) | 0.048 | [1][2] |
| 2 | 7-methyl-8-nitroquinoline | Cytotoxicity | MTT Assay | Caco-2 (colorectal carcinoma) | 1.87 | [3] |
| 3 | 2-(4-bromostyryl)-8-nitroquinoline | Cytotoxicity | MTT Assay | HeLa (cervical cancer) | 2.90 | |
| 4 | 2-(4-methoxystyryl)-8-nitroquinoline | Cytotoxicity | MTT Assay | HeLa (cervical cancer) | 10.37 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., Caco-2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for 48 to 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antiplasmodial Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
-
Parasite Culture: Chloroquine-sensitive (D10) strains of P. falciparum are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are dissolved in DMSO and serially diluted in the culture medium.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1-2% are incubated with the drug dilutions in 96-well plates for 48 hours.
-
Parasite Growth Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH). The pLDH assay is performed by adding a substrate solution and measuring the change in absorbance at 650 nm.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the key structure-activity relationships and a general experimental workflow for the evaluation of this compound analogs.
Caption: Key SAR insights for nitroquinoline analogs.
Caption: General workflow for evaluating novel analogs.
References
Navigating Biological Assays: A Comparative Guide to the Cross-Reactivity of 7-Nitroquinoline
For researchers, scientists, and drug development professionals, understanding the target specificity and potential for off-target effects of small molecules is critical for advancing therapeutic candidates. This guide provides an objective comparison of the biological activities of 7-Nitroquinoline and its alternatives, supported by available experimental data. Due to a notable scarcity of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally related nitroquinoline isomers and other quinoline-based compounds to provide a predictive framework for its potential cross-reactivity.
Introduction to this compound and its Analogs
Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group to the quinoline scaffold can significantly influence its biological activity, often enhancing its potency but also potentially increasing its cross-reactivity with various biological targets. This compound, with its nitro group at the 7th position of the quinoline ring, is a subject of interest for its potential as a bioactive molecule. However, its biological profile is not as extensively characterized as other isomers, such as the well-studied 8-hydroxy-5-nitroquinoline (Nitroxoline), or the widely used antimalarial drug, Chloroquine. This guide aims to provide a comparative analysis of this compound against these key alternatives to highlight potential areas of activity and cross-reactivity.
Data Presentation
Comparative Cytotoxicity in Cancer Cell Lines
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its comparators against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | [1] |
| A549 (Lung) | 8.7 | ||
| PC-3 (Prostate) | 7.5 | ||
| HeLa (Cervical) | >50 | ||
| Chloroquine | H9C2 (Cardiomyocytes) | ~29.55 (48h) | |
| HEK293 (Embryonic kidney) | ~15.26 (72h) | ||
| IEC-6 (Intestinal epithelial) | ~20.31 (72h) |
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Escherichia coli | ≤16 | [2] |
| Staphylococcus aureus | Data Not Available | ||
| Mycobacterium bovis BCG | 10 µmol L-1 | [2] | |
| Chloroquine | Plasmodium falciparum (CQS) | 9.8 nM | [3] |
| Plasmodium falciparum (CQR) | >100 nM | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound or comparator compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound or comparator compound
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway through which nitroquinoline derivatives may exert their cytotoxic effects, primarily through the induction of oxidative stress and DNA damage, leading to apoptosis.
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Screening
This diagram outlines a typical workflow for assessing the cytotoxic potential of a compound like this compound in a laboratory setting.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion
This guide highlights the current understanding of the biological activity of this compound in the context of its better-characterized isomers and related quinoline compounds. The significant lack of direct experimental data for this compound underscores the need for further research to fully elucidate its pharmacological profile, including its specific targets and potential off-target effects. The provided experimental protocols and conceptual frameworks are intended to serve as a foundation for future investigations into the cross-reactivity and therapeutic potential of this and other nitroquinoline derivatives. As new data emerges, a more definitive comparison will be possible, aiding in the rational design of more selective and effective quinoline-based therapeutic agents.
References
A Comparative Efficacy Analysis of 7-Nitroquinoline-Based Anticancer Agents Versus Existing Chemotherapeutic Treatments
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of the efficacy of emerging 7-Nitroquinoline-based anticancer compounds with established chemotherapeutic agents, namely Cisplatin and Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development in oncology.
Introduction
The quest for more effective and less toxic cancer therapies is a cornerstone of modern oncological research. Quinoline (B57606) derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. The addition of a nitro group at the 7th position of the quinoline scaffold has been shown to modulate the cytotoxic potential of these molecules. The proposed mechanisms of action for this compound-based drugs include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and the generation of reactive oxygen species (ROS) that cause cellular damage. This guide presents a comparative analysis of the in vitro efficacy of this compound derivatives against two widely used chemotherapy drugs, Cisplatin and Doxorubicin, across various human cancer cell lines.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives in comparison to Cisplatin and Doxorubicin against common cancer cell lines. Lower IC50 values indicate greater potency.
Disclaimer: The IC50 values presented below are compiled from various independent studies. Direct head-to-head comparisons within a single study are limited, and therefore, these values should be interpreted with the understanding that experimental conditions such as cell density, passage number, and assay duration may vary between studies, which can influence the results.[1]
Table 1: Comparative Efficacy (IC50 in µM) in Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) | Reference |
| This compound Derivative (Representative) | 2.0 - 10.0 (Estimated for 7-Chloro-2-phenylquinolin-4-ol) | [2] |
| Cisplatin | 0.65 - 10.0 | [2] |
| Doxorubicin | 2.5 - 8.3 | [3] |
Table 2: Comparative Efficacy (IC50 in µM) in Non-Small Cell Lung Cancer Cell Line (A549)
| Compound | IC50 (µM) | Reference |
| This compound Derivative (Representative) | 5.0 - 15.0 (Estimated for 7-Chloro-2-phenylquinolin-4-ol) | [2] |
| Cisplatin | 3.5 - 20.71 | [2] |
| Doxorubicin | > 20 | [3] |
Signaling Pathways and Mechanisms of Action
This compound-based compounds are believed to exert their anticancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria activates a cascade of caspases, ultimately leading to programmed cell death.
Figure 1. Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based drug, Cisplatin, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well. Incubate the plate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Figure 2. Experimental workflow for the MTT assay to determine cell viability.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the this compound derivative and standard drugs for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Conclusion
The preclinical data suggests that this compound-based compounds hold significant promise as a novel class of anticancer agents. Their efficacy, as demonstrated by IC50 values in various cancer cell lines, appears to be comparable to, and in some cases potentially superior to, standard chemotherapeutic drugs like Cisplatin and Doxorubicin, particularly in cell lines that may exhibit resistance to conventional therapies. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway, a hallmark of effective anticancer drugs.
Further research, including direct head-to-head comparative studies under standardized conditions and in vivo animal models, is warranted to fully elucidate the therapeutic potential and safety profile of this compound derivatives. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial in determining the clinical viability of these promising compounds.
References
Safety Operating Guide
Proper Disposal of 7-Nitroquinoline: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 7-Nitroquinoline. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.
Immediate Safety and Handling Precautions
This compound and its analogs are classified as hazardous substances. Similar compounds, such as 7-Chloro-6-nitroquinoline, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE[1][2][3][4][5]:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles with side-shields.
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in poorly ventilated areas[1][2].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to manage it as hazardous waste. Do not dispose of it down the drain or in regular trash[1][6].
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including the chemical itself, reaction byproducts, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, as hazardous waste[1][7].
-
Segregate this compound waste from non-hazardous waste to prevent cross-contamination[1].
-
Do not mix solid waste with liquid waste[7].
-
Keep incompatible wastes separate. For instance, store acids and bases in different secondary containers[7][8].
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection[7][8][9][10]. The container material should not react with the chemical.
-
Ensure the container is in good condition, with no cracks or deterioration[8][9].
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[1][9]. Include any other information required by your institution's EHS department.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA)[8].
-
The SAA should be inspected weekly for any signs of leakage[8].
-
Keep the waste container closed except when adding waste[7][9].
-
Place the primary waste container in a secondary container that is chemically compatible and can hold at least 110% of the volume of the primary container to contain any potential leaks or spills[7].
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be conducted by a licensed and certified hazardous waste disposal company[1].
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation[1][2].
-
Prevent the spill from entering drains or water courses[1][2].
-
Use an inert absorbent material, such as diatomite or universal binders, to contain and clean up the spill[1][2].
-
Collect the contaminated absorbent material and dispose of it as hazardous waste.
Quantitative Data Summary
Specific quantitative disposal limits for this compound were not available in the searched resources. General guidelines suggest that only small quantities (a few hundred grams or milliliters per day) of certain approved, non-hazardous chemicals may be disposed of down the drain after neutralization (pH between 5.5 and 10.5)[6]. However, this compound does not fall into this category and must be treated as hazardous waste. For specific quantity limits and disposal protocols, always consult your local regulations and institutional EHS department.
| Parameter | Guideline | Source |
| pH for Drain Disposal (Non-Hazardous Waste Only) | 5.5 - 10.5 | [6] |
| Secondary Containment Volume | 110% of the primary container(s) | [7] |
| SAA Storage Time (Partially Filled Container) | Up to 1 year | [8] |
| SAA Storage Time (Full Container) | Must be removed within 3 days | [8] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in publicly available safety documents. The standard procedure involves the chemical being packaged and transported by a certified waste disposal company for incineration or other approved treatment methods.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
Essential Safety and Logistical Information for Handling 7-Nitroquinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Nitroquinoline. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 7-Chloro-6-nitroquinoline, 8-Nitroquinoline, and other nitroaromatic compounds indicate that this compound should be handled as a hazardous substance. Key potential hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Mutagenicity: Suspected of causing genetic defects.[4]
-
Carcinogenicity: Some nitroquinolines are known to be carcinogenic.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[2][5] | To protect against splashes, dust, and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[8] | To prevent skin contact. Gloves should be inspected before use and replaced if damaged. |
| Impervious laboratory coat or chemical-resistant apron.[2][8] | To protect against splashes and contamination of personal clothing. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] | Required when working outside of a certified chemical fume hood or if exposure limits are exceeded. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]
-
Store in a locked cabinet or a secure area with limited access.[6][10]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[2][7]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the laboratory area.[2][3][5]
3. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.[5][9] Avoid generating dust.[5][9]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregate this compound waste from non-hazardous waste.[1]
2. Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[1]
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal company.[1][5]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


